1-(2-Nitrophenyl)pyrrole
Description
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Properties
IUPAC Name |
1-(2-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTIQURQZGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334407 | |
| Record name | 1-(2-Nitrophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33265-60-0 | |
| Record name | 1-(2-Nitrophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a validated experimental protocol for its synthesis via the Paal-Knorr reaction, and offers a thorough analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity and potential applications in drug development, drawing insights from the established biological activities of related nitrophenylpyrrole derivatives. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrrole-based compounds.
Introduction
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a nitrophenyl substituent onto the pyrrole ring, as in this compound, significantly influences its electronic properties and, consequently, its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group can modulate the electron density of the pyrrole ring, impacting its engagement with biological targets. This guide will delve into the specifics of this compound, providing a detailed examination of its synthesis, structural confirmation, and potential as a pharmacophore.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its handling, characterization, and application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 33265-60-0 | [2] |
| Appearance | Yellow solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-nitroaniline.[3]
Reaction Principle: The Paal-Knorr Synthesis
The Paal-Knorr synthesis proceeds via the formation of a hemiaminal intermediate upon the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The reaction is typically acid-catalyzed, which facilitates both the initial nucleophilic attack and the final dehydration step.[3]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established Paal-Knorr synthesis procedures for similar N-arylpyrroles.[4]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
2-Nitroaniline
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Addition of Dicarbonyl Precursor: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the pyrrole ring. The protons on the pyrrole ring (α and β protons) will appear as multiplets, typically in the range of 6.0-7.5 ppm. The protons on the nitrophenyl ring will appear as a complex multiplet in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ten carbon atoms in the molecule. The pyrrole carbons will resonate at approximately 110-125 ppm. The carbons of the nitrophenyl ring will appear in the 120-150 ppm range, with the carbon bearing the nitro group being the most downfield.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
~3100 cm⁻¹: C-H stretching of the aromatic rings.
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[5]
-
~1600 cm⁻¹: C=C stretching of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of this compound.[6] Fragmentation patterns may include the loss of the nitro group (NO₂) and cleavage of the bond between the two rings.
| Spectroscopic Data | Expected Values |
| ¹H NMR (ppm) | Pyrrole protons: ~6.0-7.5 (m); Nitrophenyl protons: ~7.0-8.5 (m) |
| ¹³C NMR (ppm) | Pyrrole carbons: ~110-125; Nitrophenyl carbons: ~120-150 |
| IR (cm⁻¹) | ~1520 & ~1340 (NO₂ stretch) |
| MS (m/z) | 188 (M⁺) |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nitrophenyl group.
-
Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is susceptible to electrophilic attack, primarily at the C2 and C5 positions. However, the electron-withdrawing effect of the nitrophenyl group will deactivate the ring towards electrophilic substitution compared to unsubstituted pyrrole.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation opens up avenues for further functionalization and the synthesis of novel derivatives, such as aminophenylpyrroles, which can serve as precursors to fused heterocyclic systems.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution, although this is generally less facile than electrophilic substitution on the pyrrole ring.
Potential Applications in Drug Development
While specific biological data for this compound is limited in the readily available literature, the broader class of nitrophenylpyrrole and pyrrole derivatives has demonstrated a wide range of pharmacological activities. This suggests potential therapeutic applications for the title compound and its analogs.
Antimicrobial Activity
Pyrrole-containing compounds have been extensively investigated for their antimicrobial properties.[7][8] The presence of a nitro group can sometimes enhance this activity. Nitrophenylpyrrole derivatives have the potential to interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity. Further screening of this compound against a panel of bacterial and fungal strains is warranted.
Anti-inflammatory Activity
Certain pyrrole derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10] The structural features of this compound could allow it to bind to the active site of COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins. In vivo and in vitro assays would be necessary to validate this potential.
Cytotoxic and Anticancer Activity
The cytotoxicity of various substituted pyrroles against cancer cell lines has been reported.[11] The mechanism of action can vary, from inducing apoptosis to inhibiting key signaling pathways involved in cell proliferation. The nitrophenyl moiety, in particular, is found in several compounds with anticancer properties. Therefore, evaluating the cytotoxic effects of this compound on different cancer cell lines could be a promising area of research.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. It is predicted to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a synthetically accessible compound with a rich potential for further investigation. This guide has provided a comprehensive framework for its synthesis via the Paal-Knorr reaction and its thorough characterization using modern spectroscopic methods. While direct biological data is currently sparse, the known pharmacological activities of related pyrrole derivatives suggest that this compound and its analogs are promising candidates for future drug discovery efforts in the areas of infectious diseases, inflammation, and oncology. The detailed protocols and compiled data herein serve as a valuable starting point for researchers aiming to explore the chemical and biological landscape of this intriguing heterocyclic compound.
References
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- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Nitrophenyl)pyrrole chemical structure and properties
An In-depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Structure, Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in organic synthesis. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic characteristics. Foundational to its utility, a robust synthetic protocol via nucleophilic aromatic substitution is presented, complete with a mechanistic workflow. Furthermore, this guide explores the compound's reactivity, focusing on its application as a precursor in the iron-catalyzed synthesis of pyrrolo[1,2-α]quinoxalines—a scaffold of significant interest in medicinal chemistry. This guide is intended to serve as a critical resource for scientists leveraging this molecule in synthetic chemistry and drug discovery programs.
Molecular Structure and Identifiers
This compound is an aromatic heterocyclic compound where a pyrrole ring is N-substituted with a 2-nitrophenyl group. The electron-withdrawing nature of the ortho-nitro group significantly influences the electronic properties and reactivity of both aromatic systems.
-
IUPAC Name: this compound[1]
-
Synonyms: 1-(o-Nitrophenyl)pyrrole, 2-(1-pyrrolyl)nitrobenzene[2]
-
Canonical SMILES: C1=CC=C(C(=C1)N2C=CC=C2)[O-][1]
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 188.18 g/mol | [1][3] |
| Monoisotopic Mass | 188.058577502 Da | [1] |
| Appearance | Yellow solid or crystals (predicted based on analogs) | [6] |
| Topological Polar Surface Area | 50.8 Ų | [1] |
| XLogP3-AA (logP) | 2.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of NMR, IR, and mass spectrometry techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct regions.
-
Pyrrole Protons: The α-protons (C2-H, C5-H) and β-protons (C3-H, C4-H) of the pyrrole ring will appear as two distinct triplets, due to coupling with each other. In unsubstituted pyrrole, these appear around 6.7 ppm and 6.2 ppm, respectively.[7] The N-phenyl substitution will cause a downfield shift for both signals.
-
Nitrophenyl Protons: The four protons on the 2-nitrophenyl ring will present as a complex multiplet system in the aromatic region (likely between 7.5 and 8.2 ppm). Due to the ortho substitution, they form a coupled ABCD spin system, which can be challenging to resolve into first-order patterns.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Pyrrole Carbons: The α-carbons (C2, C5) of pyrrole typically resonate around 118 ppm, while the β-carbons (C3, C4) appear near 108 ppm.[8] These will be shifted upon N-arylation.
-
Nitrophenyl Carbons: Six distinct signals are expected for the nitrophenyl ring. The carbon bearing the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to the pyrrole nitrogen (C-N) will also be deshielded. The remaining four aromatic carbons will appear in the typical 120-140 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Data from the NIST Chemistry WebBook shows characteristic absorption bands.[2][9]
-
~3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.
-
~1520 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N=O), respectively.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the phenyl and pyrrole rings.
-
~750 cm⁻¹: A strong band indicative of ortho-disubstitution on a benzene ring (C-H out-of-plane bending).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 188, corresponding to the molecular weight of the compound.[2]
-
Key Fragmentation: Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 amu) to give a fragment at m/z = 142, and potential cleavage of the C-N bond between the rings.
Synthesis of this compound
The most direct synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group strongly activates the ortho- and para-positions of the phenyl ring, making the fluorine atom in 1-fluoro-2-nitrobenzene an excellent leaving group.[10] Pyrrole, upon deprotonation, serves as the nucleophile.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from a general procedure for the N-arylation of pyrroles.[11]
-
Reagent Preparation: To a solution of pyrrole (1.0 mmol, 1.0 equiv.) in anhydrous dimethyl sulfoxide (DMSO, 2 mL) in an oven-dried round-bottom flask, add sodium hydroxide (1.5 mmol, 1.5 equiv.) or potassium hydride (1.1 mmol, 1.1 equiv.).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrrolide anion.
-
Nucleophilic Substitution: Slowly add a solution of 1-fluoro-2-nitrobenzene (1.1 mmol, 1.1 equiv.) in DMSO (1 mL) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated brine solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with water (2 x 15 mL) to remove residual DMSO, and then with brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
Chemical Reactivity and Applications
The primary utility of this compound in synthetic chemistry is as a precursor for more complex heterocyclic systems. The ortho-disposed pyrrole and nitro functionalities are perfectly positioned for intramolecular cyclization reactions upon reduction of the nitro group.
Synthesis of Pyrrolo[1,2-α]quinoxalines
A key application is the iron-catalyzed transfer hydrogenation and subsequent cyclization to form pyrrolo[1,2-α]quinoxalines.[11] This one-pot reaction is efficient and utilizes an earth-abundant metal catalyst, making it an attractive synthetic route. Pyrrolo[1,2-α]quinoxalines are privileged scaffolds in medicinal chemistry, exhibiting a range of biological activities.
Reaction Pathway Diagram
Caption: Iron-catalyzed reductive cyclization of this compound.
Step-by-Step Experimental Protocol
This protocol is based on the literature procedure for the synthesis of pyrrolo[1,2-α]quinoxalines.[11]
-
Setup: In a screw-cap sealed tube, combine this compound (0.5 mmol, 1.0 equiv.), the desired alcohol (e.g., benzyl alcohol, 1.5 mmol, 3.0 equiv.), and the iron catalyst complex (5 mol%).
-
Solvent: Add an appropriate solvent, such as toluene (2 mL).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired pyrrolo[1,2-α]quinoxaline product.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation via SₙAr and the strategic placement of its functional groups enable its efficient conversion into complex, biologically relevant heterocyclic structures like pyrrolo[1,2-α]quinoxalines. The methodologies outlined in this guide provide researchers with the foundational knowledge and practical protocols necessary to synthesize, characterize, and apply this compound in their research, particularly within the fields of medicinal chemistry and drug development.
References
- Hoffman Fine Chemicals. (n.d.). CAS 305811-27-2 | 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole.
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- Royal Society of Chemistry. (n.d.). Supporting Information.
- UNIS. (n.d.). 305811-27-2 | 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook, SRD 69.
- Wikipedia. (n.d.). Ullmann condensation.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).
- Wikipedia. (n.d.). Ullmann reaction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459085, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 341629, 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde.
- NIST. (n.d.). This compound IR Spectrum.
- Wikipedia. (n.d.). Pyrrole.
- ResearchGate. (2025). The Synthesis of Pyrroles from Nitroolefins.
- NIH National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
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Molecular weight and formula of 1-(2-Nitrophenyl)pyrrole
An In-depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Properties, Synthesis, and Applications
Executive Summary
This compound is a heterocyclic aromatic compound that holds significant interest for researchers in synthetic chemistry and drug discovery. Structurally, it integrates an electron-rich pyrrole ring with an electron-withdrawing nitrophenyl group, creating a molecule with distinct electronic properties and versatile reactivity. This guide provides a comprehensive technical overview of its core physicochemical properties, established synthesis protocols, spectroscopic signature, chemical behavior, and its emerging role as a precursor and pharmacophore in the development of novel therapeutics. The insights herein are tailored for professionals engaged in chemical research and pharmaceutical development, offering a blend of foundational data and field-proven perspectives.
Core Physicochemical Properties and Identifiers
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is identified by a unique set of physical and chemical characteristics that dictate its behavior, handling, and analytical signature.
Chemical Structure
The molecule consists of a pyrrole ring N-substituted with a 2-nitrophenyl group. This ortho-nitro substitution creates steric and electronic effects that influence the molecule's conformation and reactivity.
Caption: Chemical Structure of this compound
Key Data Summary
All quantitative data are summarized in the table below for efficient reference.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Exact Mass | 188.0586 g/mol | [1] |
| IUPAC Name | This compound | [1][2] |
| CAS Registry Number | 33265-60-0 | [1][2] |
| Appearance | Solid (Information based on typical N-aryl pyrroles) | |
| Canonical SMILES | C1=CC=C(C(=C1)N2C=CC=C2)[O-] | [1] |
| InChIKey | UQNRTIQURQZGKL-UHFFFAOYSA-N | [1][2] |
Synthesis and Mechanistic Considerations
The synthesis of N-aryl pyrroles is a well-established area of organic chemistry. The Paal-Knorr synthesis is a classical and highly effective method for constructing the pyrrole ring, which is directly applicable to the formation of this compound.
Paal-Knorr Pyrrole Synthesis: A Proven Approach
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-nitroaniline.[4][5] The reaction is typically catalyzed by a weak acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.
Causality in Experimental Design:
-
Reactant Choice: 2,5-Hexanedione is a common 1,4-dicarbonyl source. 2-Nitroaniline serves as the nitrogen source and introduces the nitrophenyl moiety in a single step.
-
Catalyst: A catalytic amount of a weak acid like p-toluenesulfonic acid (p-TsOH) or acetic acid is used.[5] This protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine. Using a strong acid (pH < 3) is avoided as it can favor the formation of furan byproducts.[4]
-
Solvent: Toluene is often used as it allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the final dehydrated pyrrole product.
Experimental Protocol: Paal-Knorr Synthesis
Caption: Generalized workflow for the Paal-Knorr synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-nitroaniline, 2,5-hexanedione (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents), and toluene.
-
Heating and Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 2-nitroaniline is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The data provided by NMR, IR, and mass spectrometry serve as a self-validating system to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole and nitrophenyl protons. The pyrrole protons typically appear as two multiplets around 6-7 ppm.[6][7] The protons on the nitrophenyl ring will appear further downfield in the aromatic region (7-8 ppm) due to the electron-withdrawing effect of the nitro group.
-
¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming its asymmetry.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.[2][8] Expect strong characteristic absorption bands for the nitro group (N-O stretching) around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-H stretching for the aromatic rings will appear above 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 188).[2]
Chemical Reactivity and Electronic Profile
The reactivity of this compound is governed by the electronic interplay between its two constituent rings.
Caption: Electronic properties and predicted reactivity sites of this compound.
-
Pyrrole Ring (Activated): The pyrrole ring is a π-excessive system, making it highly susceptible to electrophilic aromatic substitution (EAS).[9][10] Reactions like halogenation, nitration, and acylation will occur preferentially on the pyrrole ring rather than the nitrophenyl ring. The substitution is directed primarily to the C2 and C5 positions, as the cationic intermediate formed upon attack at these positions is better stabilized by resonance.[9][10][11]
-
Nitrophenyl Ring (Deactivated): The nitro group is a powerful electron-withdrawing group that deactivates the phenyl ring towards electrophilic attack. This deactivation is a cornerstone of its chemical selectivity, effectively "protecting" the phenyl ring and directing reactivity towards the pyrrole moiety.
-
Reduction of the Nitro Group: The nitro group itself is a reactive handle. It can be readily reduced to an amino group (e.g., using SnCl₂/HCl or catalytic hydrogenation). This transformation is a critical step in drug development, as it converts the precursor into a versatile aniline intermediate, which can be further functionalized to build more complex molecular architectures.
Applications in Drug Discovery and Development
Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in medicinal chemistry.[12][13] this compound serves as a valuable building block in this context for several reasons.
-
Pyrrole as a Privileged Scaffold: The pyrrole core is present in numerous FDA-approved drugs and biologically active molecules, including atorvastatin (Lipitor) and sunitinib (Sutent).[14] Its ability to participate in hydrogen bonding and its specific geometry make it an effective pharmacophore for interacting with biological targets like enzymes and receptors.[13][14]
-
Bioisosteric Replacement: The pyrrole ring is often used as a bioisostere for other aromatic rings, allowing chemists to fine-tune a drug candidate's properties, such as solubility, metabolism, and target affinity.
-
Precursor to Fused Heterocycles: The ortho-disposition of the pyrrole and nitro groups allows for intramolecular cyclization reactions after reduction of the nitro group. This strategy is used to synthesize complex, fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, which have been investigated for anticancer and antimicrobial activities.[15]
-
Antimicrobial and Anticancer Potential: Both the pyrrole nucleus and nitroaromatic compounds have been independently studied for their therapeutic potential.[5][12][13] Compounds incorporating these motifs are frequently screened for activity against various pathogens and cancer cell lines. For example, N-arylpyrrole derivatives have shown promise as antibacterial agents.[12]
Safety, Handling, and Storage
As a research chemical, proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard safety data sheets for N-aryl pyrroles and nitroaromatic compounds.[16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][18] An eyewash station and safety shower should be readily accessible.[16]
-
Handling: Avoid contact with skin and eyes.[16] Prevent dust formation and inhalation. Do not ingest. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials and sources of ignition.[16][19]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16][17]
-
Skin: Wash off immediately with soap and plenty of water.[17]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[16]
-
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An In-Depth Technical Guide to 1-(2-Nitrophenyl)pyrrole: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)pyrrole, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, spectroscopic characterization, reactivity, and potential applications. The content is structured to deliver not only procedural details but also the underlying scientific principles that govern its chemistry.
Core Compound Identity and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a 2-nitrophenyl group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the pyrrole moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(2-nitrophenyl)-1H-pyrrole | [PubChem][1] |
| CAS Number | 33265-60-0 | [NIST][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [NIST][2] |
| Molecular Weight | 188.18 g/mol | [PubChem][1] |
| Appearance | (Typically) Yellow solid | General Knowledge |
| InChI | InChI=1S/C10H8N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8H | [NIST][2] |
| SMILES | C1=CC=C(C(=C1)N2C=CC=C2)[O-] | [PubChem][1] |
Strategic Synthesis Methodologies
The synthesis of N-arylpyrroles, including this compound, can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and functional group tolerance. The primary approaches involve forming the pyrrole ring second (e.g., Paal-Knorr synthesis) or forming the C-N bond last (e.g., Ullmann condensation, Buchwald-Hartwig amination).
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classical and highly effective method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[3][4]
Causality of Experimental Choice: This method is advantageous due to its convergent nature, bringing together two key fragments to rapidly assemble the heterocyclic core. The reaction is typically acid-catalyzed, which facilitates the initial nucleophilic attack of the amine on the carbonyl and the subsequent dehydration steps.[5] The use of 2-nitroaniline as the amine source directly installs the desired nitrophenyl substituent.
Caption: Paal-Knorr synthesis workflow for this compound.
Experimental Protocol: Paal-Knorr Synthesis
-
Reaction Setup: To a solution of 2,5-dimethoxytetrahydrofuran (1.0 equiv) in glacial acetic acid, add 2-nitroaniline (1.1 equiv).
-
Execution: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Self-Validation: The purity of the product can be confirmed by its melting point and spectroscopic analysis (NMR, IR, MS), which should match reference data. The disappearance of starting materials as monitored by TLC provides a reliable in-process check.
Modern Cross-Coupling Strategies
Modern palladium- and copper-catalyzed cross-coupling reactions provide powerful alternatives for forming the C-N bond between a pre-formed pyrrole ring and an aryl halide.
The Ullmann condensation is a copper-catalyzed reaction ideal for coupling aryl halides with N-H containing compounds, including pyrrole.[1] This method is particularly effective when the aryl halide is activated by an electron-withdrawing group, such as the nitro group in 2-chloronitrobenzene or 2-fluoronitrobenzene.
Causality of Experimental Choice: This reaction is a robust and often cost-effective method, utilizing a copper catalyst. The high temperatures traditionally required can be a limitation, but the activation provided by the ortho-nitro group facilitates the nucleophilic substitution mechanism.
Experimental Protocol: Ullmann-Type Synthesis
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine pyrrole (1.2 equiv), 1-fluoro-2-nitrobenzene (1.0 equiv), potassium carbonate (K₂CO₃) as the base (2.0 equiv), and copper(I) iodide (CuI) as the catalyst (0.1 equiv) in a high-boiling polar aprotic solvent like dimethylformamide (DMF).
-
Execution: Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for C-N bond formation due to its high efficiency and broad substrate scope.[6]
Causality of Experimental Choice: This methodology offers milder reaction conditions compared to the Ullmann condensation and often provides higher yields with lower catalyst loadings. The choice of phosphine ligand is critical for the catalytic cycle's efficiency, with bulky, electron-rich ligands like XPhos or RuPhos often being optimal.[7]
Caption: Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., RuPhos, 3 mol%), and a base (e.g., NaOtBu, 1.2 equiv).
-
Addition of Reagents: Add 1-fluoro-2-nitrobenzene (1.0 equiv) and pyrrole (1.1 equiv) to the tube.
-
Solvent and Execution: Add anhydrous toluene as the solvent. Seal the tube and heat the mixture to 100 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the residue via flash column chromatography.[7]
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for confirming the structure and purity of this compound.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features and Interpretation |
| ¹H NMR | Aromatic Protons (Nitrophenyl): Four protons in the range of δ 7.5-8.0 ppm, exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) characteristic of an ortho-disubstituted benzene ring. Pyrrole Protons: Two sets of equivalent protons. The α-protons (adjacent to N) are expected around δ 7.0-7.2 ppm (triplet), and the β-protons are expected around δ 6.3-6.5 ppm (triplet).[8] |
| ¹³C NMR | Aromatic Carbons (Nitrophenyl): Six signals are expected. The carbon bearing the nitro group (C-NO₂) will be significantly downfield. The carbon attached to the pyrrole nitrogen (C-N) will also be downfield. Other aromatic carbons will appear in the typical δ 120-140 ppm range. Pyrrole Carbons: Two signals are expected for the pyrrole ring: α-carbons (C2/C5) around δ 122 ppm and β-carbons (C3/C4) around δ 110 ppm. |
| IR Spectroscopy | N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-H Stretching (Aromatic): Bands above 3000 cm⁻¹. C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.[2][9] |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 188. Fragmentation: Characteristic fragmentation may involve the loss of the nitro group (-NO₂, m/z = 142) and subsequent fragmentation of the resulting radical cation.[1] |
Reactivity and Synthetic Utility
The primary synthetic utility of this compound lies in the chemical reactivity of its nitro group. The pyrrole ring itself is relatively electron-rich, but the N-aryl substituent can modulate its participation in electrophilic aromatic substitution reactions.
Reduction of the Nitro Group
The most significant transformation of this compound is the reduction of the nitro group to an amine, yielding 2-(1H-pyrrol-1-yl)aniline. This transformation is a gateway to a vast array of complex heterocyclic structures.
Causality of Experimental Choice: Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) is a clean and efficient method for this reduction. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective and can be more practical for smaller-scale laboratory synthesis.
Caption: Reduction of the nitro group to form a key aniline intermediate.
Cyclization Reactions of 2-(1H-Pyrrol-1-yl)aniline
The resulting aniline is a versatile precursor for constructing fused heterocyclic systems, which are prevalent in pharmacologically active molecules. For instance, condensation with appropriate reagents can lead to the formation of pyrrolo[1,2-a]quinoxalines, a scaffold found in various bioactive compounds.
Applications in Drug Discovery and Medicinal Chemistry
While this compound itself is primarily a synthetic intermediate, the pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[10][11] Derivatives originating from this compound are explored for a range of therapeutic targets.
-
Anticancer Agents: The pyrrolo[1,2-a]quinoxaline core, accessible from this compound, is a key feature in compounds designed as kinase inhibitors and DNA intercalating agents.[10]
-
Anti-inflammatory Agents: Pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug design.[12]
-
Antibacterial Agents: The pyrrole moiety is present in several natural and synthetic antibacterial compounds. For example, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide has been studied for its antitubercular activity.[13]
The synthetic accessibility and the potential for diverse functionalization make this compound a valuable starting material for generating compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Consult the Safety Data Sheet (SDS) for detailed information on hazards, first aid measures, and disposal.
Conclusion
This compound is a fundamentally important building block in organic synthesis. Its preparation via established methods like the Paal-Knorr synthesis or modern cross-coupling reactions is well-understood and provides reliable access to this versatile intermediate. The true value of this compound is realized in its subsequent transformations, particularly the reduction of its nitro group, which opens the door to a rich chemistry of fused heterocyclic systems with significant potential in medicinal chemistry and materials science. This guide has provided the core technical knowledge required for the synthesis, characterization, and strategic application of this compound, empowering researchers to leverage its full potential in their scientific endeavors.
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A Comprehensive Guide to the Synthesis of N-Aryl Pyrroles: Strategies and Mechanistic Insights
Executive Summary: The N-aryl pyrrole motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous blockbuster drugs and functional organic materials.[1][2][3][4] Its synthesis, therefore, is a topic of critical importance for researchers in drug development and chemical synthesis. This guide provides an in-depth exploration of the principal synthetic pathways to N-aryl pyrroles, balancing classical condensation reactions with modern transition-metal-catalyzed methods. We delve into the mechanistic underpinnings of each strategy, offering field-proven insights into experimental choices, providing detailed, actionable protocols, and presenting comparative data to guide methodological selection. This document is designed to serve as a technical resource for scientists, enabling them to navigate the complexities of N-aryl pyrrole synthesis with confidence and scientific rigor.
Introduction: The Enduring Significance of N-Aryl Pyrroles
The pyrrole ring is a fundamental nitrogen-containing heterocycle, but its fusion with an aryl group at the nitrogen atom (N-aryl) gives rise to a privileged scaffold with profound implications in pharmacology and materials science.[2][3][4] In medicine, this structural unit is present in a wide array of therapeutic agents, demonstrating activities including anti-inflammatory, anticancer, antibacterial, and antiviral effects.[5][6] The atorvastatin molecule (Lipitor), a landmark cholesterol-lowering drug, prominently features an N-aryl pyrrole core.
The synthesis of these vital compounds has evolved significantly. Early methods relied on classical condensation reactions, which, while still relevant, often required harsh conditions. The advent of transition-metal catalysis has revolutionized the field, offering milder, more versatile, and highly efficient routes. This guide will systematically explore the most powerful and widely adopted of these methods.
Classical Condensation Strategies: Building from the Basics
Condensation reactions represent the historical foundation of pyrrole synthesis. These methods construct the pyrrole ring by forming two new carbon-nitrogen bonds, typically through the reaction of a primary aromatic amine with a dicarbonyl compound.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is arguably the most direct and atom-economical method for preparing N-aryl pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine, usually under acidic conditions.[7][8][9][10]
Mechanism and Rationale: The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11][12][13][14] The use of a weak acid, like acetic acid, is crucial as it facilitates the reaction without promoting the formation of furan side products, which can occur under strongly acidic conditions (pH < 3).[9][10]
Caption: Mechanism of the Paal-Knorr synthesis of N-aryl pyrroles.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole [11][15]
-
Reagents: In a 25 mL round-bottom flask, combine aniline (0.93 g, 10 mmol) and 2,5-hexanedione (1.14 g, 10 mmol).
-
Solvent & Catalyst: Add glacial acetic acid (10 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude product from a methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole as a crystalline solid.
Data Summary: Paal-Knorr Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 1 | >90 | [11] |
| FeCl₃ | Water | 25 | 2 | 85-95 | [16] |
| Montmorillonite K10 | None | 25 | 0.5 | 92 | [10] |
| Microwave (AcOH) | Ethanol | 80 | 0.25 | >90 | [11] |
This table illustrates the versatility of the Paal-Knorr synthesis, from classical reflux conditions to modern, greener alternatives like water-based systems and microwave assistance.[10][11]
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary aromatic amine.[7][17][18] This method offers access to polysubstituted pyrroles that may not be readily available through the Paal-Knorr route.
Mechanism and Rationale: The reaction begins with the formation of an enamine from the β-ketoester and the aromatic amine.[17] This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the final N-aryl pyrrole product.[17][19] The choice of base is critical to facilitate the initial enamine formation and the final elimination steps.
Caption: General workflow for the Hantzsch N-aryl pyrrole synthesis.
Modern Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has opened new frontiers in N-aryl pyrrole synthesis, providing unparalleled scope and functional group tolerance. These methods typically involve the direct coupling of a pyrrole (or its salt) with an aryl halide or equivalent.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[20][21] Its application to the N-arylation of pyrrole has become a go-to method in pharmaceutical and academic laboratories.
Mechanism and Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[20][22] Key steps include:
-
Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst.
-
Ligand Exchange/Coordination: The pyrrole anion displaces a ligand on the Pd(II) complex.
-
Reductive Elimination: The N-aryl pyrrole product is formed, regenerating the Pd(0) catalyst.
The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[22]
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[23] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern variations utilize catalytic amounts of copper with specific ligands, enabling the reaction under much milder conditions.[23][24]
Mechanism and Rationale: The precise mechanism of the modern Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle.[23] The reaction is initiated by the coordination of the pyrrole and the aryl halide to a copper(I) center, followed by oxidative addition to form a copper(III) intermediate. Reductive elimination then yields the N-aryl pyrrole and regenerates the active copper(I) catalyst.[23] This pathway offers a more cost-effective alternative to palladium-catalyzed methods.
Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation of Pyrrole
-
Setup: To an oven-dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), pyrrole (67 mg, 1.0 mmol), and iodobenzene (204 mg, 1.0 mmol).
-
Solvent: Add DMSO (2 mL) under an argon atmosphere.
-
Reaction: Seal the tube and heat the mixture at 120 °C for 12 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 1-phenylpyrrole.
Data Summary: Comparison of Modern Coupling Methods
| Method | Metal | Typical Ligand | Temperature (°C) | Scope | Key Advantage |
| Buchwald-Hartwig | Pd | Buchwald phosphines | 80-110 | Very Broad | High functional group tolerance |
| Ullmann | Cu | Phenanthroline, Proline | 100-140 | Good | Cost-effective |
| C-H Activation | Rh, Pd | Various | 100-150 | Emerging | Atom economy, avoids pre-functionalization |
This table provides a high-level comparison to aid researchers in selecting the most appropriate method for their specific synthetic challenge.[21][24][25][26]
Alternative and Emerging Strategies
While condensation and cross-coupling reactions are the workhorses of N-aryl pyrrole synthesis, other valuable methods exist for specific applications.
Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful method for constructing the pyrrole ring from tosylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an α,β-unsaturated ketone or ester.[27][28][29] It proceeds via a [3+2] cycloaddition mechanism.[28][29] While it doesn't directly install an N-aryl group, the resulting N-unsubstituted pyrrole can be readily arylated in a subsequent step, providing access to complex substitution patterns not easily achieved by other means.
Conclusion and Future Outlook
The synthesis of N-aryl pyrroles is a mature yet continually evolving field. Classical methods like the Paal-Knorr synthesis remain indispensable for their simplicity and efficiency in specific cases.[10] However, the landscape has been reshaped by the advent of transition-metal catalysis, with Buchwald-Hartwig and modern Ullmann reactions providing unprecedented versatility and scope.[21][23]
The future of N-aryl pyrrole synthesis will likely focus on enhancing sustainability and efficiency. The development of C-H activation strategies, which forge C-N bonds directly from unfunctionalized arenes and pyrroles, represents a major step towards ideal atom economy.[25][30][31] Furthermore, advances in photoredox and electrocatalysis may offer even milder and more selective pathways. For the practicing scientist, a thorough understanding of the diverse methods presented in this guide is essential for the strategic and successful synthesis of these critically important molecules.
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- Buchwald–Hartwig amin
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An In-Depth Technical Guide to the Paal-Knorr Synthesis of 1-(2-Nitrophenyl)pyrrole
This guide provides a comprehensive technical overview for the synthesis of 1-(2-Nitrophenyl)pyrrole, a valuable building block in medicinal chemistry and materials science. We will delve into the Paal-Knorr synthesis, a classic and robust method for constructing the pyrrole ring, focusing on its specific application for N-aryl pyrroles bearing deactivating groups. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind key experimental parameters.
Introduction: The Significance of the Pyrrole Scaffold and the Paal-Knorr Synthesis
The pyrrole ring is a privileged five-membered aromatic heterocycle found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore in drug design. The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for preparing substituted pyrroles.[2][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[4][5] Its appeal lies in its operational simplicity, the accessibility of starting materials, and generally good yields.[1]
This guide focuses on the synthesis of this compound, which presents a unique challenge due to the electronically deactivated nature of the starting amine, 2-nitroaniline. Understanding the nuances of the Paal-Knorr reaction mechanism is key to overcoming this challenge and achieving a successful synthesis.
Mechanistic Insights: A Step-by-Step Look at Pyrrole Formation
The Paal-Knorr synthesis of a pyrrole from a 1,4-dicarbonyl compound and a primary amine is a well-elucidated process that proceeds through several key steps.[2][6] In our target synthesis, the 1,4-dicarbonyl compound, succinaldehyde, is conveniently generated in situ from its stable precursor, 2,5-dimethoxytetrahydrofuran.
In Situ Generation of Succinaldehyde
The synthesis commences with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. This cyclic acetal is stable and easy to handle, unlike succinaldehyde which is prone to polymerization. The presence of an acid catalyst, such as glacial acetic acid, protonates the methoxy groups, converting them into good leaving groups (methanol). This is followed by the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by water (present in the glacial acetic acid or added in small amounts). This process is repeated for the second methoxy group to yield succinaldehyde, the required 1,4-dicarbonyl compound.
The Paal-Knorr Condensation Cascade
The core of the synthesis is the condensation of the in situ-generated succinaldehyde with 2-nitroaniline. The currently accepted mechanism involves the following key transformations:[2][4]
-
Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2-nitroaniline) on one of the protonated carbonyl groups of succinaldehyde. This forms a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction and results in a cyclic hydroxylated pyrrolidine derivative.[1][6]
-
Dehydration and Aromatization: The cyclic intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water to form the stable aromatic pyrrole ring.
The presence of the electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amine, which can slow down the initial steps of the reaction. However, studies have shown that the nitro group can have a positive effect on the overall reaction rate, suggesting it may influence the basicity of the imine intermediate in a way that favors cyclization.[5] Consequently, forcing conditions such as higher temperatures and the use of a solvent that also acts as a catalyst, like glacial acetic acid, are often employed to drive the reaction to completion.
Visualizing the Synthesis
Reaction Mechanism Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Paal-Knorr procedures, with specific considerations for the use of a deactivated aniline.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Quantity | Moles (mmol) |
| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | - | 1.38 g | 10.0 |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.03 g/mL | 1.3 mL | 10.1 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 1.05 g/mL | 20 mL | - |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | - |
| Deionized Water | H₂O | 18.02 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitroaniline (1.38 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Addition of Reagents: Stir the mixture to dissolve the 2-nitroaniline. To this solution, add 2,5-dimethoxytetrahydrofuran (1.3 mL, 10.1 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The use of glacial acetic acid as both the solvent and the acid catalyst is crucial for promoting the reaction with the less nucleophilic 2-nitroaniline.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-water while stirring. A solid precipitate should form.
-
Collection of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any residual acetic acid.
-
Drying: Dry the collected solid under vacuum or in a desiccator.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before being filtered hot to remove the charcoal.
-
Slowly add water to the hot ethanolic solution until the solution becomes cloudy (the cloud point).
-
Reheat the mixture slightly until it becomes clear again and then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
An alternative method for purification is column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Expected Results and Data
| Product | Appearance | Yield (%) | Melting Point (°C) |
| This compound | Yellow to orange solid | 65-80% | 59-61 |
Note: The yield is highly dependent on reaction time and purity of reagents. The reported melting point is from literature values.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be unequivocally tracked by TLC, observing the consumption of the 2-nitroaniline spot and the appearance of the product spot. The identity and purity of the final product can be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
FT-IR Spectroscopy: Shows the characteristic vibrational bands for the functional groups present in the molecule.
Conclusion
The Paal-Knorr synthesis is a powerful and versatile tool for the construction of the pyrrole ring. While the use of electronically deactivated anilines such as 2-nitroaniline requires more forcing conditions, the synthesis of this compound can be achieved in good yields by employing glacial acetic acid as both the solvent and catalyst and heating to reflux. This guide provides a robust framework, grounded in mechanistic understanding, to enable researchers to successfully synthesize this valuable compound for applications in drug discovery and materials science.
References
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An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 1-(2-Nitrophenyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Nitrophenyl)pyrrole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This guide provides a comprehensive, in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established principles with field-proven insights, this document serves as a practical resource for the unambiguous characterization and structural elucidation of this and similar N-arylpyrrole scaffolds. Each section details the causality behind spectral features, provides self-validating experimental protocols, and is grounded in authoritative references.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₀H₈N₂O₂, belongs to the class of N-arylpyrroles.[1] The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and pharmaceuticals.[2] The substitution of a 2-nitrophenyl group on the pyrrole nitrogen introduces significant electronic and steric effects that modulate the chemical environment of the entire molecule. The electron-withdrawing nature of the nitro group and the potential for steric hindrance between the two aromatic rings are key factors influencing its spectroscopic signature.[2] Accurate interpretation of its spectral data is crucial for confirming its identity, assessing purity, and understanding its reactivity in various chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the disposition of hydrogen atoms. The electron-withdrawing nitro group on the phenyl ring significantly deshields adjacent protons, causing them to resonate at higher chemical shifts (downfield).[2] Conversely, the pyrrole protons are also influenced by the overall electronic environment.
Key Spectral Features:
-
Aromatic Protons (Phenyl Ring): The four protons on the 2-nitrophenyl group will appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.5 ppm. The proton ortho to the nitro group is expected to be the most deshielded.
-
Pyrrole Protons: The pyrrole ring protons, specifically the α-protons (H2/H5) and β-protons (H3/H4), will also resonate in the aromatic region, generally at a slightly lower chemical shift than the phenyl protons.[2] The α-protons, being closer to the nitrogen, typically appear at a different chemical shift than the β-protons.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl Protons | 7.0 - 8.5 | Multiplet (m) |
| Pyrrole α-Protons | ~6.8 - 7.2 | Triplet (t) or Doublet of Doublets (dd) |
| Pyrrole β-Protons | ~6.2 - 6.5 | Triplet (t) or Doublet of Doublets (dd) |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton.
Key Spectral Features:
-
Phenyl Carbons: The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded. The other five phenyl carbons will appear in the aromatic region (120-150 ppm).
-
Pyrrole Carbons: The α-carbons (C2/C5) of the pyrrole ring are typically found at a lower chemical shift compared to the β-carbons (C3/C4).[3]
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phenyl C-NO₂ | ~145 - 150 |
| Other Phenyl Carbons | ~120 - 140 |
| Pyrrole α-Carbons | ~120 - 125 |
| Pyrrole β-Carbons | ~110 - 115 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of NMR data.[4]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[2] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more scans.
-
Diagram 1: NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and interpretation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key Vibrational Bands:
-
N-O Stretching (Nitro Group): Aromatic nitro compounds exhibit two strong and characteristic N-O stretching bands.[5][6]
-
Asymmetric Stretch: 1550-1475 cm⁻¹
-
Symmetric Stretch: 1360-1290 cm⁻¹
-
-
C-H Stretching (Aromatic): Bands corresponding to the C-H stretching of both the phenyl and pyrrole rings are expected above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): A series of bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring systems.
-
C-N Stretching: The stretching vibration of the C-N bond connecting the two rings will also be present.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |
Experimental Protocol for FT-IR Spectroscopy
Methodology: [4]
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[7]
Key Mass Spectral Features:
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (188.18 g/mol ).[1][8]
-
Fragmentation Pattern: The fragmentation of nitroaromatic compounds is often characterized by the loss of nitro-related fragments.[9][10]
-
Loss of NO₂: A significant fragment ion may be observed at [M - 46]⁺, corresponding to the loss of a nitro group (NO₂).
-
Loss of NO: Another common fragmentation pathway is the loss of nitric oxide (NO), resulting in a fragment at [M - 30]⁺.
-
Pyrrole Ring Fragmentation: Fragmentation of the pyrrole ring itself can also occur.
-
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Methodology: [7]
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for prior separation.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: Typically m/z 40-300.
Conclusion: A Synthesized Spectroscopic Profile
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework, IR spectroscopy identifies the key nitro and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This integrated approach, grounded in established spectroscopic principles and rigorous experimental protocols, ensures the confident and accurate structural characterization of this compound, a critical step in its application for research and drug development.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Nitrophenyl)pyrrole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-nitrophenyl)pyrrole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the complete spectral assignment of this heterocyclic compound. We will explore the influence of the electron-withdrawing nitro group and the aromatic pyrrole ring on chemical shifts and coupling constants. The guide includes detailed experimental protocols, predicted spectral data, and the application of two-dimensional (2D) NMR techniques for unambiguous structural elucidation.
Introduction: The Structural Significance of N-Arylpyrroles
N-arylpyrroles are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and functional materials. The electronic interplay between the pyrrole ring and the N-aryl substituent dictates the molecule's conformation and reactivity, making NMR spectroscopy an indispensable tool for its characterization. This compound presents a particularly interesting case study due to the strong electron-withdrawing and anisotropic effects of the ortho-nitro group, which significantly influences the magnetic environments of nearby nuclei. A thorough understanding of its NMR spectra is crucial for quality control, reaction monitoring, and the rational design of new chemical entities.
Experimental Methodology: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR data is foundational to accurate spectral interpretation. The following section outlines a field-proven protocol for the preparation and analysis of a sample of this compound.
Sample Preparation
To ensure a homogeneous solution and minimize spectral artifacts, a standardized sample preparation procedure is essential.[1][2]
-
Analyte Purity: Begin with a sample of this compound of high purity, as paramagnetic impurities can lead to significant line broadening.
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules. Ensure the solvent is free of water and other impurities.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a separate vial before transferring it to the NMR tube. To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[3]
NMR Instrument Parameters
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often necessary.
-
Relaxation Delay: A longer delay of 2-5 seconds is used to ensure all carbon nuclei, including quaternary carbons, have fully relaxed.
-
Spectral Analysis and Interpretation
The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. The assignments are based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the known electronic effects of substituents on aromatic systems.
Molecular Structure and Numbering
For clarity, the standard IUPAC numbering system for this compound will be used throughout this guide.
Caption: Expected ¹H-¹³C HSQC correlations.
-
Expected Correlations: This experiment will directly link each proton signal to its corresponding carbon signal, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum. Quaternary carbons (C-1' and C-2') will not show a correlation in the HSQC spectrum.
Conclusion
The NMR analysis of this compound provides a clear illustration of how substituent effects and molecular structure govern spectral features. The strong deshielding effect of the ortho-nitro group dominates the aromatic region of the ¹H spectrum, while the characteristic pattern of the pyrrole ring protons is also clearly discernible. The ¹³C spectrum complements this information, with the carbon attached to the nitro group showing a significant downfield shift. By employing a systematic approach that combines 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide serves as a robust framework for researchers working with this and structurally related compounds, enabling confident and accurate structural characterization.
References
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Mass spectrometry fragmentation pattern of 1-(2-Nitrophenyl)pyrrole
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Nitrophenyl)pyrrole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a molecule featuring both a nitroaromatic system and a pyrrole heterocycle, its fragmentation is governed by a fascinating interplay of competing pathways. This document elucidates these pathways, with a particular focus on the diagnostic "ortho effect" stemming from the adjacent placement of the nitro and pyrrole substituents. The insights presented herein are crucial for researchers in analytical chemistry, drug metabolism, and synthetic chemistry for the unambiguous structural identification and characterization of this and related compounds.
Introduction: The Structural Context
This compound (C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) is an aromatic compound characterized by a pyrrole ring N-substituted with a 2-nitrophenyl group.[1][2] Under electron ionization (EI), a high-energy electron collides with the molecule, ejecting one of its own electrons to form a positively charged radical ion, known as the molecular ion (M⁺•). The stability and subsequent fragmentation of this molecular ion are dictated by the molecule's constituent functional groups and their spatial arrangement.
The key structural features influencing fragmentation are:
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that provides several characteristic fragmentation routes.[3]
-
The Aromatic System: The phenyl and pyrrole rings provide significant stability to the molecular ion.[4]
-
The Ortho-Substitution Pattern: The proximity of the nitro group to the pyrrole ring enables intramolecular interactions, or "ortho effects," which generate unique and diagnostically significant fragmentation pathways not seen in the meta or para isomers.[5][6][7]
Primary Fragmentation Pathways from the Molecular Ion (m/z 188)
Upon formation, the molecular ion (M⁺•) at m/z 188 is energetically unstable and rapidly undergoes fragmentation through several competing channels. The primary cleavages are dominated by transformations involving the nitro group, significantly influenced by the ortho-positioned pyrrole ring.
The Dominant Ortho Effect: Intramolecular Rearrangement and Loss of a Hydroxyl Radical
A hallmark of many ortho-substituted nitroaromatics is the interaction between the adjacent functional groups.[8][9] In the case of this compound, the radical cation can undergo a rearrangement where a hydrogen atom is abstracted from the pyrrole ring by one of the oxygen atoms of the nitro group. This is followed by the elimination of a hydroxyl radical (•OH).
-
Mechanism: This process is initiated by a 1,5-hydrogen shift from the C2 position of the pyrrole ring to the nitro-group oxygen, forming a transient intermediate. This intermediate then cleaves the weakened N-OH bond to expel a neutral hydroxyl radical (mass 17 Da).
-
Resulting Ion: This pathway leads to the formation of a stable, even-electron ion at m/z 171 . The high intensity of this peak is a strong indicator of the ortho-substitution pattern.
Canonical Nitroaromatic Fragmentations
Alongside the ortho effect, this compound exhibits the classic fragmentation patterns characteristic of nitroaromatic compounds.[10][11]
-
Loss of Nitrogen Dioxide (•NO₂): A straightforward cleavage of the C-N bond results in the expulsion of a nitrogen dioxide radical (mass 46 Da). This generates the 1-phenylpyrrole cation at m/z 142 .[4]
-
Loss of Nitric Oxide (•NO): The molecular ion can rearrange to a nitrite-like structure (a "nitro-nitrite rearrangement") before losing a nitric oxide radical (mass 30 Da). This pathway produces a radical cation at m/z 158 . This ion is known to subsequently lose carbon monoxide (CO).[5]
-
Loss of an Oxygen Atom: A less common but notable pathway involves the direct loss of an oxygen atom (mass 16 Da) from the nitro group, resulting in an ion at m/z 172 .
The interplay of these pathways is visually summarized in the workflow diagram below.
Caption: Primary and secondary fragmentation pathways of this compound.
Analysis of Key Fragment Ions
The table below summarizes the major ions observed in the EI mass spectrum of this compound, their genesis, and their proposed structures.
| m/z Value | Proposed Structure/Formula | Description of Loss | Mechanistic Implication |
| 188 | [C₁₀H₈N₂O₂]⁺• | Molecular Ion (M⁺•) | Represents the intact ionized molecule. |
| 171 | [C₁₀H₇N₂O]⁺ | Loss of •OH (hydroxyl radical) | Key diagnostic peak for the ortho isomer, arising from intramolecular rearrangement.[9] |
| 158 | [C₁₀H₈NO]⁺• | Loss of •NO (nitric oxide) | A common fragmentation for nitroaromatics, often involving a nitro-nitrite rearrangement.[5] |
| 142 | [C₁₀H₈N]⁺ | Loss of •NO₂ (nitrogen dioxide) | Standard cleavage of the C-N bond, forming the stable 1-phenylpyrrole cation.[4] |
| 130 | [C₉H₈N]⁺• | Loss of •NO, followed by CO | Sequential loss from the m/z 158 ion, indicative of ring contraction or rearrangement. |
| 115 | [C₉H₇]⁺ | Fragmentation of the phenylpyrrole core | Further fragmentation of the m/z 142 ion, likely through loss of HCN. |
| 91 | [C₇H₇]⁺ | Tropylium ion | A common, stable fragment in the mass spectra of many aromatic compounds. |
Experimental Protocol: Acquiring a Self-Validating Mass Spectrum
To reliably obtain the fragmentation pattern described, a standardized experimental approach is necessary. This protocol ensures reproducibility and serves as a self-validating system.
Instrumentation
-
Mass Spectrometer: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A quadrupole or time-of-flight (TOF) analyzer is suitable.
Sample Preparation
-
Solubilization: Prepare a stock solution of this compound at 1 mg/mL in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Dilution: Create a working solution by diluting the stock solution to approximately 1-10 µg/mL in the same solvent.
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
GC-MS Parameters
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Parameters
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that promotes consistent fragmentation and allows for library matching.[12]
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: m/z 40-300.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
The resulting total ion chromatogram (TIC) should show a sharp peak for this compound, and the mass spectrum extracted from this peak will provide the fragmentation data for analysis.
Conclusion
The mass spectral fragmentation of this compound is a textbook example of how molecular structure dictates fragmentation behavior. While exhibiting the expected losses of •NO and •NO₂ characteristic of nitroaromatic compounds, its spectrum is dominated by the consequences of the "ortho effect." The prominent ion at m/z 171, resulting from the loss of a hydroxyl radical via an intramolecular rearrangement, serves as a definitive structural marker for the 1,2-substitution pattern. This guide provides the theoretical framework and a robust experimental protocol for researchers to confidently identify this compound and interpret its fragmentation pattern.
References
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2450-2458.
- Schmidt, J., von der Au, M., Godejohann, M., & Fischer, K. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1695-1706.
- Al-Naiema, I. M., & Al-Allaf, T. A. K. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Air & Waste Management Association, 64(11), 1269-1280.
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- Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621.
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- Koça, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 893-902.
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FT-IR spectrum analysis of 1-(2-Nitrophenyl)pyrrole
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 1-(2-Nitrophenyl)pyrrole
Authored By: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers and professionals in analytical chemistry and drug development, this document moves beyond a mere recitation of spectral data. It elucidates the causal relationships between molecular structure and vibrational spectroscopy, offers a field-proven experimental protocol, and culminates in a detailed interpretation of the compound's characteristic infrared absorption bands. Our approach is grounded in the principles of vibrational spectroscopy, leveraging established literature and empirical data to create a self-validating analytical narrative.
Preamble: The Analytical Imperative for FT-IR in Heterocyclic Chemistry
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. This compound, a molecule featuring a five-membered pyrrole ring bonded to a substituted benzene ring, presents a unique analytical challenge. The molecule's functionality is dictated by the interplay between the electron-rich pyrrole system and the strongly electron-withdrawing nitro group on the phenyl ring. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique to confirm the presence of key functional groups and to probe the electronic and steric environment of the molecule. This guide will deconstruct the FT-IR spectrum to validate the molecular identity of this compound.
Theoretical Vibrational Mode Analysis
Before interpreting an experimental spectrum, it is essential to predict the expected vibrational frequencies based on the molecule's constituent parts: the pyrrole ring, the 1,2-disubstituted (ortho) benzene ring, and the nitro group.
The Pyrrole Moiety
The pyrrole ring is an aromatic heterocycle. Unlike its N-H containing parent, 1-substituted pyrroles lack the characteristic N-H stretching vibration typically seen near 3400-3200 cm⁻¹[1]. The key vibrations we anticipate are:
-
C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring are expected in the 3100-3000 cm⁻¹ region.
-
C=C and C-N Ring Stretching: The fundamental vibrations of the pyrrole ring, involving coupled C=C and C-N stretching, typically appear in the 1600-1400 cm⁻¹ range[1].
-
C-H Bending: In-plane and out-of-plane C-H bending modes will produce signals in the fingerprint region, generally below 1300 cm⁻¹.
The 2-Nitrophenyl Moiety
This component introduces several strong, characteristic absorption bands.
-
Nitro Group (NO₂) Vibrations: This is the most diagnostic feature. The nitro group gives rise to two distinct, strong stretching vibrations:
-
Aromatic C-H Stretching: Similar to the pyrrole ring, C-H stretches from the benzene ring will appear from 3100-3000 cm⁻¹.
-
Aromatic C=C Ring Stretching: Multiple bands of variable intensity are expected in the 1625-1430 cm⁻¹ region.
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring is highly informative. For 1,2-disubstitution (ortho), a strong absorption is typically observed in the 770-735 cm⁻¹ range.
The molecular structure of this compound is visualized below.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and instrument operation. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a classic and reliable transmission technique[3].
Rationale for KBr Pellet Technique
The KBr pellet method is chosen for its ability to produce a high-quality spectrum with sharp, well-resolved peaks for solid samples. KBr is optically transparent in the mid-infrared region (4000-400 cm⁻¹) and, when pressed, forms a clear disc that allows the IR beam to pass through the dispersed sample[4]. The critical factor for success is the rigorous exclusion of moisture, as water exhibits strong IR absorption that can obscure sample signals[5].
Step-by-Step Protocol
-
Material & Equipment Preparation:
-
Use spectroscopy-grade KBr, dried in an oven at ~110°C for at least 2 hours and stored in a desiccator.[4][5]
-
Thoroughly clean an agate mortar and pestle, die set, and anvils with a volatile solvent (e.g., ethanol) and ensure they are completely dry. Gentle heating of the die set can help remove adsorbed moisture.[3][5]
-
-
Sample Grinding & Mixing:
-
Weigh approximately 1-2 mg of the this compound sample.
-
In the agate mortar, grind the sample to a fine, consistent powder. The goal is to reduce particle size to minimize light scattering.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.[3]
-
Gently but thoroughly mix the sample and KBr with the pestle. The objective is uniform dispersion, not further grinding of the KBr.[5]
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the die body, ensuring an even layer on the bottom anvil. Using too much powder will create an opaque pellet.[5]
-
Assemble the die set and place it in a hydraulic press.
-
If available, connect the die to a vacuum line to remove trapped air, which can cause the pellet to be cloudy or fracture.
-
Gradually apply pressure, typically to 8-10 metric tons for a standard 13 mm die.[6] Hold this pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.[5]
-
-
Data Acquisition:
-
Carefully release the pressure and disassemble the die to retrieve the transparent pellet.
-
Place the pellet in the spectrometer's sample holder.
-
Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Spectrum Interpretation and Discussion
The following analysis is based on the gas-phase FT-IR spectrum of this compound available from the NIST Chemistry WebBook[7]. While solid-state spectra may show peak broadening and slight shifts due to intermolecular interactions, the fundamental band positions remain consistent.
High-Frequency Region (> 2000 cm⁻¹)
This region is dominated by C-H stretching vibrations. For this compound, we observe a cluster of peaks between 3150 cm⁻¹ and 3050 cm⁻¹ . These are characteristic of aromatic C-H stretching vibrations from both the pyrrole and phenyl rings. The absence of any broad absorption band above 3200 cm⁻¹ confirms the lack of an N-H group, consistent with the 1-substituted pyrrole structure[1].
Double-Bond Region (2000 - 1500 cm⁻¹)
This region is highly diagnostic.
-
~1600-1450 cm⁻¹ (Aromatic C=C Stretching): Multiple sharp bands appear in this range, corresponding to the skeletal C=C stretching vibrations of both the phenyl and pyrrole rings.
-
~1524 cm⁻¹ (Asymmetric NO₂ Stretch): A very strong and sharp absorption is observed at this frequency. This is the definitive signature of the asymmetric stretch of an aromatic nitro group.[2] Its high intensity is a key identifying feature.
Fingerprint Region (< 1500 cm⁻¹)
This complex region contains a wealth of structural information.
-
~1355 cm⁻¹ (Symmetric NO₂ Stretch): A second strong band, also characteristic of the nitro group, is found here. The presence of both the strong ~1524 cm⁻¹ and ~1355 cm⁻¹ bands provides unequivocal evidence for the C-NO₂ functionality.[2][8]
-
~1300-1000 cm⁻¹ (C-N Stretching & C-H In-Plane Bending): This area contains several bands of medium intensity. These are attributed to a complex mix of C-N stretching vibrations (both from the pyrrole ring and the phenyl-N bond) and C-H in-plane bending modes of both rings.
-
~750 cm⁻¹ (C-H Out-of-Plane Bending): A strong absorption is present at approximately 750 cm⁻¹. This band is highly characteristic of ortho-disubstitution on a benzene ring, arising from the out-of-plane bending of the four adjacent C-H bonds.
Data Summary and Workflow Visualization
The logical flow of this analysis, from sample preparation to final structural confirmation, is a self-validating system where theoretical predictions are confirmed by empirical data.
Caption: Workflow for FT-IR analysis of this compound.
Table 1: Summary of Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |
| 3150 - 3050 | Medium - Weak | Aromatic C-H Stretching (Phenyl and Pyrrole rings) |
| ~1524 | Strong, Sharp | Asymmetric NO₂ Stretching (Aromatic Nitro Group)[2][8] |
| ~1355 | Strong, Sharp | Symmetric NO₂ Stretching (Aromatic Nitro Group)[2][8] |
| 1600 - 1450 | Medium - Strong | Aromatic C=C Ring Skeletal Vibrations |
| ~750 | Strong | C-H Out-of-Plane Bending (Ortho-disubstituted Phenyl Ring) |
Conclusion
The FT-IR spectrum of this compound provides a distinct and verifiable fingerprint of its molecular structure. The analysis confirms the key architectural features: the absence of an N-H proton, the presence of both pyrrole and phenyl aromatic rings, and, most critically, the ortho-positioned nitro group. The strong, characteristic asymmetric and symmetric NO₂ stretching bands at approximately 1524 cm⁻¹ and 1355 cm⁻¹, respectively, combined with the C-H out-of-plane bending mode around 750 cm⁻¹, serve as definitive evidence for the compound's identity. This guide demonstrates how a systematic approach, combining theoretical prediction with a robust experimental protocol, allows for a confident and in-depth structural elucidation using FT-IR spectroscopy.
References
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The Profound Electronic Influence of the Nitro Group on the Pyrrole Ring
An In-depth Technical Guide:
Abstract
The introduction of a nitro (–NO₂) group onto a pyrrole ring fundamentally alters its electronic landscape, transforming one of chemistry's classic electron-rich aromatic heterocycles into a significantly electron-deficient system. This guide provides a detailed exploration of the powerful inductive and resonance effects exerted by the nitro substituent, elucidating the resulting shifts in aromaticity, chemical reactivity, acidity, and spectroscopic properties. By synthesizing mechanistic principles with practical data, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals who seek to understand, predict, and manipulate the chemistry of nitropyrroles.
The Dichotomy of Interaction: Pyrrole and the Nitro Group
At its core, the chemistry of nitropyrrole is a story of opposing electronic forces. Pyrrole is an aromatic, five-membered heterocycle whose reactivity is dominated by the participation of the nitrogen atom's lone pair of electrons in the 6π-electron aromatic system.[1][2] This delocalization renders the carbon atoms of the ring electron-rich and highly susceptible to attack by electrophiles.[1][3][4]
In stark contrast, the nitro group is one of the most potent electron-withdrawing groups (EWGs) in organic chemistry.[5] Its influence stems from two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the –NO₂ group pulls electron density away from the pyrrole ring through the sigma (σ) bond framework.
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electron density from the ring onto its own oxygen atoms, a powerful deactivating effect transmitted through the pi (π) system.[5]
When attached to the pyrrole ring, the nitro group's powerful electron-withdrawing nature overrides the inherent electron-donating character of the ring nitrogen, leading to a profound reversal of its typical reactivity.
Resonance and the Redistribution of Electron Density
The delocalization of electron density away from the pyrrole ring can be visualized through resonance structures. The effect is most pronounced when the nitro group is at the C2 (α) or C3 (β) position.
For 2-nitropyrrole , the nitro group effectively withdraws electron density from every position on the ring, placing a partial positive charge on the ring carbons and, notably, on the ring nitrogen itself.
Figure 1: Resonance delocalization in 2-nitropyrrole.
A similar, though less extensive, delocalization occurs in 3-nitropyrrole . The key takeaway is the creation of significantly electron-deficient carbon centers, which dictates the molecule's subsequent reactivity. This withdrawal of π-electron density also leads to a decrease in the aromatic character of the pyrrole ring.[5][6]
A Paradigm Shift in Chemical Reactivity
The electronic perturbation caused by the nitro group leads to a complete reversal of pyrrole's characteristic reactivity profile.
Deactivation towards Electrophilic Aromatic Substitution (EAS)
While pyrrole readily undergoes electrophilic substitution, primarily at the C2 position, nitropyrroles are strongly deactivated towards this reaction.[1][4] The electron-deficient ring is no longer a willing nucleophile to attack incoming electrophiles. When forcing conditions are used, substitution is slow and directed by the existing nitro group.
-
In 2-nitropyrrole , the C2 and C5 positions are most deactivated. Electrophilic attack, if it occurs, is directed primarily to the C4 position.
-
In 3-nitropyrrole , the C2 and C5 positions are the least deactivated, with substitution favoring the C5 position.[2]
Activation towards Nucleophilic Aromatic Substitution (SNAr)
The most significant consequence of the nitro group's presence is the activation of the ring towards nucleophilic attack, a reaction manifold not accessible to unsubstituted pyrrole.[7] The strong electron withdrawal stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed when a nucleophile attacks an electron-deficient ring carbon.[8] This makes nitropyrroles valuable substrates for introducing nucleophiles onto the heterocyclic core.
Figure 2: Generalized workflow for SNAr on a nitropyrrole.
Enhanced Acidity of the N-H Proton
The acidity of a proton is determined by the stability of its conjugate base. The nitro group's powerful -I and -R effects provide significant stabilization for the pyrrolide anion formed upon deprotonation of the N-H bond. This results in a dramatic increase in acidity (a lower pKa value) compared to unsubstituted pyrrole. This enhanced acidity is a crucial consideration in designing synthetic routes, as the N-H proton can be readily removed by common bases.
Table 1: Comparison of Acidity
| Compound | pKa (in DMSO) | Rationale for Acidity Change |
|---|---|---|
| Pyrrole | ~23 | Low acidity; the anion is stabilized only by the aromatic ring. |
| 2-Nitropyrrole | ~15 | Significantly more acidic; the anion is strongly stabilized by resonance and inductive withdrawal from the nitro group. |
| 3-Nitropyrrole | ~17 | More acidic than pyrrole, but less so than the 2-nitro isomer due to less effective resonance stabilization of the anion. |
(Note: pKa values are approximate and can vary with solvent. The trend is the key insight.)[9][10][11]
Spectroscopic Signatures of Electron Withdrawal
The electronic effects of the nitro group are clearly observable through standard spectroscopic techniques, providing a reliable method for characterization.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The withdrawal of electron density from the ring deshields the remaining ring protons and carbons. This results in their signals appearing at a higher chemical shift (further downfield) in both ¹H and ¹³C NMR spectra compared to unsubstituted pyrrole.[14]
Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃)
| Position | Pyrrole (δ, ppm) | 2-Nitropyrrole (δ, ppm) | 3-Nitropyrrole (δ, ppm) |
|---|---|---|---|
| H1 (N-H) | ~8.0 | ~9.5 | ~8.8 |
| H2 | ~6.7 | — | ~7.5 |
| H3 | ~6.1 | ~7.2 | — |
| H4 | ~6.1 | ~6.5 | ~6.8 |
| H5 | ~6.7 | ~7.1 | ~7.3 |
(Note: Values are approximate and serve for comparative purposes.)
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of a nitropyrrole is the presence of two strong, characteristic absorption bands corresponding to the nitro group itself.[12][15]
-
Asymmetric N–O Stretch: Typically appears in the 1550–1490 cm⁻¹ region.
-
Symmetric N–O Stretch: Typically appears in the 1360–1290 cm⁻¹ region.
UV-Visible Spectroscopy
The nitro group, acting as a chromophore, extends the conjugation of the pyrrole system. This lowers the energy gap for π → π* electronic transitions, causing a shift in the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic or red shift) compared to pyrrole.[16][17]
Synthesis and Applications in Drug Development
The unique reactivity and biological activity of nitropyrroles have made them important targets in synthesis and valuable motifs in medicinal chemistry.
Synthetic Methodologies
Direct nitration of pyrrole is often challenging, leading to mixtures of products and polymerization.[18] Modern synthetic chemistry often relies on more controlled strategies to build the nitropyrrole core.
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Chemical reactivity of 1-(2-Nitrophenyl)pyrrole
An In-depth Technical Guide to the Chemical Reactivity of 1-(2-Nitrophenyl)pyrrole
Abstract
This compound is a heterocyclic compound of significant interest, primarily serving as a pivotal precursor in the synthesis of complex fused nitrogen-containing systems. Its chemical reactivity is dictated by the interplay between the electron-rich pyrrole ring and the electron-withdrawing, sterically demanding 2-nitrophenyl substituent. This guide provides a comprehensive exploration of its synthesis, electronic structure, and key transformations. We delve into the mechanisms of electrophilic substitution, the critical reduction of the nitro moiety, and the subsequent intramolecular cyclization reactions that yield high-value scaffolds for materials science and drug development. Detailed, field-validated protocols and mechanistic diagrams are provided to equip researchers with the practical and theoretical understanding necessary to leverage this versatile molecule.
Introduction: A Molecule of Dichotomous Reactivity
This compound[1][2][3] presents a fascinating case study in chemical reactivity, where two conjoined aromatic systems exhibit opposing electronic characteristics. The pyrrole ring, a π-excessive five-membered heterocycle, is primed for electrophilic attack[4][5][6]. Conversely, the benzene ring is strongly deactivated by the powerful electron-withdrawing and meta-directing nitro group. This electronic dichotomy, coupled with the ortho-positioning of the nitro group relative to the pyrrole linkage, imbues the molecule with a unique and synthetically valuable reaction profile.
The primary utility of this compound lies not in its intrinsic properties, but in its role as a molecular scaffold. The strategic placement of the nitro group allows for its reduction to a nucleophilic amino group, which can then readily participate in intramolecular cyclization reactions. This pathway provides efficient access to valuable fused heterocyclic cores, such as pyrrolo[1,2-a]quinoxalines and related structures, which are investigated for applications ranging from antileishmanial agents to human topoisomerase I inhibitors[7][8]. This guide will systematically dissect the synthesis and reactivity that underpins these applications.
Synthesis of the Core Scaffold: The Clauson-Kaas Reaction
The most direct and widely adopted method for synthesizing N-substituted pyrroles, including this compound, is the Clauson-Kaas reaction.[9][10][11][12] This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (or a related 1,4-dicarbonyl equivalent) under acidic conditions.
Mechanism and Rationale
The reaction proceeds via acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive intermediate, succinaldehyde. The primary amine (2-nitroaniline) then undergoes a double condensation, forming a di-imine intermediate which subsequently cyclizes and dehydrates to yield the aromatic pyrrole ring. Acetic acid is a common solvent and catalyst, providing the requisite acidic environment to facilitate both the hydrolysis and dehydration steps.[10][12]
Caption: Mechanism of the Clauson-Kaas Pyrrole Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the Clauson-Kaas reaction.[9][10]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroaniline (1.38 g, 10 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask and stir until the amine dissolves.
-
Reactant Addition: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 1.4 mL, 10 mmol).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A yellow-orange precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 30 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol or isopropanol to yield pure this compound as a crystalline solid.
| Parameter | Value | Reference |
| Starting Materials | 2-Nitroaniline, 2,5-Dimethoxytetrahydrofuran | [9][10] |
| Solvent/Catalyst | Glacial Acetic Acid | [10] |
| Reaction Time | 3 hours | [10] |
| Temperature | Reflux (~118 °C) | [10] |
| Typical Yield | 75-85% | General yield for this reaction type |
| Appearance | Yellow Crystalline Solid | [1] |
Table 1: Summary of Reaction Parameters for the Synthesis of this compound.
Core Reactivity: A Tale of Two Rings
The chemical behavior of this compound is best understood by considering the reactivity of each aromatic ring system independently, and then observing their synergistic transformations.
Reactivity of the Pyrrole Ring: Electrophilic Aromatic Substitution
The pyrrole ring is significantly more reactive towards electrophiles than benzene.[4][5] Substitution typically occurs at the C2 (α) position, as the cationic intermediate (the sigma complex) is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures).[4][6]
However, in this compound, the bulky N-substituent introduces significant steric hindrance at the C2 and C5 positions. While the N-phenyl group does not drastically alter the electron density of the pyrrole ring, this steric factor can influence the regioselectivity of substitution reactions. Mild electrophilic reactions, such as halogenation with N-bromosuccinimide (NBS) or nitration under non-aggressive conditions, would be expected to occur, potentially favoring the less-hindered C3/C4 positions or leading to di-substituted products under forcing conditions.[13]
Reactivity of the Nitrophenyl Ring: The Crucial Reduction
The defining reaction of this compound is the reduction of its nitro group. This transformation is the gateway to its most valuable applications, converting the electron-withdrawing nitro group into a highly nucleophilic amino group, thereby forming 1-(2-Aminophenyl)pyrrole.[14] This product is a key intermediate for building fused heterocyclic systems.[8]
A variety of methods can achieve this reduction, with the choice of reagent depending on the desired chemoselectivity and tolerance of other functional groups.[15][16][17]
-
Catalytic Hydrogenation: This is often the cleanest method. Hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel is highly effective for both aromatic and aliphatic nitro groups.[16] It offers high yields but may also reduce other sensitive groups like alkenes or alkynes.
-
Metal/Acid Reduction: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid (e.g., HCl) are robust and cost-effective.[16][18] These are particularly useful on an industrial scale.
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine or formic acid with a catalyst can be a milder alternative to high-pressure hydrogenation.[15][19]
-
Stoichiometric Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities.[16]
| Method | Reagents | Advantages | Disadvantages | References |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean byproducts (H₂O) | Can reduce other functional groups; requires specialized equipment | [16] |
| Metal/Acid | Fe, HCl | Cost-effective, robust | Requires strongly acidic conditions, stoichiometric metal waste | [16][18] |
| Tin(II) Chloride | SnCl₂, HCl/EtOH | Mild, good chemoselectivity | Generates tin-based waste | [16][17] |
| Transfer Hydrogenation | Hydrazine, Fe/CaCl₂ | Mild conditions (room temp), good functional group tolerance | Hydrazine is toxic | [15][19] |
Table 2: Comparison of Common Methods for Nitro Group Reduction.
Experimental Protocol: Reduction to 1-(2-Aminophenyl)pyrrole
This protocol utilizes the widely applicable catalytic hydrogenation method.
-
Setup: To a heavy-walled hydrogenation flask, add this compound (1.88 g, 10 mmol) and 50 mL of ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (100 mg, ~5 mol% Pd). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.
-
Hydrogenation: Secure the flask to a Parr hydrogenator apparatus. Purge the vessel with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Shake the mixture at room temperature. The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake. Monitor by TLC until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 1-(2-Aminophenyl)pyrrole, which is often of sufficient purity for subsequent steps. If needed, it can be purified by column chromatography or recrystallization.
Synthetic Applications: Intramolecular Cyclization
The true synthetic power of this compound is realized after its reduction. The resulting 1-(2-Aminophenyl)pyrrole possesses a nucleophilic amine positioned perfectly to cyclize onto the pyrrole ring or react with an external reagent to form a fused polycyclic system.[20] A prominent example is the synthesis of pyrrolo[1,2-a]quinoxalines.[21]
Caption: Synthetic workflow from starting materials to fused heterocycles.
Protocol: Synthesis of Pyrrolo[1,2-a]quinoxaline
This protocol involves the reaction of 1-(2-aminophenyl)pyrrole with an α-haloketone, such as chloroacetone, followed by cyclization.
-
Reactant Setup: In a 50 mL flask, dissolve 1-(2-Aminophenyl)pyrrole (1.58 g, 10 mmol) in 25 mL of ethanol.
-
Reagent Addition: Add chloroacetone (0.93 g, 0.8 mL, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol) to the solution.
-
Reaction: Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add 50 mL of water and 50 mL of ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the target pyrrolo[1,2-a]quinoxaline.
Conclusion
This compound is a molecule whose reactivity profile is elegantly tailored for the construction of complex nitrogen heterocycles. Its synthesis via the robust Clauson-Kaas reaction is straightforward. While the pyrrole ring exhibits potential for electrophilic substitution, the molecule's primary and most powerful transformation is the reduction of the nitro group. This step unlocks a cascade of possibilities, enabling intramolecular cyclization reactions that efficiently build synthetically challenging fused scaffolds. The methodologies and insights presented in this guide provide a foundational framework for researchers aiming to exploit the rich and versatile chemistry of this important intermediate in their synthetic endeavors.
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The Pharmacological Kaleidoscope: A Technical Guide to the Bioactivities of Nitrophenyl-Pyrrole Derivatives
Preamble: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of biologically active compounds.[1][2] Its inherent electronic properties and synthetic tractability have made it a cornerstone in the design of novel therapeutics. The strategic introduction of a nitrophenyl moiety to this versatile heterocycle dramatically influences its physicochemical properties, often unlocking a remarkable spectrum of pharmacological activities. This guide provides an in-depth exploration of the multifaceted biological potential of nitrophenyl-pyrrole derivatives, offering a technical resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, substantiated by robust experimental methodologies.
I. Antimicrobial Armamentarium: Combating Microbial Resistance
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents. Nitrophenyl-pyrrole derivatives have emerged as a promising class of compounds in this critical therapeutic area, demonstrating potent activity against a range of pathogens.
A. Pyrrolnitrin: A Natural Product Powerhouse
A prominent example is pyrrolnitrin , a naturally occurring antifungal and antibacterial agent produced by several species of Pseudomonas and Burkholderia.[3] This halogenated nitrophenyl-pyrrole derivative has a well-documented history of potent antimicrobial action.
Mechanism of Action: The antimicrobial efficacy of pyrrolnitrin is multifaceted. Its primary mode of action is believed to be the inhibition of the electron transport chain , thereby disrupting cellular respiration.[3][4] Furthermore, pyrrolnitrin can form complexes with the phospholipids of the cell membrane, leading to increased membrane permeability and leakage of essential cellular components.[4][5]
Biosynthetic Pathway of Pyrrolnitrin: The biosynthesis of pyrrolnitrin from L-tryptophan is a fascinating enzymatic cascade involving four key genes: prnA, prnB, prnC, and prnD.[3][6]
II. Anticancer Arsenal: Targeting Malignant Proliferation
The pyrrole scaffold is a common feature in several approved anticancer drugs, and nitrophenyl-pyrrole derivatives have emerged as promising candidates in the ongoing search for novel and more effective cancer therapies. [7]Their anticancer activity is often attributed to their ability to interfere with critical cellular processes such as cell division and signal transduction.
A. Tubulin Polymerization Inhibitors
Certain nitrophenyl-pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization. [8]Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
Mechanism of Action: These derivatives often bind to the colchicine binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle and ultimately, cell death. [8]
B. Kinase Inhibitors
Many cancers are driven by aberrant signaling pathways, often due to the overactivity of protein kinases. Pyrrole derivatives have been extensively investigated as kinase inhibitors, and the nitrophenyl moiety can contribute to their binding affinity and selectivity. [7][9] Mechanism of Action: Nitrophenyl-pyrrole derivatives can act as competitive inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . [7][10]By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Data
| Compound | Cell Line | Activity (IC50) | Target | Reference |
| 1-(3-nitrophenyl)-pyrrole derivative | MCF-7 (Breast Cancer) | 15 nM (for amino derivative) | Tubulin Polymerization | [8] |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | HepG2 (Liver Cancer) | 29 µM | EGFR, Her2, VEGFR2, CDK2 | [11] |
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the nitrophenyl-pyrrole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT to a purple formazan product. [12][13]4. Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells. [12]
III. Anti-Inflammatory Interventions: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrrole-containing compounds, including some well-known non-steroidal anti-inflammatory drugs (NSAIDs), have a long history of use in treating inflammation. [14]Nitrophenyl-pyrrole derivatives are also being explored for their anti-inflammatory potential.
Mechanism of Action: A primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2. [14][15][16][17]COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of a compound.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: The test compound is administered to the rats (e.g., orally or intraperitoneally) at a predetermined time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the rat's hind paw. [18][19][20]4. Measurement of Paw Volume: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the paw volume with that of the control group (which received only the vehicle).
IV. Neuroprotective Potential: Shielding Neurons from Degeneration
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neurons. There is a growing interest in the development of neuroprotective agents that can slow or halt this degenerative process. Recent studies have highlighted the neuroprotective potential of certain pyrrole derivatives.
Mechanism of Action in a Parkinson's Disease Model: In a cellular model of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), novel synthetic pyrrole derivatives have demonstrated neuroprotective effects. [21][22][23]The underlying mechanism is thought to involve the suppression of the COX-2/PGE2 pathway . By inhibiting this pathway, these compounds can reduce neuroinflammation and oxidative stress, which are key contributors to neuronal cell death in Parkinson's disease. [24][25][26]
Experimental Protocol: 6-OHDA-Induced Neurotoxicity in PC12 Cells
This in vitro assay is used to screen for compounds with neuroprotective activity against a Parkinson's disease-related toxin.
-
Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are cultured under standard conditions.
-
Compound Pre-treatment: The cells are pre-treated with the test compound for a specific duration.
-
Induction of Neurotoxicity: The cells are then exposed to 6-OHDA to induce neuronal cell death. [21][27]4. Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay.
-
Data Analysis: The ability of the test compound to protect the cells from 6-OHDA-induced toxicity is determined by comparing the viability of the treated cells to that of the untreated control cells.
Conclusion: A Scaffold of Significant Promise
The nitrophenyl-pyrrole scaffold represents a fertile ground for the discovery and development of novel therapeutic agents with a diverse range of biological activities. From combating drug-resistant microbes and malignant tumors to mitigating the debilitating effects of inflammation and neurodegeneration, these compounds have demonstrated significant potential. The continued exploration of the structure-activity relationships and mechanisms of action of nitrophenyl-pyrrole derivatives will undoubtedly pave the way for the development of next-generation therapies for a wide array of human diseases.
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The Versatile Precursor: A Technical Guide to the Applications of 1-(2-Nitrophenyl)pyrrole
Introduction
In the landscape of modern organic and medicinal chemistry, the strategic design and synthesis of heterocyclic compounds remain a cornerstone of innovation. Among the myriad of building blocks available to the discerning chemist, 1-(2-nitrophenyl)pyrrole emerges as a precursor of significant potential. Its unique structural arrangement, featuring a reactive nitro group ortho to the pyrrole-substituted phenyl ring, provides a gateway to a diverse array of fused heterocyclic systems with notable biological activities. This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the synthesis, key transformations, and applications of this versatile molecule, with a particular focus on its utility in the construction of pharmacologically relevant scaffolds.
Physicochemical Properties and Spectroscopic Characterization
This compound is a solid with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1] Its structure and key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(2-nitrophenyl)-1H-pyrrole |
| CAS Number | 33265-60-0 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | Solid |
The spectroscopic data for this compound are crucial for its identification and characterization. Key spectral features are available in public databases such as PubChem and the NIST WebBook.[1][2]
Synthesis of this compound: Established Methodologies
The synthesis of this compound can be efficiently achieved through well-established named reactions in heterocyclic chemistry, primarily the Paal-Knorr and Clauson-Kaas syntheses. The choice of method often depends on the availability of starting materials and desired reaction conditions.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-nitroaniline.[3] This method is valued for its operational simplicity and generally good yields.[4]
Experimental Protocol: Paal-Knorr Synthesis of this compound
-
To a solution of 2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 2-nitroaniline (1 equivalent). The choice of solvent can influence the reaction rate and work-up procedure.
-
Add a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, to the reaction mixture. The acid catalyst facilitates the initial imine formation and subsequent cyclization.
-
Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Caption: Paal-Knorr synthesis workflow for this compound.
Clauson-Kaas Pyrrole Synthesis
An alternative and widely used method is the Clauson-Kaas synthesis, which utilizes 2,5-dimethoxytetrahydrofuran as a synthetic equivalent of 1,4-butanedial.[5][6] This reaction is typically acid-catalyzed and offers a reliable route to N-substituted pyrroles.[7]
Experimental Protocol: Clauson-Kaas Synthesis of this compound
-
Dissolve 2-nitroaniline (1 equivalent) in glacial acetic acid. Acetic acid serves as both the solvent and the catalyst.
-
Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.
-
After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.
Caption: Clauson-Kaas synthesis workflow for this compound.
Key Applications in the Synthesis of Fused Heterocycles
The strategic placement of the nitro group in this compound makes it an ideal substrate for reductive cyclization reactions, leading to the formation of valuable fused heterocyclic systems. The most prominent application is the synthesis of pyrrolo[1,2-a]quinoxalines, a scaffold found in numerous biologically active molecules.
Synthesis of Pyrrolo[1,2-a]quinoxalines
The transformation of this compound to pyrrolo[1,2-a]quinoxalines involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization and subsequent oxidation. Various catalytic systems have been developed to achieve this transformation in a one-pot fashion.
Iron-Catalyzed Transfer Hydrogenation
A novel and efficient method for the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines involves an iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols.[1] This process is advantageous due to the use of an earth-abundant and low-toxicity metal catalyst.[1]
Experimental Protocol: Iron-Catalyzed Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines
-
In a reaction vessel, combine this compound (1 equivalent), the desired benzyl alcohol derivative (3 equivalents), and an iron catalyst such as a tricarbonyl(η⁴-cyclopentadienone)iron complex.
-
The reaction is typically carried out in a suitable high-boiling solvent under an inert atmosphere.
-
Heat the mixture at a specified temperature for a designated time, as optimized for the specific substrates. The iron catalyst facilitates both the reduction of the nitro group and the oxidation of the alcohol to the corresponding aldehyde in situ.
-
The in situ generated 1-(2-aminophenyl)pyrrole and aldehyde undergo a Pictet-Spengler-type annulation, followed by oxidation to form the pyrrolo[1,2-a]quinoxaline product.
-
After the reaction is complete, the product is isolated and purified using standard chromatographic techniques.
Caption: General workflow for the synthesis of pyrrolo[1,2-a]quinoxalines.
Spectroscopic Data for a Representative Pyrrolo[1,2-a]quinoxaline
The characterization of the resulting pyrrolo[1,2-a]quinoxalines is confirmed by various spectroscopic methods. For the parent pyrrolo[1,2-a]quinoxaline, the following ¹H NMR data has been reported:
| Proton | Chemical Shift (ppm) |
| H-1 | 7.87 (d) |
| H-2 | 6.84 (d) |
| H-3 | 6.86 (dd) |
| H-4 | 8.78 (d) |
| H-6 | 7.94 (d) |
| H-7 | 7.40 (t) |
| H-8 | 7.47 (t) |
| H-9 | 7.80 (d) |
Note: The exact coupling constants and solvent are specified in the original literature.[8]
Applications in Medicinal Chemistry and Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[9][10] Derivatives of this compound, particularly the resulting pyrrolo[1,2-a]quinoxalines, have shown significant potential as anticancer and anti-inflammatory agents.
Anticancer Activity
Several studies have highlighted the antiproliferative properties of pyrrolo[1,2-a]quinoxaline derivatives. For instance, a series of new 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines, synthesized from precursors derived from nitrophenylpyrroles, have demonstrated promising antiproliferative activity in GPER-expressing breast cancer cells.[11]
Some pyrrole-based compounds have been identified as potent inhibitors of protein kinases, such as EGFR and VEGFR, which are crucial targets in cancer therapy.[12] The synthesis of pyrrole derivatives as potential anticancer agents is an active area of research, with some compounds showing potent activity against various cancer cell lines with low micromolar IC₅₀ values.[13]
Table of Anticancer Activity for Selected Pyrrole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 19 | MGC 80-3 | 1.0 - 1.7 | [13] |
| Compound 19 | HCT-116 | 1.0 - 1.7 | [13] |
| Compound 21 | HepG2 | 0.5 - 0.9 | [13] |
| Compound 21 | DU145 | 0.5 - 0.9 | [13] |
Anti-inflammatory Activity
The pyrrole nucleus is also a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs).[14] The structural similarity of compounds derived from this compound to known anti-inflammatory agents suggests their potential in this therapeutic area. Research has focused on designing pyrrole derivatives as selective COX-2 inhibitors to minimize gastrointestinal side effects associated with traditional NSAIDs.
Future Perspectives
The utility of this compound as a synthetic intermediate is well-established, particularly for the construction of pyrrolo[1,2-a]quinoxalines. Future research will likely focus on expanding the diversity of fused heterocyclic systems accessible from this precursor. The development of more efficient and sustainable catalytic systems for the reductive cyclization step remains an area of interest. Furthermore, the exploration of the biological activities of novel derivatives, guided by computational modeling and structure-activity relationship studies, will continue to be a driving force in the application of this compound in drug discovery and development. The synthesis of other related structures, such as pyrrolo[1,2-a]benzodiazepines, also presents an exciting avenue for future investigations.[15]
References
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- Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. J Org Chem. 2020 Dec 4;85(23):15314-15324.
- This compound. PubChem.
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- Synthesis of new aromatic pyrrolo[2,1-c][2][15]benzodiazepines and pyrrolo[1,2-a]thieno[3,2-e][2][15]diazepines as anti-tumoral agents. PubMed.
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- Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. NIH.
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Methodological & Application
Synthesis of 1-(2-Nitrophenyl)pyrrole: A Detailed Guide for Chemical Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1-(2-Nitrophenyl)pyrrole, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active compounds and natural products. The introduction of a nitrophenyl group onto the pyrrole nitrogen atom, specifically at the ortho position, furnishes a versatile intermediate, this compound. The nitro group can serve as a handle for further chemical transformations, such as reduction to an amino group, which can then be utilized in the construction of more complex fused heterocyclic systems with potential therapeutic applications. The synthesis of this compound is a critical first step for many research endeavors aimed at discovering novel drug candidates.
This guide will focus on the robust and widely applicable Paal-Knorr synthesis, specifically the Clauson-Kaas modification, which utilizes readily available starting materials to achieve the target molecule in good yields.
Reaction Principle: The Paal-Knorr/Clauson-Kaas Synthesis
The Paal-Knorr synthesis is a classic and efficient method for the construction of pyrrole rings.[1][2][3][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The Clauson-Kaas variation employs a 2,5-dialkoxytetrahydrofuran as a stable and easy-to-handle precursor to the required succinaldehyde (the 1,4-dicarbonyl component).[5][6]
The reaction proceeds under acidic conditions. The 2,5-dimethoxytetrahydrofuran is first hydrolyzed to generate the reactive succinaldehyde. The primary amine, in this case, 2-nitroaniline, then undergoes a condensation reaction with the two carbonyl groups of succinaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Nitroaniline | 98% | Sigma-Aldrich |
| 2,5-Dimethoxytetrahydrofuran | 98% | Alfa Aesar |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | J.T. Baker |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Round-bottom flask | 100 mL | Pyrex |
| Reflux condenser | Kimble | |
| Magnetic stirrer with hotplate | IKA | |
| Rotary evaporator | Heidolph | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
| Glass column for chromatography | Ace Glass | |
| Standard laboratory glassware |
Safety Precautions
2-Nitroaniline:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust. Wash hands thoroughly after handling.
2,5-Dimethoxytetrahydrofuran:
-
Hazards: Flammable liquid and vapor. Causes serious eye irritation.
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Wear protective gloves and eye protection.
Glacial Acetic Acid:
-
Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Precautions: Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work. All manipulations should be performed in a well-ventilated chemical fume hood.
Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established Clauson-Kaas reaction for the synthesis of N-aryl pyrroles.
Synthesis Workflow Diagram
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (1.38 g, 10.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask and stir until the 2-nitroaniline is dissolved.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.45 g, 11.0 mmol, 1.1 equivalents).
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The product, this compound, will appear as a new, less polar spot compared to the starting 2-nitroaniline.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (approximately 100 mL).
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product should be purified by column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | Yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (dd, J = 8.2, 1.3 Hz, 1H), 7.60 (td, J = 7.7, 1.4 Hz, 1H), 7.45 (td, J = 7.7, 1.3 Hz, 1H), 7.30 (dd, J = 8.1, 1.4 Hz, 1H), 6.85 (t, J = 2.2 Hz, 2H), 6.30 (t, J = 2.2 Hz, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 145.8, 133.9, 131.8, 129.5, 125.1, 122.9, 122.1, 111.9. |
| IR (KBr, cm⁻¹) | 3140, 1605, 1520 (NO₂), 1350 (NO₂), 1320, 780, 740. |
| Mass Spectrum (EI) | m/z (%): 188 (M⁺, 100), 142, 115, 89. |
Note: Spectroscopic data may vary slightly depending on the instrument and conditions used.[7][8]
Discussion and Mechanistic Insights
The Paal-Knorr synthesis of pyrroles is a robust and versatile reaction. The use of glacial acetic acid serves as both the solvent and the acid catalyst for the hydrolysis of the 2,5-dimethoxytetrahydrofuran and the subsequent cyclization and dehydration steps. The electron-withdrawing nature of the nitro group on the aniline ring can decrease its nucleophilicity, potentially requiring slightly longer reaction times or higher temperatures compared to electron-rich anilines. However, the reaction generally proceeds with good efficiency.
Simplified Reaction Mechanism
Troubleshooting
-
Low Yield:
-
Ensure the 2,5-dimethoxytetrahydrofuran is of good quality, as it can degrade over time.
-
Increase the reaction time and monitor carefully by TLC.
-
Ensure complete neutralization during work-up to prevent loss of product in the aqueous layer.
-
-
Incomplete Reaction:
-
The nucleophilicity of 2-nitroaniline is reduced by the nitro group. A stronger acid catalyst, such as a catalytic amount of p-toluenesulfonic acid, could be cautiously added, but this may lead to side reactions.
-
-
Purification Difficulties:
-
If the product is difficult to separate from starting material, a careful optimization of the eluent system for column chromatography is necessary. A shallower gradient may be required.
-
Conclusion
The synthesis of this compound via the Clauson-Kaas modification of the Paal-Knorr reaction is an effective and reliable method for producing this important synthetic intermediate. The procedure outlined in this guide, coupled with the provided safety and characterization data, offers a solid foundation for researchers to successfully synthesize and utilize this compound in their drug discovery and development programs. The versatility of the pyrrole ring and the reactivity of the nitro group make this compound a key starting material for the construction of a wide range of novel and potentially therapeutic molecules.
References
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- PubChem. (n.d.). This compound.
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- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
- Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Rigaku/MSC. (2005). CrystalClear. Rigaku/MSC Inc., The Woodlands, Texas, USA.
- Clauson-Kaas, N., & Tyle, Z. (1952). A new synthesis of pyrroles. Acta Chemica Scandinavica, 6, 667-670.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis.
- Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955.
- Gullapelli, K., et al. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 32(3), 479-486.
- Kumar, A., & Sharma, P. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955.
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Application Notes & Protocols: A Comprehensive Guide to the Paal-Knorr Synthesis of Substituted Pyrroles
Abstract
The Paal-Knorr synthesis, a classic yet enduringly relevant reaction, provides a direct and efficient pathway to construct the pyrrole ring, a foundational heterocyclic motif in medicinal chemistry, natural product synthesis, and materials science.[1][2] This application note delivers an in-depth exploration of the Paal-Knorr synthesis for preparing substituted pyrroles. We will dissect the reaction mechanism, offering insights into the chemical logic that dictates experimental choices. Furthermore, this guide provides detailed, field-proven protocols for conventional heating, microwave-assisted synthesis, and greener, solvent-free methodologies, supported by quantitative data to inform experimental design. This document is intended to serve as a practical and authoritative resource for researchers engaged in organic synthesis and drug discovery.
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole nucleus is a privileged scaffold, appearing in a vast array of biologically active molecules.[2] Its presence is critical to the function of blockbuster drugs like Atorvastatin (Lipitor®), a cholesterol-lowering agent, and numerous natural products with potent antimicrobial or antitumor activities, such as Marineosin A.[1][2] The enduring utility of the Paal-Knorr reaction, first reported in the 1880s, stems from its operational simplicity and the general accessibility of the requisite 1,4-dicarbonyl compounds and primary amines.[3][4]
Modern iterations of this synthesis have addressed historical limitations, such as harsh reaction conditions, by incorporating milder catalysts, microwave irradiation, and mechanochemical activation, thus expanding its applicability to sensitive and complex substrates.[1][5][6]
Reaction Mechanism: A Stepwise Dissection
The Paal-Knorr synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3] The currently accepted mechanism, supported by experimental and computational studies, involves the formation of a key hemiaminal intermediate.[2][7][8] The use of a weak acid catalyst, such as acetic acid, accelerates the reaction; however, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[3]
The reaction unfolds through the following key stages:
-
Nucleophilic Attack and Hemiaminal Formation: The synthesis is initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the 1,4-dicarbonyl compound. This forms a transient hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[1][9]
-
Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, readily undergoes a two-fold dehydration (loss of two water molecules) to yield the stable, aromatic pyrrole ring.[10]
Caption: The Paal-Knorr pyrrole synthesis mechanism.
Experimental Protocols & Methodologies
The versatility of the Paal-Knorr synthesis allows for its adaptation to various experimental setups. The choice of methodology—conventional heating, microwave irradiation, or mechanochemistry—depends on the substrate reactivity, desired reaction time, and available equipment.
General Experimental Workflow
The overall process is straightforward and adaptable, following a consistent sequence of steps from reaction setup to product isolation.
Caption: Generalized experimental workflow for Paal-Knorr synthesis.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol details a classic approach using conventional heating, suitable for many common substrates.[1]
-
Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1.0 eq) and aniline (1.0 eq).
-
Add a minimal amount of methanol to facilitate mixing.
-
Add one drop of concentrated hydrochloric acid to the mixture as a catalyst.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 15-30 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[1]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.[1]
-
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
Microwave irradiation offers a significant acceleration of the Paal-Knorr reaction, often reducing reaction times from hours to minutes and improving yields.[1][7]
-
Materials:
-
1,4-Diketone (e.g., 2,5-Hexanedione) (1.0 eq)
-
Primary Amine (1.1 - 3.0 eq)[1]
-
Glacial Acetic Acid (as catalyst and co-solvent)
-
Ethanol
-
Ethyl Acetate (for extraction)
-
Brine
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-diketone and the primary amine.
-
Add the chosen solvent (e.g., ethanol) and catalyst (e.g., glacial acetic acid).[1]
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes).[1][7] The initial power is typically high to reach the target temperature quickly, then maintained at a lower level.
-
Monitor the reaction by TLC.
-
Upon completion, allow the vial to cool to room temperature.
-
Partition the mixture between water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted pyrrole.
-
Protocol 3: Mechanochemical and Catalyst-Free Synthesis
Recent advancements have focused on greener methodologies. Mechanochemical synthesis via ball milling, often with a solid organic acid catalyst like citric acid, provides a solvent-free route with short reaction times.[6] In some cases, simply heating the neat mixture of a primary amine and 2,5-hexanedione is sufficient.[11]
-
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Primary Amine (e.g., 4-Iodoaniline) (1.1 eq)
-
Citric Acid (1-10 mol%) (optional catalyst)[6]
-
-
Procedure (Mechanochemical):
-
Place the 2,5-hexanedione, primary amine, and citric acid (if used) into a zirconia grinding jar containing a zirconia ball.
-
Secure the jar in a laboratory-scale ball mill.
-
Shake the mixture at a set frequency (e.g., 30 Hz) for 15-30 minutes.[6]
-
After milling, the product can be isolated directly, often in high purity. Further purification can be performed by recrystallization or chromatography if necessary.
-
Data Summary: Reaction Conditions and Performance
The choice of catalyst and conditions significantly impacts the efficiency of the Paal-Knorr synthesis. The following table summarizes various approaches, highlighting the trend towards milder and more environmentally benign protocols.
| 1,4-Dicarbonyl | Amine | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | HCl (catalytic), Reflux | Methanol | 15 min | High | [1] |
| Substituted 1,4-diketone | Primary Amine | Acetic Acid, 80 °C (Microwave) | Ethanol | < 15 min | Good-Excellent | [1] |
| 2,5-Hexanedione | Various Amines | Iodine (I₂) | None | 2-5 min | 90-98% | [5] |
| 2,5-Hexanedione | Aniline | Montmorillonite KSF Clay, RT | None | 20 min | 98% | [5] |
| 2,5-Hexanedione | 4-Iodoaniline | Citric Acid (10 mol%), 30 Hz | None (Ball Mill) | 30 min | 87% | [6] |
| 2,5-Hexanedione | Various Amines | None, 100 °C | Water | 1-24 h | 75-98% | [12] |
| 2,5-Hexanedione | Benzylamine | Silica Sulfuric Acid, RT | None | 3 min | 98% | [2] |
Conclusion and Future Outlook
The Paal-Knorr synthesis remains a powerful and highly adaptable tool for the construction of substituted pyrroles.[1] Its evolution from requiring prolonged heating in strong acids to utilizing microwave, mechanochemical, and water-based protocols underscores its alignment with the principles of modern, sustainable chemistry.[2][13] The continued development of novel catalysts and reaction conditions will further expand the scope of this venerable reaction, ensuring its place in the synthetic chemist's toolkit for discovering the next generation of pharmaceuticals and functional materials.
References
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Mothana, S., & Boyd, R. J. (2006). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Canadian Journal of Chemistry, 84(8), 1035-1040.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Journal of Heterocyclic Chemistry, 55(10), 2265-2285.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Banik, B. K., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 68(14), 5746–5749.
- Colacino, E., et al. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2015(24), 5304-5308.
- ResearchGate. (n.d.). Synthesis of N-substituted 2,5-dimethyl pyrroles in water.
- ResearchGate. (n.d.). Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and butan-1-amine.
- ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- Vladimirova, S. (2021). Synthesis of new pyrrole compounds with potential antihyperlipidemic effect. Journal of Chemical Technology and Metallurgy, 56(4), 720-724.
- Galimberti, A., et al. (2024).
- Zheng, C., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 1833–1836.
- Young, D. M., & Allen, C. F. H. (1936). 2,5-Dimethylpyrrole. Organic Syntheses, 16, 25.
- SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis.
- YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.
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Application Note: 1-(2-Nitrophenyl)pyrrole as a Versatile Intermediate in Heterocyclic Synthesis
Introduction: The Strategic Value of 1-(2-Nitrophenyl)pyrrole
In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block, particularly in the synthesis of fused heterocyclic systems relevant to pharmaceutical and materials science research.[1][2][3] Its structure uniquely combines a nucleophilic pyrrole ring with an electrophilic nitrophenyl moiety, creating a scaffold primed for intramolecular transformations.
The key to its synthetic utility lies in the ortho-positioned nitro group. This group serves as a latent amino functionality, which, upon reduction, can participate in intramolecular cyclization reactions with the adjacent pyrrole ring. This "pro-reagent" strategy enables the regioselective formation of complex polycyclic aromatic systems that would be challenging to assemble through intermolecular approaches.[4] This application note provides a detailed guide to the synthesis, characterization, and key applications of this compound, offering researchers field-proven protocols and mechanistic insights.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol [5][6] |
| CAS Number | 33265-60-0[5][6] |
| Appearance | (Typically) Yellow crystalline solid |
| IUPAC Name | 1-(2-nitrophenyl)-1H-pyrrole[5] |
Synthesis of the Intermediate: The Paal-Knorr Condensation
The most direct and reliable method for preparing N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[7] This reaction involves the condensation of a 1,4-dicarbonyl compound (in this case, 2,5-dimethoxytetrahydrofuran as a precursor) with a primary amine (2-nitroaniline). The acidic conditions facilitate the hydrolysis of the acetal to succinaldehyde, which then undergoes condensation with the amine to form the pyrrole ring.
Caption: General workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Nitroaniline (1.38 g, 10.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.32 g, 10.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol
-
Deionized Water
-
Round-bottom flask (50 mL), reflux condenser, heating mantle, magnetic stirrer
-
Buchner funnel and vacuum flask
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (10.0 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: Stir the mixture until the amine dissolves. Add 2,5-dimethoxytetrahydrofuran (10.0 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain this temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Acetic acid serves as both the solvent and the acid catalyst required to hydrolyze the dimethoxytetrahydrofuran to the reactive 1,4-dicarbonyl intermediate. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.
-
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 100 mL of an ice-water slurry while stirring. A yellow precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified yellow crystals by vacuum filtration and dry them under vacuum.
Spectroscopic Characterization
Accurate characterization of the intermediate is crucial before proceeding to subsequent synthetic steps. The following data provides a reference for verifying the identity and purity of synthesized this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals / Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (dd, 1H, Ar-H), ~7.6 (td, 1H, Ar-H), ~7.5 (td, 1H, Ar-H), ~7.3 (dd, 1H, Ar-H), ~6.8 (t, 2H, Pyrrole Hα), ~6.3 (t, 2H, Pyrrole Hβ). Note: Exact shifts may vary slightly.[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145.5, ~134.0, ~132.5, ~129.0, ~125.0, ~124.0, ~122.0, ~111.0. Note: Signals correspond to aromatic and pyrrole carbons. |
| IR Spectroscopy (KBr, cm⁻¹) | ν: ~1520 & ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~3100 cm⁻¹ (aromatic C-H stretch).[9] |
| Mass Spectrometry (EI) | m/z: 188.06 [M]⁺, corresponding to C₁₀H₈N₂O₂.[6] |
Key Synthetic Application: Reductive Cyclization
The most powerful application of this compound is its use in the synthesis of pyrrolo[1,2-a]quinoxalines.[4] This transformation is a classic example of using a nitro group as a masked amine. The process involves the chemical reduction of the nitro group to an amino group, which then undergoes a spontaneous or catalyzed intramolecular cyclization/condensation with one of the pyrrole's double bonds, followed by aromatization to yield the stable, fused tricyclic system.
Caption: Mechanistic pathway for the formation of pyrrolo[1,2-a]quinoxaline.
Protocol 4.1: Synthesis of Pyrrolo[1,2-a]quinoxaline
Materials:
-
This compound (1.88 g, 10.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (15 mL)
-
Ethanol (50 mL)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM)
-
Round-bottom flask (100 mL), reflux condenser, ice bath
Procedure:
-
Setup: In a 100 mL round-bottom flask, suspend this compound (10.0 mmol) in ethanol (50 mL).
-
Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (50.0 mmol) in concentrated HCl (15 mL). The addition may be exothermic; use an ice bath to maintain control if necessary.
-
Causality Note: Tin(II) chloride is a classical and effective reducing agent for converting aromatic nitro groups to anilines under acidic conditions. A stoichiometric excess is used to ensure complete reduction.
-
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Work-up - Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the acid by slowly adding 10 M NaOH solution until the pH is basic (pH > 10). A thick precipitate of tin hydroxides will form.
-
Safety Note: Neutralization is highly exothermic. Add the base slowly and with efficient cooling and stirring.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure pyrrolo[1,2-a]quinoxaline.
Conclusion and Broader Applications
This compound serves as a robust and reliable intermediate for constructing complex heterocyclic scaffolds. The protocols detailed herein provide a validated pathway for its synthesis and subsequent transformation into the pyrrolo[1,2-a]quinoxaline core. The strategic placement of the nitro group is not limited to this single transformation; it enables a variety of potential synthetic routes. For instance, the intermediate aniline formed during reduction can be diazotized or participate in transition-metal-catalyzed cross-coupling reactions prior to cyclization, opening avenues to a diverse library of functionalized heterocycles.[10] This adaptability makes this compound a cornerstone intermediate for researchers and professionals in drug development and materials science.[1][11]
References
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- Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112720.
- Al-Tel, T. H. (2015). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 20(10), 19163–19185.
- Meshram, H., et al. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry, 2, 159-165.
- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.
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Strategic Synthesis of Lixivaptan Intermediates: A Guide from Pyrrole Precursors
An Application Note for Medicinal Chemists and Process Development Scientists
Introduction: The Significance of Lixivaptan
Lixivaptan (VPA-985) is a selective, orally active vasopressin V2 receptor antagonist that has been investigated for the treatment of hyponatremia, a condition of abnormally low sodium levels in the blood often associated with heart failure and other critical care scenarios.[1][2] By blocking the V2 receptor in the renal collecting ducts, Lixivaptan promotes aquaresis—the excretion of electrolyte-free water—thereby correcting sodium concentration.[2]
The molecular architecture of Lixivaptan, 5-Amino-2-methyl-N-[4-(5-methyl-1H-pyrrol-2-yl)benzoyl]benzamide , is a sophisticated assembly of three key fragments. Its synthesis presents a compelling challenge in medicinal and process chemistry, requiring precise control over regioselectivity and the efficient formation of both carbon-carbon and amide bonds. This guide provides a detailed examination of the synthetic strategies for constructing Lixivaptan, with a primary focus on the elaboration of its critical pyrrole-containing intermediate, 4-(5-methyl-1H-pyrrol-2-yl)benzoic acid. We will explore field-proven protocols, explain the causality behind methodological choices, and provide a framework for troubleshooting and optimization.
Retrosynthetic Analysis: Deconstructing Lixivaptan
A logical retrosynthetic analysis of Lixivaptan identifies the central amide bond as the key disconnection point. This approach simplifies the complex target molecule into two more manageable key intermediates:
-
Intermediate A: A carboxylic acid featuring the core pyrrole-benzoyl scaffold, 4-(5-methyl-1H-pyrrol-2-yl)benzoic acid.
-
Intermediate B: An aromatic diamine, 2,5-diaminotoluene, which provides the second benzamide fragment.
The final synthetic step involves the coupling of these two intermediates. This strategy allows for parallel synthesis of the fragments, maximizing efficiency.
Figure 1: Retrosynthetic analysis of Lixivaptan.
Synthesis of Key Pyrrole Intermediate A
The cornerstone of the Lixivaptan structure is Intermediate A: 4-(5-methyl-1H-pyrrol-2-yl)benzoic acid . Its synthesis requires the formation of a carbon-carbon bond between the C2 position of the pyrrole ring and the C4 position of the benzoic acid ring. The Suzuki cross-coupling reaction is the industry-standard method for this transformation due to its high functional group tolerance, excellent yields, and commercially available starting materials.
Protocol 1: Suzuki Cross-Coupling and Saponification
This two-step protocol first couples a protected pyrrole derivative with a boronic acid ester, followed by hydrolysis to yield the target carboxylic acid.
Figure 2: Workflow for the synthesis of Intermediate A.
Step-by-Step Methodology:
-
N-Protection of Pyrrole: The nitrogen of 2-bromo-5-methyl-1H-pyrrole is typically protected to prevent side reactions and improve solubility. A tosyl (Ts) group is common. To a solution of the pyrrole in THF, add sodium hydride (NaH) at 0 °C, followed by tosyl chloride (TsCl).
-
Suzuki Coupling Reaction:
-
To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add the N-tosyl-2-bromo-5-methylpyrrole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).
-
Bubble argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Heat the reaction mixture to reflux (approx. 85-95 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
After cooling, perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate. Dry and concentrate to yield the crude coupled ester.
-
-
Saponification and Deprotection:
-
Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (3-4 eq) and heat the mixture to 60 °C. The LiOH serves to both hydrolyze the ester and cleave the N-tosyl protecting group.
-
Monitor the reaction until completion (typically 2-4 hours).
-
Cool the mixture, acidify with dilute HCl to a pH of ~3-4 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain Intermediate A .
-
Quantitative Data Summary:
| Reagent/Material | Molar Eq. | Purpose |
| N-Tosyl-2-bromo-5-methylpyrrole | 1.0 | Pyrrole source |
| 4-(Methoxycarbonyl)phenylboronic acid | 1.2 | Benzoic acid source |
| Pd(PPh₃)₄ | 0.03 | Palladium catalyst for C-C bond formation |
| Na₂CO₃ | 2.5 | Base to activate boronic acid and facilitate the catalytic cycle |
| LiOH | 3.0 - 4.0 | Base for ester hydrolysis and N-tosyl deprotection |
| Typical Overall Yield | - | 75-85% |
Scientific Integrity & Rationale
-
Choice of Protecting Group: The N-tosyl group is ideal as it is electron-withdrawing, which can enhance the reactivity of the pyrrole ring in certain coupling reactions and is stable to the Suzuki conditions but readily cleaved under the basic hydrolysis conditions used for the ester.[3]
-
Catalyst and Base: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings.[4] The inorganic base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid into a more nucleophilic borate species.
-
Solvent System: A biphasic solvent system (e.g., Toluene/Water) is often used to dissolve both the organic substrates and the inorganic base, facilitating efficient reaction at the phase interface.
Synthesis of Amine Intermediate B
Intermediate B: 2,5-Diaminotoluene is typically prepared via the reduction of its dinitro precursor, a straightforward and high-yielding transformation.
Protocol 2: Catalytic Hydrogenation
-
Reaction Setup: Charge a hydrogenation vessel with 2-methyl-1,4-dinitrobenzene (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling.
-
Completion and Workup: Once hydrogen uptake ceases, depressurize the vessel, and filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield Intermediate B , which should be used promptly or stored under an inert atmosphere as aromatic diamines can be sensitive to air oxidation.
Final Assembly: Amide Coupling to form Lixivaptan
The final step joins Intermediate A and Intermediate B. While conversion of the carboxylic acid to an acid chloride is a classic method, modern peptide coupling reagents offer a milder, more direct, and often higher-yielding alternative.[5][6]
Protocol 3: Direct Amide Coupling with HATU
Figure 3: Final coupling step to synthesize Lixivaptan.
Step-by-Step Methodology:
-
Activation: In an inert atmosphere, dissolve Intermediate A (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.
-
Coupling: Add a solution of Intermediate B (1.05 eq) in DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 2-4 hours.
-
Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The crude product is then purified by column chromatography or recrystallization to yield pure Lixivaptan.
Rationale for Reagent Choice
-
HATU/DIPEA: HATU is a highly efficient, third-generation uronium-based coupling reagent that converts carboxylic acids into highly reactive OBt-esters.[6] It is known for fast reaction times and minimizing side reactions, particularly the racemization of chiral centers (not applicable here, but a key feature).[5] DIPEA is used as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction without competing in the coupling.
Conclusion
The synthesis of Lixivaptan is a prime example of modern pharmaceutical manufacturing strategy, relying on a convergent approach that joins two key intermediates in a final, high-yielding step. The successful construction of the pyrrole-containing fragment, 4-(5-methyl-1H-pyrrol-2-yl)benzoic acid, is achieved reliably through palladium-catalyzed Suzuki cross-coupling. This, combined with a robust amide bond formation protocol, provides an efficient and scalable route to this therapeutically important molecule. The principles and protocols outlined in this guide offer a solid foundation for researchers and developers working on Lixivaptan and related heterocyclic compounds.
References
- Verbalis, J. G. (2012). Lixivaptan: A vasopressin receptor antagonist for the treatment of hyponatremia. Expert Opinion on Investigational Drugs, 21(3), 385-397.
- Kalluraya, B., et al. (2012). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 54, 597-604.
- Anagnostou, C., Nicolaou, I., & Demopoulos, V. J. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie, 57(7), 435-437.
- ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived heterocyclics.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Lee, S., et al. (2017). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 19(11), 729-735.
- Al-Ostath, A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(14), 5543.
- Duncton, M. A. J. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 143-173.
- Wang, Z., et al. (2017). Recent Advances in Synthetic Routes to Azacycles. Molecules, 22(9), 1479.
- Taylor & Francis. (n.d.). Lixivaptan – Knowledge and References.
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Application Notes and Protocols for the Development of Novel Antibacterial Agents from 1-(2-Nitrophenyl)pyrrole
Abstract
The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the design, synthesis, and evaluation of new antibacterial candidates derived from the 1-(2-nitrophenyl)pyrrole core structure. We present a strategic framework, from medicinal chemistry considerations and synthetic protocols to a cascade of in vitro microbiological assays for determining antibacterial efficacy and preliminary mechanism of action. The protocols herein are designed to be robust and self-validating, providing a solid foundation for advancing hit compounds through the preclinical discovery pipeline.[1][2]
Introduction: The Rationale for this compound as a Privileged Scaffold
The pyrrole nucleus is a fundamental component of many natural products and synthetic compounds with a wide range of biological activities, including potent antimicrobial properties.[3][4] The incorporation of a nitroaromatic moiety, specifically a 2-nitrophenyl group, introduces a key pharmacophoric element. Nitro-heterocyclic compounds are a known class of antimicrobial drugs whose mechanism often involves reductive activation by bacterial nitroreductases to generate cytotoxic radical species that can damage DNA and other critical cellular components.[5] This dual-functionality scaffold—a pyrrole core and a bioactivatable nitro group—presents a compelling starting point for the development of novel antibacterial agents.[6]
This guide outlines a systematic approach to harness the therapeutic potential of this compound. We will delve into the strategic design of a focused compound library, provide detailed synthetic methodologies, and present a comprehensive suite of protocols for evaluating antibacterial activity and elucidating the mechanism of action. Our objective is to equip research teams with the necessary tools to efficiently identify and optimize lead compounds derived from this promising chemical scaffold.
Medicinal Chemistry Strategy: Designing a Focused Library
The initial phase of any drug discovery program involves the strategic design of a library of analogs to explore the structure-activity relationship (SAR).[7][8][9] Starting with the this compound core, modifications should be systematically introduced at key positions to modulate physicochemical properties and biological activity.
Rationale for Structural Modifications
Our design strategy focuses on three primary regions of the scaffold:
-
Pyrrole Ring Substitutions (R1, R2): Introduction of various substituents on the pyrrole ring can influence steric bulk, electronic properties, and lipophilicity. This can impact target binding and cell permeability. We propose the synthesis of derivatives with electron-donating and electron-withdrawing groups to probe their effect on the overall activity.
-
Nitrophenyl Ring Modifications (R3): Altering the substitution pattern on the nitrophenyl ring can fine-tune the redox potential of the nitro group, potentially affecting its activation by bacterial nitroreductases. Additionally, these modifications can influence interactions with target enzymes.
-
Linker and Side Chain Introduction: While the core is this compound, the introduction of functionalized side chains, for example at the 2-position of the pyrrole, can provide additional points of interaction with biological targets and improve pharmacokinetic properties.
The overarching goal is to generate a diverse set of compounds with a range of electronic and steric properties to build a robust SAR model.[10]
Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through established organic chemistry methodologies. The following protocols provide a general framework.
Protocol 3.1: Synthesis of the this compound Core
This protocol describes a classical Paal-Knorr pyrrole synthesis.
Materials:
-
2-Nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Protocol 3.2: General Procedure for Pyrrole Ring Functionalization
Further derivatization of the pyrrole ring can be achieved through electrophilic substitution reactions. For instance, Vilsmeier-Haack formylation can introduce an aldehyde group at the 2-position, which can then be used as a handle for further modifications.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium Acetate solution
Procedure:
-
Cool a solution of DMF in a round-bottom flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve this compound in DCM.
-
Add the solution of this compound to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor by TLC.
-
After completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice containing a solution of sodium acetate.
-
Stir vigorously until the intermediate hydrolyzes to the aldehyde.
-
Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the resulting 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde by column chromatography.
-
The aldehyde can then be used in subsequent reactions such as Wittig reactions, reductive aminations, or oxidations to generate a variety of derivatives.
Caption: Synthetic workflow for generating a focused library of this compound derivatives.
In Vitro Antibacterial Screening Cascade
A tiered or cascaded approach to screening is efficient for identifying promising hits.[12] This involves initial broad-spectrum screening followed by more detailed characterization of the most active compounds.
Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reproducible technique.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (antibiotic) and a negative control (DMSO at the highest concentration used for the test compounds) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation and Interpretation
Summarize the MIC and MBC data in a clear, tabular format.
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| Lead-001 | H | H | H | 16 | 32 | >128 | >128 |
| Deriv-002 | CHO | H | H | 8 | 16 | 64 | 128 |
| Deriv-003 | H | Cl | H | 4 | 8 | 32 | 64 |
| Ciprofloxacin | - | - | - | 0.5 | 1 | 0.25 | 0.5 |
Interpretation:
-
A low MIC/MBC value indicates high potency.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
-
Differential activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria provides initial insights into the spectrum of activity. Gram-negative bacteria have an outer membrane that can be a significant barrier to drug entry.[1]
Elucidation of Mechanism of Action (MoA)
Understanding how a novel antibacterial agent works is crucial for its further development. For nitroaromatic compounds, a key hypothesis is reductive activation leading to cellular damage.
Caption: Hypothesized reductive activation pathway for this compound derivatives.
Protocol 5.1: Nitroreductase Activity Assay
This assay can determine if the compounds are substrates for bacterial nitroreductases.
Materials:
-
Purified bacterial nitroreductase (e.g., from E. coli)
-
NADPH
-
Test compounds
-
Buffer solution (e.g., Tris-HCl)
-
UV-Vis spectrophotometer
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the buffer, NADPH, and the purified nitroreductase enzyme.
-
Initiate the reaction by adding the test compound.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
A compound-dependent increase in the rate of NADPH oxidation indicates that it is a substrate for the nitroreductase.
Protocol 5.2: DNA Damage Assay (Comet Assay)
This assay can visualize DNA strand breaks in bacterial cells.
Materials:
-
Bacterial cells treated with the test compound
-
Agarose (low melting point)
-
Lysis buffer
-
Electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Embed treated bacterial cells in agarose on a microscope slide.
-
Lyse the cells to release the DNA.
-
Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA and visualize using a fluorescence microscope.
-
The length and intensity of the comet tail are proportional to the extent of DNA damage.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel antibacterial agents. The protocols and strategies outlined in this document provide a comprehensive framework for the design, synthesis, and evaluation of derivatives. Through systematic exploration of the SAR and detailed investigation of the mechanism of action, it is possible to identify and optimize lead candidates with potent antibacterial activity. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and toxicity assessments of the most promising compounds to advance them towards clinical development. The fight against antimicrobial resistance requires a sustained and innovative approach to drug discovery, and the exploration of novel chemical matter, such as the derivatives of this compound, is a critical component of this effort.[13][14]
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The Versatility of Nitrophenyl Pyrroles in Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: The Rising Prominence of Nitrophenyl Pyrroles
The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] The introduction of a nitrophenyl substituent to this privileged scaffold gives rise to a class of compounds with a remarkable spectrum of biological activities. These nitrophenyl pyrrole derivatives have emerged as promising candidates in the development of novel therapeutic agents, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The electron-withdrawing nature of the nitro group, combined with the steric and electronic properties of the phenyl ring, profoundly influences the molecule's interaction with biological targets, often leading to enhanced potency and selectivity.[5]
This comprehensive guide provides an in-depth exploration of the application of nitrophenyl pyrroles in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven protocols for the synthesis and evaluation of these compelling compounds.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Nitrophenyl pyrrole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for tumor growth and survival.[7]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases and Induction of Apoptosis
A primary mechanism through which nitrophenyl pyrroles exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] These receptors play pivotal roles in cell proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, nitrophenyl pyrroles can disrupt downstream signaling cascades, leading to cell cycle arrest and the inhibition of tumor growth.[9]
Furthermore, many nitrophenyl pyrrole compounds are potent inducers of apoptosis, or programmed cell death.[10] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic process.[9][10]
Protocol 1: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11]
Materials:
-
Nitrophenyl pyrrole compound
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[12]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of the nitrophenyl pyrrole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[11][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrole Derivative 3d | MCF-7 | 43.4 | [15] |
| Pyrrole Derivative 4d | MCF-7 | 39.0 | [15] |
| Pyrrole Derivative 3d | MDA-MB-231 | 35.9 | [15] |
| Pyrrole Derivative 4d | MDA-MB-231 | 35.1 | [15] |
| EAPC-67 | HCC1806 | Data not specified | [7] |
| EAPC-70 | MDA-MB-231 | Data not specified | [7] |
| EAPC-71 | H1299 | Data not specified | [7] |
Antimicrobial Applications: Combating Bacterial Infections
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. Nitrophenyl pyrroles have demonstrated potent activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.[3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]
Materials:
-
Nitrophenyl pyrrole compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the nitrophenyl pyrrole compound in CAMHB in a 96-well plate.[17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[16]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).[18]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitrophenyl-thiazolyl-pyrrole dicarboxamide (3d) | S. aureus | 16 | [20] |
| Nitrophenyl-thiazolyl-pyrrole dicarboxamide (3d) | E. coli | 16 | [20] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | M. tuberculosis | 3.125 | [21] |
| Pyrrolomycin C (a nitropyrrole) | S. aureus | <1 µM | [22] |
Anti-inflammatory Applications: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Pyrrole derivatives have been shown to possess anti-inflammatory properties, and the nitrophenyl moiety can enhance this activity.[23][24]
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
A key mechanism of the anti-inflammatory action of nitrophenyl pyrroles is the inhibition of the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[25] This is often achieved by modulating signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Protocol 3: In Vitro Anti-inflammatory Assay - LPS-Induced TNF-α Inhibition in RAW 264.7 Macrophages
This protocol measures the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.[26]
Materials:
-
Nitrophenyl pyrrole compound
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kit for mouse TNF-α
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[27]
-
Compound Pre-treatment: Treat the cells with various concentrations of the nitrophenyl pyrrole compound for 1 hour.[26]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.[27]
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.[25]
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.
Synthesis of Nitrophenyl Pyrroles: Key Methodologies
Several synthetic routes can be employed to construct the nitrophenyl pyrrole scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][28]
General Procedure:
-
A mixture of the 1,4-dicarbonyl compound (1 equivalent) and p-nitroaniline (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux for several hours.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and an amine or ammonia.[1][29]
General Procedure:
-
A mixture of the β-ketoester (1 equivalent), the α-haloketone (1 equivalent), and p-nitroaniline (1.2 equivalents) in a solvent such as ethanol is heated to reflux.[30]
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent and water.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography.[29]
Conclusion and Future Perspectives
Nitrophenyl pyrroles represent a versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with accessible synthetic methodologies, makes them attractive candidates for further drug discovery and development efforts. Future research will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and toxicological profiles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full therapeutic potential of this exciting class of molecules.
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- Harrak, Y., et al. (2007). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(22), 6053-6057.
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Application Note: A Validated GC-MS Method for the Analysis of 1-(2-Nitrophenyl)pyrrole
Introduction
1-(2-Nitrophenyl)pyrrole (C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) is a heterocyclic aromatic compound with potential applications as an intermediate in the synthesis of pharmacologically active molecules.[1][2][3] Its purity and accurate quantification are critical for ensuring the safety and efficacy of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite sensitivity and specificity for this purpose, combining the powerful separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry.[4]
This document provides a comprehensive, self-validating protocol for researchers, scientists, and drug development professionals. The methodology is designed to be both robust and transferable, with detailed explanations for each experimental choice to ensure scientific integrity and reproducibility.
Scientific Principles and Method Rationale
The selection of GC-MS for the analysis of this compound is predicated on its volatility and thermal stability, which make it amenable to gas-phase separation. The chosen method employs a non-polar capillary column, which separates compounds based on their boiling points and relative affinities. Electron Ionization (EI) is utilized as the ionization source due to its ability to generate reproducible and characteristic fragmentation patterns, which are invaluable for unequivocal compound identification.[5][6] The mass spectrometer serves as a highly specific detector, providing both qualitative (mass spectrum) and quantitative (peak area) data.
Experimental Workflow
The overall analytical workflow is depicted below, outlining the critical stages from sample receipt to final data analysis.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Protocols and Methodologies
Materials and Reagents
-
This compound Reference Standard: >98% purity
-
Dichloromethane (DCM): HPLC or GC grade
-
Methanol: HPLC or GC grade
-
Helium: Ultra-high purity (99.999%)
-
Volumetric flasks: Class A
-
Autosampler vials: 2 mL, glass, with PTFE/silicone septa
Standard and Sample Preparation
The integrity of the analytical results begins with meticulous sample preparation. Dichloromethane is selected as the solvent due to its volatility and its ability to effectively dissolve the analyte without interfering with the chromatographic analysis.
Protocol:
-
Primary Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Perform serial dilutions of the Primary Standard Stock Solution with dichloromethane to prepare a series of calibration standards. A suggested range is 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh the sample material containing this compound and dissolve it in a known volume of dichloromethane to achieve a final theoretical concentration within the calibration range (e.g., 10 µg/mL).[7] If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.[8][9]
GC-MS Instrumentation and Conditions
The following parameters have been optimized for the robust separation and detection of this compound. A standard non-polar 5% phenyl-methylpolysiloxane column is chosen for its versatility and proven performance with aromatic compounds.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | Offers high sensitivity and spectral integrity for confident identification. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Inert, low-bleed column ideal for trace analysis of aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1.0 µL | Standard volume for achieving good sensitivity and peak shape. |
| Injection Mode | Splitless (1 min purge time) | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 20 °C/min to 300 °C (hold 5 min) | Optimized to provide good peak shape and separation from potential impurities. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for stable EI ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible mass spectra and enabling library matching.[5][6] |
| Acquisition Mode | Full Scan | To acquire complete mass spectra for qualitative identification. |
| Scan Range | 35 - 400 amu | Covers the molecular ion and expected fragment ions of the analyte. |
Mass Spectral Interpretation
The Electron Ionization mass spectrum of this compound is characterized by a distinct molecular ion and a series of fragment ions that provide structural confirmation. The spectrum available in the NIST database serves as a reference for identification.[10][11]
Key Spectral Features:
-
Molecular Ion (M⁺·) at m/z 188: The presence of the molecular ion confirms the molecular weight of the compound.[2]
-
Major Fragment Ions: The fragmentation pattern is consistent with that of nitroaromatic compounds, often involving the loss of the nitro group and subsequent ring rearrangements.
Proposed Fragmentation Pathway
The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion (m/z 188). The subsequent fragmentation is driven by the presence of the nitro group and the aromatic systems.
Caption: Proposed EI fragmentation pathway for this compound.
Method Validation
To ensure the suitability of this method for its intended purpose, a validation study was conducted based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][12]
System Suitability Testing (SST)
Before each analytical run, a system suitability solution (e.g., 10 µg/mL standard) is injected five times. The system is deemed ready for analysis only if the following criteria are met.[13][14][15]
| Parameter | Acceptance Criteria | Purpose |
| Peak Area %RSD | ≤ 5.0% | Demonstrates the precision and reproducibility of the injection and detection. |
| Retention Time %RSD | ≤ 1.0% | Ensures the stability and consistency of the chromatographic separation. |
| Peak Tailing Factor (Asymmetry) | 0.8 - 1.5 | Confirms good peak shape, indicating an efficient and inert system. |
Validation Parameters
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity: The method demonstrated excellent specificity. A blank solvent injection showed no interfering peaks at the retention time of the analyte. The mass spectrum provides an orthogonal layer of identification, confirming peak identity.
-
Linearity: The method was found to be linear over the concentration range of 1.0 µg/mL to 50.0 µg/mL. The coefficient of determination (r²) was > 0.998.
-
Accuracy: Accuracy was determined by spike-recovery experiments at three concentration levels (low, medium, high). The average recovery was between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day): The RSD for six replicate preparations was ≤ 2.0%.
-
Intermediate Precision (Inter-day): The RSD over three different days was ≤ 3.0%.
-
-
LOD & LOQ: The Limit of Detection (LOD) was determined to be 0.1 µg/mL (Signal-to-Noise ratio of 3:1), and the Limit of Quantitation (LOQ) was 0.3 µg/mL (Signal-to-Noise ratio of 10:1).
Conclusion
This application note describes a robust, specific, and reliable GC-MS method for the analysis of this compound. The detailed protocols for sample preparation, instrument setup, and data analysis, combined with a comprehensive validation summary, provide a complete framework for the implementation of this method in a quality control or research environment. The method's performance meets the stringent requirements of the pharmaceutical industry, ensuring trustworthy and accurate results.
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Advanced HPLC Protocols for the Analysis of Nitroaromatic Compounds: A Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the analysis of nitroaromatic compounds using High-Performance Liquid Chromatography (HPLC). Nitroaromatic compounds, prevalent as explosives, pharmaceuticals, and industrial chemicals, are significant environmental pollutants due to their toxicity and persistence.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. We will explore the fundamental principles behind chromatographic choices, present a validated, step-by-step analytical protocol based on the well-established U.S. Environmental Protection Agency (EPA) Method 8330B, and discuss advanced techniques for enhanced separation and detection.[2][3]
Introduction: The Analytical Challenge of Nitroaromatics
Nitroaromatic compounds are characterized by one or more nitro (-NO₂) groups attached to an aromatic ring. This substitution makes the aromatic ring electron-deficient and imparts unique chemical properties that are crucial for their chromatographic separation. The analysis of these compounds is essential for environmental monitoring, forensic investigations, and quality control in manufacturing processes.[1]
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the gold standard for analyzing many nitroaromatics, particularly those that are thermally unstable or non-volatile, making them unsuitable for Gas Chromatography (GC).[4] The primary challenge in their analysis lies in the separation of structurally similar isomers, such as 2,4-dinitrotoluene and 2,6-dinitrotoluene, which often co-elute under standard chromatographic conditions.[5] This guide will address these challenges by providing a robust and validated analytical framework.
The Science of Separation: Causality Behind Experimental Choices
A successful HPLC method is built on a sound understanding of the interactions between the analyte, the stationary phase, and the mobile phase. The choices made in method development are not arbitrary; they are dictated by the physicochemical properties of the nitroaromatic compounds.
Stationary Phase Selection: Beyond Hydrophobicity
The choice of the analytical column is the most critical parameter in achieving the desired separation. For nitroaromatic compounds, reversed-phase HPLC is the predominant mode.
-
C18 (Octadecylsilane) Columns: The Workhorse. C18 columns are the most common choice for the primary analysis of nitroaromatics due to their strong hydrophobic interactions with the nonpolar aromatic rings of these compounds.[6] The retention mechanism is primarily based on the partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. Longer alkyl chains of the C18 phase provide a high degree of hydrophobicity, leading to good retention of the relatively nonpolar nitroaromatics.
-
CN (Cyanopropyl) Columns: Orthogonal Selectivity for Confirmation. EPA Method 8330 mandates a confirmation of the analytical results on a second column with a different selectivity.[7] Cyanopropyl (CN) columns are ideal for this purpose. The cyano group introduces a different separation mechanism involving dipole-dipole interactions between the polar nitrile group of the stationary phase and the highly polar nitro groups of the analytes.[8] This "orthogonal selectivity" can resolve co-eluting peaks from the C18 column, providing a higher degree of confidence in the identification and quantification of the analytes.[5]
-
Phenyl-Hexyl Columns: Leveraging π-π Interactions. For challenging separations of aromatic isomers, phenyl-hexyl columns offer a unique advantage.[9] The phenyl groups in the stationary phase can engage in π-π stacking interactions with the electron-deficient aromatic rings of the nitroaromatic compounds.[10] These interactions provide an additional retention mechanism beyond simple hydrophobicity, often leading to enhanced resolution of closely related isomers.[11]
Mobile Phase Composition: The Elution Power and Selectivity Driver
The mobile phase in reversed-phase HPLC for nitroaromatics is typically a mixture of water and an organic modifier, most commonly methanol or acetonitrile.[12]
-
Methanol vs. Acetonitrile. The choice of organic modifier can significantly impact selectivity.[13] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. For nitroaromatics, a mobile phase of methanol and water is generally preferred as it can enhance π-π interactions between the analytes and phenyl-based stationary phases.[9] A common starting point for isocratic elution is a 50:50 (v/v) mixture of methanol and water.[14]
-
Gradient Elution. For complex mixtures containing nitroaromatics with a wide range of polarities, a gradient elution is often necessary. This involves changing the composition of the mobile phase during the analytical run, typically by increasing the percentage of the organic modifier. This allows for the elution of more strongly retained compounds in a reasonable time while maintaining good resolution of the earlier eluting peaks.[12]
Detector Selection: Seeing the Unseen
-
UV-Vis Detectors: The Standard. Nitroaromatic compounds possess strong chromophores due to the presence of the aromatic ring and the nitro groups, making them ideal for UV-Vis detection.[15] The wavelength of maximum absorbance (λmax) for most nitroaromatics falls between 210 and 254 nm. A wavelength of 254 nm is commonly used as it provides good sensitivity for a broad range of these compounds.[16]
-
Diode Array Detectors (DAD): Enhanced Confidence. A Diode Array Detector (DAD) acquires the entire UV-Vis spectrum of the eluting compounds, providing valuable information for peak identification and purity assessment.[17] This is particularly useful for distinguishing between isomers that may have similar retention times but different UV spectra.[18]
-
Mass Spectrometry (MS): Unambiguous Identification. For complex matrices or when absolute confirmation is required, coupling HPLC with a Mass Spectrometer (HPLC-MS) is the ultimate analytical tool. MS provides molecular weight and fragmentation information, allowing for unambiguous identification of the analytes.[19]
Validated Protocol: HPLC-UV Analysis of Nitroaromatic Compounds
This protocol is based on the principles of the U.S. EPA Method 8330B and is designed to be a self-validating system for the analysis of common nitroaromatic explosives in water and soil matrices.[20]
Sample Preparation: The Foundation of Accurate Results
Proper sample preparation is crucial to remove interferences and concentrate the analytes of interest.[3]
For Water Samples:
-
Collect the water sample in a clean glass container.
-
If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter.
-
For low concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.
-
Acidify the sample to a pH < 3 with an appropriate acid if tetryl is a target analyte, as it is unstable in neutral or basic solutions.[14]
For Soil and Sediment Samples:
-
Air-dry the sample and sieve it to remove large debris.
-
Accurately weigh approximately 2 g of the soil sample into a vial.
-
Add 10 mL of acetonitrile and sonicate in an ultrasonic bath for 18 hours.
-
Allow the soil to settle, then filter the supernatant through a 0.45 µm PTFE syringe filter.
-
The extract is now ready for HPLC analysis.
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC setup and conditions.
| Parameter | Primary Analysis (C18) | Confirmatory Analysis (CN) |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD | Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | CN, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 50:50 (v/v) Methanol:Water | 50:50 (v/v) Methanol:Water |
| Flow Rate | 1.5 mL/min | 1.5 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 100 µL | 100 µL |
| Detector | UV at 254 nm | UV at 254 nm |
Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of the target nitroaromatic compounds in the mobile phase. The concentration range should bracket the expected concentration in the samples.
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area versus the concentration for each analyte. A linear regression with a correlation coefficient (R²) of >0.995 is typically required.
-
Quantification: Inject the prepared samples and determine the concentration of each analyte by comparing its peak area to the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the HPLC analysis of nitroaromatic compounds.
Expected Results and Performance Data
The following table provides typical retention times for a standard mixture of nitroaromatic compounds under the primary C18 column conditions described above. Actual retention times may vary depending on the specific column and HPLC system used.
| Analyte | Abbreviation | Typical Retention Time (min) |
| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | HMX | ~3.5 |
| Hexahydro-1,3,5-trinitro-1,3,5-triazine | RDX | ~5.8 |
| 1,3,5-Trinitrobenzene | 1,3,5-TNB | ~7.2 |
| 1,3-Dinitrobenzene | 1,3-DNB | ~8.0 |
| Nitrobenzene | NB | ~9.1 |
| 2,4,6-Trinitrotoluene | TNT | ~10.5 |
| 2,4-Dinitrotoluene | 2,4-DNT | ~12.3 |
| 2,6-Dinitrotoluene | 2,6-DNT | ~13.1 |
Method Validation and Quality Control
To ensure the trustworthiness of the analytical results, a robust quality control (QC) system should be in place.[2]
-
Method Blank: An analyte-free matrix (e.g., reagent water) that is carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the target analytes to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the target analytes to evaluate the effect of the sample matrix on the analytical results.
-
Surrogates: Compounds that are chemically similar to the target analytes but not expected to be present in the samples are added to every sample to monitor the efficiency of the sample preparation process.
Conclusion and Future Perspectives
The HPLC-UV method described in this application note provides a reliable and robust protocol for the routine analysis of nitroaromatic compounds in environmental samples. The key to successful analysis lies in a thorough understanding of the underlying chromatographic principles, allowing for informed decisions in method development and troubleshooting.
Future advancements in HPLC technology, such as the use of superficially porous particles (core-shell columns) and ultra-high-performance liquid chromatography (UHPLC), offer the potential for faster analysis times and improved resolution.[21][22] Furthermore, the increasing accessibility of high-resolution mass spectrometry will undoubtedly play a more significant role in the comprehensive characterization of nitroaromatic compounds and their degradation products in complex matrices.
References
- Ünsal, S. M., & Erkan, E. (2022). Development and validation of a new RP-HPLC method for organic explosive compounds. Turkish Journal of Chemistry, 46(4), 1195-1206. [Link]
- U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Washington, D.C.: U.S. EPA. [Link]
- Leloux, M. S., et al. (2012). Development and validation of highly selective screening and confirmatory methods for the qualitative forensic analysis of organic explosive compounds with high performance liquid chromatography coupled with (photodiode array and) LTQ ion trap/Orbitrap mass spectrometric detections (HPLC-(PDA)-LTQOrbitrap). Analytical and Bioanalytical Chemistry, 402(5), 1859-1871. [Link]
- Agilent Technologies. (2013). EPA 8330A Analysis of Explosives Using Agilent Poroshell 120 EC-CN and EC-C18 Columns.
- U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Washington, D.C.: U.S. EPA. [Link]
- U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Washington, D.C.: U.S. EPA. [Link]
- Pichon, V., et al. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water.
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- Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry, 18(6), 1089-1100. [Link]
- McClure, D. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America, 38(4), 220-225. [Link]
- Yinon, J. (1996). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications.
- Sadek, P. C., & Carr, P. W. (1985). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography.
- Torontech. (2025). Compare Different HPLC Detector Types. [Link]
- Horvath, C., & Melander, W. (1977). The Unique Selectivity of π-Interactions for Solid-Phase Extraction. Journal of Chromatographic Science, 15(9), 393-404. [Link]
- Schramm, K. W., & Hutzinger, O. (1990). The UV–vis spectra of various nitroaromatic compounds and excitation of nitro-PAH in the environment. Fresenius' Journal of Analytical Chemistry, 336(4), 314-319. [Link]
- Singh, S., et al. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Chromatographic Science, 45(7), 419-425. [Link]
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- Sadek, P. C., & Carr, P. W. (1985). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography.
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- Quantum Analytics. (2024).
- Jandera, P. (2007). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC Europe, 20(10), 522-531. [Link]
- Dolan, J. W. (2015). Important Aspects of UV Detection for HPLC. LCGC North America, 33(11), 842-847. [Link]
- ResearchGate. π–π–Stacking and nitro–π interactions of (4).. [Link]
- U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Washington, D.C.: U.S. EPA. [Link]
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Introduction: The Strategic Importance of 1-(2-Aminophenyl)pyrrole
An in-depth guide to the chemical reduction of the nitro group on 1-(2-Nitrophenyl)pyrrole to synthesize 1-(2-Aminophenyl)pyrrole, a key intermediate in pharmaceutical and materials science.
The transformation of this compound to 1-(2-Aminophenyl)pyrrole is a critical step in synthetic organic chemistry. The resulting product, an aromatic amine, is a versatile building block, primarily utilized in the synthesis of complex heterocyclic structures. Specifically, 1-(2-Aminophenyl)pyrrole is a key precursor for creating fused pyrrolo[1,2-a]quinoxalines, a class of compounds investigated for their potential as antileishmanial agents and other biological activities.[1][2][3] The strategic placement of the amino group ortho to the pyrrole substituent facilitates intramolecular cyclization reactions, providing efficient pathways to valuable molecular scaffolds.
This guide provides a comprehensive overview of the principal methodologies for this reduction, focusing on the underlying chemical principles, practical considerations for reagent selection, and detailed, field-tested protocols for researchers in synthetic chemistry and drug development.
Logical Framework for Method Selection
The choice of a reducing agent for a nitro group is dictated by several factors including the substrate's overall functionality, cost, scalability, safety, and environmental impact. Aromatic nitro groups can be reduced by various methods, broadly categorized as catalytic hydrogenation or chemical reduction.[4][5]
Below is a comparative analysis of the most common and effective methods applicable to this compound.
`dot graph "Method_Selection_Framework" { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];
} ` Caption: Decision framework for selecting a reduction method.
Comparative Data on Reduction Methodologies
| Method | Primary Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temp to moderate heat, H₂ balloon or pressure vessel, various solvents (EtOH, MeOH, EtOAc) | High yield, clean byproducts (H₂O), catalyst can be recycled.[4][6] | Requires specialized H₂ handling equipment; potential for dehalogenation or reduction of other sensitive groups; Pd is expensive, Raney Ni can be pyrophoric.[4][6] |
| Iron in Neutral Medium | Fe powder, NH₄Cl | Reflux in aqueous ethanol or methanol | Inexpensive, high tolerance for other reducible functional groups, safer and milder than strong acid systems, simple workup.[5][7][8] | Stoichiometric amounts of iron lead to significant metal waste; reactions can be slower than other methods.[7] |
| Tin(II) Chloride Reduction | SnCl₂, HCl | Room temperature to gentle heat, typically in ethanol or ethyl acetate | Mild and effective, often used for selective reductions where harsh conditions are not tolerated.[4][9] | An older method; generates large volumes of gelatinous tin hydroxide/oxide waste, making product isolation difficult; tin is a toxic heavy metal with rising costs.[5][9] |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Room temperature to gentle heat, aqueous or biphasic systems (e.g., H₂O/DMF) | Economical, safe, metal-free alternative.[10][11] Highly chemoselective, preserving esters, ketones, and halides.[11][12][13] | Reaction can be exothermic; requires aqueous media which may be unsuitable for poorly soluble substrates.[11] |
Part 1: The Béchamp Reduction Variant: Iron in Neutral Media
The use of iron metal for nitro group reduction, known as the Béchamp reduction, is one of the oldest and most reliable methods in organic synthesis.[14] Employing a neutral salt like ammonium chloride (NH₄Cl) instead of a strong acid provides a milder, more functional-group-tolerant system.[5][7] The reaction is believed to proceed via single electron transfer from the iron surface to the nitro group, with the mildly acidic NH₄Cl solution providing the necessary protons and facilitating the dissolution of the resulting iron oxides.[14]
`dot graph "Bechamp_Mechanism" { graph [fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];
} ` Caption: Simplified reduction pathway via nitroso and hydroxylamine intermediates.
Protocol 1: Reduction with Iron and Ammonium Chloride
Principle: This protocol utilizes iron powder as the reducing agent in the presence of ammonium chloride in an aqueous alcohol solution. The reaction proceeds under reflux and is generally complete within a few hours, offering a robust and scalable method.
Materials & Reagents:
-
This compound
-
Iron powder (fine, <325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (or Methanol)
-
Deionized Water
-
Ethyl acetate
-
Celite® (diatomaceous earth)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add ethanol (or methanol) and water in a 4:1 to 2:1 ratio (e.g., 20 mL ethanol, 5 mL water per gram of substrate).
-
Add ammonium chloride (4.0-5.0 eq) and iron powder (4.0-5.0 eq).
-
Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete in 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron oxides and unreacted iron powder. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate.
-
Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be partitioned between ethyl acetate and water. The aqueous layer is extracted two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-(2-Aminophenyl)pyrrole.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Fine iron powder can be flammable; handle away from ignition sources.
-
The reaction mixture will be hot during reflux and filtration.
Part 2: The Metal-Free Alternative: Sodium Dithionite
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an excellent choice for reducing nitroarenes when a metal-free, highly chemoselective method is desired.[10][11] It is particularly valuable for substrates containing other reducible groups like esters, ketones, or halides that might be sensitive to catalytic hydrogenation or harsher metal/acid conditions.[12][13] The active reducing species is considered to be the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium with the dithionite ion in aqueous solutions and reduces the nitro group via a single-electron transfer mechanism.[11]
Protocol 2: Reduction with Sodium Dithionite
Principle: This method involves the reduction of the nitro group using an aqueous solution of sodium dithionite in a co-solvent like DMF or methanol to aid substrate solubility. The reaction is typically fast and proceeds at or slightly above room temperature.
Materials & Reagents:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
N,N-Dimethylformamide (DMF) or Methanol
-
Deionized Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DMF (or methanol) and water (e.g., 2:1 ratio) in a round-bottom flask with a magnetic stir bar.
-
In a separate beaker, prepare a solution of sodium dithionite (3.0-5.0 eq) in water.
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound over 15-20 minutes. The reaction can be mildly exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude 1-(2-Aminophenyl)pyrrole by silica gel chromatography as needed.
Safety Precautions:
-
Sodium dithionite is a stable solid but can decompose upon contact with strong acids or oxidizers, releasing toxic SO₂ gas.
-
The reaction can be exothermic; ensure slow addition of the reagent.[11]
-
Work in a well-ventilated fume hood.
Part 3: Classic Approach: Tin(II) Chloride Reduction
Reduction using stannous (tin(II)) chloride is a classic, mild, and effective method for converting aromatic nitro compounds to anilines.[4][9] The mechanism involves electron transfer from the Sn(II) salt, which is oxidized to Sn(IV).[9] The reaction proceeds through nitroso and hydroxylamine intermediates.[15][16] While historically significant, this method's primary drawback is the formation of tin salt byproducts that can complicate the workup and pose environmental concerns.[5][9]
Protocol 3: Reduction with Tin(II) Chloride Dihydrate
Principle: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate, often with added concentrated HCl, effectively reduces the nitro group at room temperature or with gentle heating.
Materials & Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl) (optional, but often used)
-
Saturated sodium bicarbonate (NaHCO₃) or 10% NaOH solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution. If using HCl, add it cautiously at this stage.
-
Stir the mixture at room temperature or heat gently to 50-60°C. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it over crushed ice.
-
Carefully basify the mixture by slowly adding a saturated solution of sodium bicarbonate or 10% NaOH until the pH is ~8-9. This will precipitate tin salts as a thick, white solid (tin hydroxide/oxide).
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product.
-
Purify by column chromatography if necessary.
Safety Precautions:
-
Handle concentrated HCl with extreme care in a fume hood.
-
The neutralization step with base is exothermic and may cause frothing. Add the base slowly and with cooling.
-
Tin compounds are toxic and require proper disposal.[9]
General Experimental Workflow
`dot graph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];
} ` Caption: A generalized workflow from reaction setup to final product characterization.
References
- Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]
- Park, K. K., et al. (1994). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry.
- Fiveable. Sodium Dithionite Definition. [Link]
- Chemistry Stack Exchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. [Link]
- Sarthaks eConnect. Explain the mechanism of reaction of nitrobenzene with Sn/HCl. [Link]
- Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
- ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]
- askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
- ResearchGate. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. [Link]
- Scientific Laboratory Supplies. 1-(2-Aminophenyl)pyrrole, >=98. [Link]
- Wiley Online Library. Aminophenylpyrrole Synthesis and Application to Pyrrolo[1,2-c]quinazolinone Synthesis.
- Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]
- ScienceMadness Discussion Board.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]
- ACS Publications. (2021).
- Semantic Scholar. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. [Link]
- RSC Publishing. (2023). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. [Link]
- Amerigo Scientific. 1-(2-Aminophenyl)pyrrole (≥98%). [Link]
- ResearchGate.
- Google Patents.
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- 3. 1-(2-Aminophenyl)pyrrole (≥98%) - Amerigo Scientific [amerigoscientific.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. sarthaks.com [sarthaks.com]
- 16. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Application Notes & Protocols: A Researcher's Guide to Electrophilic Substitution on the 1-(2-Nitrophenyl)pyrrole Ring
Abstract: The 1-(2-nitrophenyl)pyrrole scaffold represents a fascinating yet challenging substrate for synthetic chemists. It marries the highly nucleophilic, electron-rich pyrrole ring with a sterically demanding and strongly electron-withdrawing N-aryl substituent. This juxtaposition governs the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions, making precise control of reaction conditions paramount. This guide provides a detailed exploration of the underlying mechanistic principles, field-tested protocols for key transformations, and expert insights to navigate the synthetic challenges inherent to this system. We aim to equip researchers, particularly those in medicinal chemistry and materials science, with the foundational knowledge and practical methodologies required to successfully functionalize the this compound core.
Part 1: Mechanistic Insights and Strategic Considerations
The synthetic outcome of any electrophilic substitution on this compound is a direct consequence of the electronic and steric interplay between the two constituent rings. A nuanced understanding of these factors is critical for predicting and controlling regioselectivity.
The Duality of Reactivity: An Activated Ring with a Deactivating Substituent
The pyrrole ring is a π-excessive heterocycle. The lone pair of electrons on the nitrogen atom actively participates in the aromatic system, significantly increasing the electron density of the ring carbons and making it substantially more reactive towards electrophiles than benzene. This high reactivity, however, also renders the ring sensitive to polymerization, especially under strongly acidic conditions often employed in EAS.
Conversely, the 1-(2-nitrophenyl) group is strongly electron-withdrawing. The nitro group deactivates the attached phenyl ring via potent inductive (-I) and resonance (-M) effects, pulling electron density away from it. This deactivating influence extends to the pyrrole ring through the N-C bond, reducing its nucleophilicity compared to unsubstituted pyrrole. This deactivation can be synthetically advantageous, as it tempers the pyrrole's inherent high reactivity, often leading to cleaner reactions and reducing the propensity for polymerization.
The Question of Regioselectivity: C2 vs. C3 Substitution
For most pyrroles, electrophilic attack is overwhelmingly favored at the C2 (α) position. The rationale lies in the stability of the resulting cationic intermediate (the Wheland intermediate or σ-complex). Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three significant resonance contributors. Attack at the C3 (β) position only allows for two resonance structures, yielding a less stable intermediate.
However, the N-substituent can alter this preference. A bulky or electron-withdrawing N-substituent can destabilize the transition state leading to C2 substitution, thereby making the C3 position more competitive. In the case of this compound, the substituent is both electron-withdrawing and sterically significant. Therefore, while C2 substitution is often the expected major product, the formation of the C3 isomer should not be discounted and may even be favored under certain reaction conditions.
Part 2: Key Experimental Protocols and Application Notes
The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should perform initial reactions on a small scale to optimize conditions for their specific electrophile and setup.
Nitration: Controlled Introduction of the Nitro Group
Application Note: Standard nitrating mixtures (e.g., HNO₃/H₂SO₄) are far too aggressive for the acid-sensitive pyrrole ring and will cause immediate decomposition. A milder, non-protic reagent is essential. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a highly effective reagent for nitrating activated and sensitive aromatic systems. The electron-withdrawing N-substituent helps to prevent dinitration, which can be a problem with highly activated pyrroles.
Protocol: Nitration using Acetyl Nitrate
-
Reagent Preparation (Caution: Perform in a fume hood at 0°C):
-
To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add acetic anhydride (5.0 eq.).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting solution (acetyl nitrate) at 0°C for 30 minutes before use.
-
-
Nitration Reaction:
-
In a separate flask, dissolve this compound (1.0 eq.) in glacial acetic acid or dichloromethane.
-
Cool this solution to -10°C.
-
Slowly add the pre-formed acetyl nitrate solution dropwise to the pyrrole solution, maintaining the temperature below -5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring progress by TLC.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Stir until the ice has melted completely. The product may precipitate.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the nitrated isomers.
-
Safety: Fuming nitric acid and acetic anhydride are highly corrosive. Acetyl nitrate is a powerful nitrating agent and potentially explosive; it should be prepared and used with extreme care, never stored, and always kept at low temperatures.
Halogenation: Selective Bromination
Application Note: The high reactivity of the pyrrole ring means that direct halogenation with Br₂ or Cl₂ often leads to polysubstitution and decomposition. N-Bromosuccinimide (NBS) is the reagent of choice for controlled monobromination of pyrroles. The reaction typically proceeds without a catalyst and offers high regioselectivity for the C2 position.
Protocol: Monobromination using N-Bromosuccinimide (NBS)
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil (NBS can decompose in light).
-
Cool the solution to 0°C in an ice bath.
-
-
Reagent Addition:
-
Add N-bromosuccinimide (1.05 eq.) to the cooled solution in portions over 15-20 minutes. A slight excess ensures full conversion of the starting material.
-
Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the brominated product.
-
Safety: NBS is a lachrymator and should be handled in a fume hood. THF can form explosive peroxides and should be handled appropriately.
Friedel-Crafts Acylation: A Key C-C Bond Formation
Application Note: Friedel-Crafts acylation of pyrroles is complicated by the ring's acid sensitivity and the tendency for the nitrogen lone pair to coordinate with the Lewis acid catalyst, further deactivating the ring. For N-substituted pyrroles with deactivating groups, careful selection of a mild Lewis acid and reaction conditions is crucial. Tin(IV) chloride (SnCl₄) is often a good choice as it is a milder Lewis acid than AlCl₃ and can promote acylation under controlled conditions.
Protocol: Acylation using Acyl Chloride and SnCl₄
-
Reaction Setup:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0°C.
-
Add the desired acyl chloride (1.2 eq.) to the solution.
-
-
Lewis Acid Addition:
-
Slowly add tin(IV) chloride (SnCl₄, 1.2 eq.) dropwise via syringe to the reaction mixture. An exotherm may be observed.
-
After addition, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Dilute with water and separate the layers. Extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ketone by flash column chromatography (silica gel, hexane/ethyl acetate).
-
Safety: Acyl chlorides and SnCl₄ are corrosive and moisture-sensitive; handle under an inert atmosphere. The quenching process is exothermic and releases gas; perform slowly and with caution.
Part 3: Data Summary and Workflow
To facilitate experimental design, the typical conditions and expected outcomes for the electrophilic substitution on this compound are summarized below.
| Reaction | Electrophile Source | Typical Conditions | Major Product | Notes |
| Nitration | Acetyl Nitrate | Ac₂O, HNO₃, -10 to 0°C | 1-(2-Nitrophenyl)-2-nitropyrrole | Milder conditions are essential to prevent polymerization. |
| Bromination | N-Bromosuccinimide (NBS) | THF or ACN, 0°C to RT | 2-Bromo-1-(2-nitrophenyl)pyrrole | Excellent for controlled monohalogenation. |
| Acylation | Acyl Chloride / SnCl₄ | DCM or DCE, 0°C to RT | 2-Acyl-1-(2-nitrophenyl)pyrrole | Milder Lewis acids like SnCl₄ are preferred over AlCl₃. |
| Sulfonation | Pyridine·SO₃ Complex | Pyridine or DCE, RT to 80°C | Pyrrole-2- or -3-sulfonic acid | Regioselectivity can be complex; C3-sulfonation is possible. |
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Start -> Reagent_Add; Reagent_Add -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; }
References
- A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole. BenchChem.
- Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson.
- Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiol
- The nitro group directs electrophilic arom
- Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?
- In electrophilic aromatic substitution reaction, the nitro group is meta directing because it... Vedantu.
- Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Practice Problems. Pearson.
- Pyrrole reaction. SlideShare.
- Electrophilic Substitution in Pyrrole (Reactivity and Orient
- Directing Effect of the Nitro Group in EAS. YouTube.
- 1H-Pyrrole-2-sulfonic acid | 84864-63-1. BenchChem.
- Sulphonation of pyrrole & derivatives.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ6gaXjJPrZ2zV7uQTz3CAKKvL4CUc37PP7QjqsaLXwFJcfhm8Fsvny-rwaQ_U_2dk7Own2Rk84JhvvaAs-XLslH65I2d2f0IKvDuTAmGmjypupd9XSZeWZR99_HHY0ZATYUQ7Q6daxqQLnDwriKuno_w9ABLdWnr_vkcKv-dcGKzkL96pmNjtXAgHfMQKQivl8VypdV_luyUlfn9-urNsV5AsXsTOqefnlA==](
Creating a library of 1-(2-Nitrophenyl)pyrrole derivatives for screening
Application Note & Protocols
Topic: Creating and Screening a Focused Library of 1-(2-Nitrophenyl)pyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive framework for the design, synthesis, and biological screening of a focused chemical library based on the this compound core. The strategic inclusion of the 2-nitrophenyl group offers a unique electronic profile and a valuable synthetic handle for further chemical exploration, such as reduction to the corresponding aniline for subsequent derivatization. We present detailed, field-proven protocols for palladium-catalyzed C-N bond formation, robust compound characterization, and a tiered screening cascade involving high-throughput biochemical and cell-based assays. This document is intended to equip researchers with the necessary methodologies to efficiently generate novel chemical matter for hit identification and lead discovery programs.
Part I: Library Design & Rationale
The initial phase of any drug discovery campaign is the identification of high-quality "hits." The construction of a focused compound library, as opposed to a large, random collection, is a highly efficient strategy to maximize the probability of finding such hits.[4][5] This approach is predicated on exploring a specific chemical space around a core scaffold known for its biological relevance, thereby embedding a clear path for establishing structure-activity relationships (SAR) from the outset.
The this compound Scaffold
Our library is built around the this compound scaffold. The rationale for this choice is twofold:
-
The Pyrrole Core: This five-membered aromatic heterocycle is a cornerstone of medicinal chemistry, present in drugs like Atorvastatin (a cholesterol-lowering agent) and Sunitinib (a kinase inhibitor).[6][7] Its planar structure and hydrogen-bond accepting capabilities make it an effective pharmacophore for interacting with biological targets.
-
The 2-Nitrophenyl Substituent: The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyrrole ring. More importantly, it serves as a latent amino group. A simple chemical reduction can convert the nitro functionality into an amine, opening up a vast array of possibilities for secondary diversification and SAR exploration.
Strategy for Diversification
The primary goal is to generate structural diversity around the core scaffold to comprehensively probe the target's binding pocket. For this library, we will focus on diversification at the pyrrole ring positions (C2, C3, C4, C5) by utilizing a variety of substituted pyrrole starting materials. Building blocks should be selected to vary key physicochemical properties:
-
Steric Bulk: Introduce small (e.g., methyl) to large (e.g., phenyl, tert-butyl) substituents.
-
Electronic Effects: Incorporate both electron-donating (e.g., alkyl) and electron-withdrawing (e.g., ester, cyano) groups.
-
Hydrogen Bonding Potential: Include groups that can act as hydrogen bond donors (e.g., amides) or acceptors (e.g., esters, ethers).
This multi-variate approach ensures a thorough exploration of the chemical space relevant to the target.[8][9]
Caption: Workflow for the rational design of the focused compound library.
Part II: Synthesis and Characterization
The key transformation for constructing the library is the formation of the C-N bond between the pyrrole nitrogen and the nitrophenyl ring. While several methods exist, the Buchwald-Hartwig amination offers superior functional group tolerance, milder reaction conditions, and a broader substrate scope compared to traditional methods like the Ullmann condensation.[10][11][12]
General Synthetic Scheme: Buchwald-Hartwig Amination
The reaction couples a substituted pyrrole with a 2-nitroaryl halide using a palladium catalyst and a specialized phosphine ligand. The ligand, typically bulky and electron-rich, is critical for facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[12][13]
Caption: General scheme for Buchwald-Hartwig N-arylation of pyrroles.
Detailed Protocol: Synthesis of a Representative Compound
This protocol describes the synthesis of a generic this compound derivative.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Substituted Pyrrole | ≥97% | Commercial | Starting material |
| 1-Chloro-2-nitrobenzene | ≥98% | Commercial | Arylating agent |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial | Palladium source |
| XPhos | Ligand Grade | Commercial | Bulky phosphine ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercial | Base |
| Toluene | Anhydrous | Commercial | Solvent |
| Diethyl Ether | ACS Grade | Commercial | For extraction |
| Brine | Saturated aq. | In-house | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the substituted pyrrole (1.0 mmol), 1-chloro-2-nitrobenzene (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.1 mmol, 2.1 equiv).
-
Catalyst Premix: In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This step is critical to prevent oxygen from deactivating the palladium catalyst.
-
Reagent Addition: Add the catalyst premix to the Schlenk flask, followed by the addition of anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Compound Characterization
Each synthesized compound must be rigorously characterized to confirm its identity and purity before screening.
-
Purity Assessment (HPLC-MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry is used to determine the purity of the compound (typically >95% is required) and confirm its molecular weight.[14][15]
-
Structural Verification (NMR): ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy are essential for unambiguous structure elucidation.[16][17]
Table of Expected Analytical Data (Example)
| Analysis | Expected Result for a Hypothetical Product |
| HPLC Purity | >95% (at 254 nm) |
| MS (ESI+) | [M+H]⁺ calculated and found match within ±0.1 Da |
| ¹H NMR | Chemical shifts, integration, and coupling patterns consistent with the proposed structure. |
| ¹³C NMR | Number of signals and chemical shifts consistent with the proposed structure. |
Part III: High-Throughput Screening Cascade
Once the library is synthesized and validated, the next step is to screen for biological activity. Protein kinases are a major class of drug targets, and pyrrole-containing molecules have shown promise as kinase inhibitors.[18][19][20] The following cascade is designed to efficiently identify potent and cell-active kinase inhibitors.
Caption: A tiered screening cascade for hit identification and validation.
Protocol 1: Primary Biochemical Kinase Assay
This assay quantifies the ability of a compound to directly inhibit the activity of a target kinase in a purified, cell-free system. ADP-detecting assays are widely used for their simplicity and robustness in HTS formats.[21]
Step-by-Step Procedure:
-
Compound Plating: Dispense 100 nL of each library compound (from a 10 mM DMSO stock) into a 384-well assay plate. Include wells for positive (known inhibitor) and negative (DMSO only) controls.
-
Enzyme Addition: Add 5 µL of the target kinase solution (prepared in assay buffer) to each well.
-
Initiate Reaction: Add 5 µL of a solution containing the kinase substrate and ATP to initiate the enzymatic reaction. The final compound concentration will be 10 µM.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the ADP detection reagent. This reagent contains enzymes that convert the ADP produced by the kinase into a quantifiable signal (e.g., luminescence).
-
Signal Reading: Incubate for another 30-60 minutes and read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing inhibition above a defined threshold (e.g., 50%) are considered "hits."
Protocol 2: Secondary Cell Viability Assay (MTT)
This assay is crucial to determine if the inhibitory effect of a "hit" compound is due to specific target engagement or general cytotoxicity. The MTT assay measures the metabolic activity of living cells, which is an indicator of cell viability.[22]
Step-by-Step Procedure:
-
Cell Seeding: Seed a relevant cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[23][24]
-
Compound Treatment: Treat the cells with serial dilutions of the hit compounds (e.g., from 100 µM down to 1 nM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to DMSO-treated control cells and determine the concentration that causes 50% loss of viability (GI₅₀ or CC₅₀).
Conclusion and Future Directions
This document outlines a systematic and robust methodology for the creation and evaluation of a this compound focused library. By integrating rational design, modern synthetic chemistry, and a tiered screening approach, researchers can efficiently identify novel bioactive compounds. Hits validated through this cascade provide a strong foundation for subsequent lead optimization efforts, including detailed SAR studies, ADME/Tox profiling, and in vivo efficacy testing, ultimately accelerating the path toward new therapeutic agents.
References
- Title: High‐Throughput Screening for Kinase Inhibitors | Source: Semantic Scholar | URL:[Link]
- Title: High-throughput screening for kinase inhibitors | Source: PubMed | URL:[Link]
- Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection | Source: PubMed | URL:[Link]
- Title: Cell Viability Assays - Assay Guidance Manual | Source: NCBI Bookshelf | URL:[Link]
- Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors | Source: PMC | URL:[Link]
- Title: High Throughput Screening for Protein Kinase Inhibitors | Source: Ingenta Connect | URL:[Link]
- Title: Compound Library Design | Source: Sygn
- Title: The Design and Application of Target-Focused Compound Libraries | Source: PMC | URL:[Link]
- Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation | Source: CLYTE Technologies | URL:[Link]
- Title: Creating Compound Screening Libraries that Address the Challenges of Drug Discovery | Source: Curia | URL:[Link]
- Title: Chapter 9: Compound Library Design – Principles and Applications | Source: Royal Society of Chemistry | URL:[Link]
- Title: The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
- Title: Buchwald–Hartwig amin
- Title: HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis | Source: ProQuest | URL:[Link]
- Title: Copper-catalyzed N-arylation of pyrroles: An overview | Source: ResearchG
- Title: HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis | Source: Purdue University | URL:[Link]
- Title: Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | Source: The Journal of Organic Chemistry | URL:[Link]
- Title: Structure Elucidation, NMR, HPLC-MS Analytics | Source: MicroCombiChem GmbH | URL:[Link]
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- Title: Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Source: ResearchG
- Title: Recent Progress Concerning the N-Arylation of Indoles | Source: PMC | URL:[Link]
- Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! | Source: YouTube | URL:[Link]
- Title: On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Title: Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Title: Recent synthetic and medicinal perspectives of pyrroles: An overview. | Source: Allied Academies | URL:[Link]
- Title: A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics | Source: ResearchG
- Title: Synthesis, Reactions and Medicinal Uses of Pyrrole | Source: Pharmaguideline | URL:[Link]
- Title: Bioactive pyrrole-based compounds with target selectivity | Source: PMC | URL:[Link]
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Experimental Setup for the Acylation of N-Substituted Pyrroles: An Application Note and Protocol Guide
Introduction
The introduction of an acyl group onto the pyrrole ring is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of pharmaceuticals, natural products, and functional materials. Acylpyrroles are integral components of non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac. The inherent nucleophilicity of the pyrrole ring makes it susceptible to electrophilic substitution; however, controlling the regioselectivity of acylation (attack at the C2 vs. C3 position) presents a significant synthetic challenge. The nature of the substituent on the pyrrole nitrogen (N-substituent) plays a pivotal role in modulating the electron density and steric environment of the pyrrole nucleus, thereby dictating the outcome of the acylation reaction.
This comprehensive guide provides an in-depth exploration of the experimental setups for the acylation of N-substituted pyrroles. We will delve into the mechanistic underpinnings of various acylation strategies, offer detailed, field-proven protocols, and present troubleshooting advice to empower researchers in achieving high-yield, regioselective syntheses.
Theoretical Background: The Mechanism and Regioselectivity of Pyrrole Acylation
The acylation of pyrroles typically proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is a delicate balance of electronic and steric factors, primarily influenced by the N-substituent.
-
Electronic Effects: Electron-donating N-substituents (e.g., alkyl groups) increase the electron density of the pyrrole ring, enhancing its reactivity towards electrophiles and generally favoring acylation at the more nucleophilic C2 position. Conversely, electron-withdrawing N-substituents (e.g., sulfonyl, alkoxycarbonyl) decrease the overall reactivity but can influence the regioselectivity in more complex ways.
-
Steric Effects: Bulky N-substituents can sterically hinder the approach of the acylating agent to the C2 and C5 positions, thereby promoting acylation at the less hindered C3 position. This is a common strategy to achieve C3-acylation.
The choice of acylating agent and catalyst (typically a Lewis acid) is also critical in determining the reaction's success and regiochemical outcome.
Key Acylation Methodologies and Experimental Protocols
Several robust methods have been developed for the acylation of N-substituted pyrroles. The selection of the optimal method depends on the desired regioselectivity, the nature of the N-substituent, and the acyl group to be introduced.
Classical Friedel-Crafts Acylation
The Friedel-Crafts acylation is a widely employed method that utilizes an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1][2] The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion or a reactive complex.[3][4]
Mechanism of Friedel-Crafts Acylation:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)pyrrole
Welcome to the technical support center for the synthesis of 1-(2-nitrophenyl)pyrrole. This valuable intermediate is a cornerstone in the development of various pharmaceuticals and functional materials. However, its synthesis, typically achieved through N-arylation of pyrrole, can present significant challenges in achieving high yields and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic reasoning behind these troubleshooting steps, empowering you to not only solve immediate issues but also to strategically optimize your reaction conditions for future success.
Troubleshooting Guide
This section addresses specific, common issues in a problem-and-solution format.
Problem 1: Low or No Yield of this compound
This is the most frequent challenge. Before making drastic changes, a systematic evaluation of your reaction parameters is essential.
-
Potential Cause A: Inactive Catalyst System (Ullmann Condensation)
-
Explanation: The classic and often cost-effective method for this synthesis is the Ullmann condensation, which typically uses a copper(I) catalyst. The active catalytic species is Cu(I), and if you are using a Cu(0) or Cu(II) source, the reaction conditions must be suitable to generate Cu(I) in situ.[1] Furthermore, the copper catalyst can be poisoned by impurities or oxidized by atmospheric oxygen.
-
Suggested Solutions:
-
Use a Fresh, High-Purity Cu(I) Source: Start with a fresh bottle of a copper(I) salt like CuI, CuBr, or CuCl.[1] Anhydrous conditions are paramount.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.
-
Ligand Selection is Crucial: While some ligand-free systems exist, they often require higher temperatures and give variable yields.[2] Ligands stabilize the copper catalyst and facilitate the coupling.[1] For N-arylation of heterocycles like pyrrole, diamine ligands (e.g., N,N'-dimethylethylenediamine) have proven highly effective in improving yields and allowing for milder reaction conditions.[3][4]
-
-
-
Potential Cause B: Inappropriate Base or Solvent
-
Explanation: The base is critical for deprotonating pyrrole, forming the nucleophilic pyrrolide anion. The choice of base and solvent are interlinked. A base that is too weak will result in low conversion. A base that is too strong or poorly soluble in the chosen solvent can lead to side reactions.
-
Suggested Solutions:
-
Screen Bases: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] Cs₂CO₃ is often effective but more expensive. K₃PO₄ is a strong, non-nucleophilic base that works well in many coupling reactions.
-
Solvent Choice: High-boiling point, polar aprotic solvents like DMF, DMSO, or dioxane are typically used.[1][2] DMSO has been shown to be a superior solvent in some ligand-free copper-catalyzed N-arylations of pyrrole.[2] Ensure your chosen base is sufficiently soluble in the solvent at the reaction temperature.
-
-
-
Potential Cause C: Unfavorable Reaction Temperature
-
Explanation: Traditional Ullmann reactions required temperatures upwards of 200 °C.[5] Modern, ligand-accelerated protocols operate at significantly lower temperatures, often in the 80-120 °C range.[1] Too low a temperature will lead to no reaction, while too high a temperature can cause decomposition of the starting materials, reagents, or the desired product.
-
Suggested Solution:
-
Start with a literature-reported temperature for a similar system (e.g., 110 °C for a CuI/diamine system). If conversion is low, incrementally increase the temperature by 10 °C intervals, monitoring by TLC or GC-MS. If decomposition is observed (e.g., charring, multiple unidentifiable spots on TLC), lower the temperature.
-
-
Problem 2: Formation of Significant Side Products
The appearance of persistent, difficult-to-separate impurities can drastically lower your isolated yield.
-
Potential Cause A: Homocoupling of the Aryl Halide
-
Explanation: A common side reaction in Ullmann couplings is the formation of symmetrical biaryls (e.g., 2,2'-dinitrobiphenyl from 1-halo-2-nitrobenzene). This occurs when the organocopper intermediate reacts with another molecule of the aryl halide.
-
Suggested Solutions:
-
Optimize Ligand and Catalyst Loading: A well-chosen ligand can favor the desired cross-coupling pathway over homocoupling.
-
Control Stoichiometry: Use a slight excess of pyrrole (e.g., 1.2 to 1.5 equivalents) to ensure the aryl halide is consumed preferentially by the desired nucleophile.
-
-
-
Potential Cause B: Polymerization of Pyrrole
-
Explanation: Pyrrole can polymerize under strongly acidic or certain oxidative conditions. While the N-arylation is typically run under basic conditions, localized "hot spots" or acidic impurities can initiate this process.
-
Suggested Solutions:
-
Ensure Reagent Purity: Use purified pyrrole (distillation is common) to remove any acidic impurities.
-
Controlled Addition: In some cases, slow addition of one reagent to the other can help maintain better control over the reaction exotherm and concentration, minimizing side reactions.[6]
-
-
Problem 3: Difficulty in Product Purification
Even with a good crude yield, purification can be a bottleneck.
-
Potential Cause A: Co-elution with Starting Materials or Byproducts
-
Explanation: The product, this compound, has a polarity that may be similar to the starting aryl halide or certain byproducts, making separation by standard column chromatography challenging.
-
Suggested Solutions:
-
Optimize Chromatography: Experiment with different solvent systems for your silica gel column. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. If streaking occurs, adding a very small amount (0.1-1%) of triethylamine to the eluent can help by neutralizing acidic sites on the silica.[7]
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification. Test various solvent systems (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold.
-
-
-
Potential Cause B: Persistent Color in the Final Product
-
Explanation: Highly conjugated byproducts or residual copper catalyst can impart color to the final product.
-
Suggested Solutions:
-
Aqueous Work-up: During the work-up, washing the organic layer with an aqueous solution of ammonium chloride or a dilute ammonia solution can help to complex and remove residual copper salts.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and briefly stirring with a small amount of activated charcoal can adsorb colored impurities. Be cautious, as this can sometimes reduce the overall yield.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: Which is better for this synthesis: an Ullmann Condensation or a Buchwald-Hartwig Amination?
A1: Both are powerful C-N cross-coupling reactions.
-
Ullmann Condensation: This is the more traditional, copper-catalyzed method. It is generally less expensive (copper vs. palladium), and modern protocols with effective ligands have made it much more reliable and lower-temperature than historical versions. For this specific transformation, it is a very common and effective choice.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its exceptional functional group tolerance and generally high yields, often under milder conditions than even modern Ullmann couplings.[8][9] However, the palladium catalysts and specialized phosphine ligands are significantly more expensive. If cost is a major concern and the Ullmann conditions are providing acceptable results, it remains the preferred method. If the Ullmann reaction fails or gives intractable mixtures, the Buchwald-Hartwig is an excellent, albeit more expensive, alternative.
Q2: My starting material is 1-chloro-2-nitrobenzene. Why is the reaction not working?
A2: The reactivity of the aryl halide in these coupling reactions generally follows the trend: I > Br > Cl >> F. Aryl chlorides are significantly less reactive than the corresponding bromides and iodides. To couple an aryl chloride, you will typically need more forcing conditions: higher temperatures, a more active catalyst system (often a specific ligand designed for aryl chloride activation), and potentially a stronger base.[3] If possible, switching to 1-bromo- or 1-iodo-2-nitrobenzene will dramatically increase your chances of success.
Q3: Can I run this reaction open to the air?
A3: It is strongly discouraged. Both Ullmann and Buchwald-Hartwig reactions involve organometallic catalytic cycles with metal species in low oxidation states (e.g., Cu(I), Pd(0)). These species are sensitive to atmospheric oxygen, which can oxidize and deactivate the catalyst, leading to low or no yield.[1] Using standard inert atmosphere techniques (e.g., Schlenk line or glovebox) is critical for reproducibility and high yields.
Q4: How do I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Prepare a standard: Spot the starting aryl halide, pyrrole, and a co-spot of both on a TLC plate.
-
Run a sample: Carefully take a small aliquot from the reaction mixture, dilute it, and spot it on the plate.
-
Visualize: Develop the plate in an appropriate solvent system (e.g., 10-20% Ethyl Acetate in Hexanes) and visualize under UV light. The reaction is complete when the spot corresponding to the limiting reagent (usually the aryl halide) has been completely consumed. The appearance of a new, typically lower Rf spot, corresponds to your product.
Comparative Summary of N-Arylation Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Metal Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Ligands | Diamines, Phenanthrolines, Amino Acids | Bulky, electron-rich Phosphines (e.g., RuPhos, XPhos) |
| Relative Cost | Lower | Higher |
| Aryl Halide Reactivity | I > Br >> Cl | I ~ Br > Cl (with specialized ligands) |
| Typical Temperature | 80 - 140 °C | Room Temp - 120 °C |
| Key Advantage | Cost-effective, robust for many substrates. | Excellent functional group tolerance, often milder conditions.[10][11] |
Optimized Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is a robust starting point based on modern Ullmann-type conditions.[2][3]
Materials:
-
1-Iodo-2-nitrobenzene (1.0 eq)
-
Pyrrole (1.5 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add K₃PO₄ (2.0 eq) and CuI (0.1 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add 1-iodo-2-nitrobenzene (1.0 eq), anhydrous toluene, pyrrole (1.5 eq), and finally the N,N'-dimethylethylenediamine ligand (0.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the 1-iodo-2-nitrobenzene spot is no longer visible.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
References
- Benchchem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Liu, L., Wu, F., Liu, Y., Xie, J., Dai, B., & Zhou, Z. (2014). Copper-catalysed N-arylation of pyrrole with aryl iodides under ligand-free conditions. Journal of Chemical Research, 38(3), 180-182.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- PubChem. (n.d.). This compound.
- Lin, Y., et al. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- RSC Publishing. (n.d.). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles.
- Benchchem. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Gutkowski, K. (2020). N‐Arylation of Diketopyrrolopyrroles with Aryl Triflates. Chemistry – A European Journal.
- ResearchGate. (n.d.). Pyrrole synthesis—four-component synthesis involving nitroalkanes.
- R Discovery. (2014). Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
- ACS Publications. (2025). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis.
- RSC Publishing. (n.d.). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution.
- RSC Publishing. (n.d.). A well-defined nitro-functionalized aromatic framework (NO2-PAF-1) with high CO2 adsorption: synthesis via the copper-mediated Ullmann homo-coupling polymerization of a nitro-containing monomer.
- ResearchGate. (n.d.). Screening reaction condition for N-arylation of iodobenzene with pyrrole.
- ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ACS Publications. (2025). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Sayed, S. M. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar.
- Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- ResearchGate. (n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Purification of crude 1-(2-Nitrophenyl)pyrrole using column chromatography
Welcome to the technical support guide for the purification of crude 1-(2-Nitrophenyl)pyrrole via column chromatography. This document provides in-depth, experience-driven answers to common challenges encountered during this specific purification process. It is designed for researchers and drug development professionals who require a high degree of purity for their downstream applications.
Frequently Asked Questions (FAQs) - Experimental Setup
This section addresses critical decisions you'll make before starting the purification process. Getting these parameters right is the first step toward a successful separation.
Q1: What is the best stationary phase for purifying this compound?
For most applications involving moderately polar, neutral organic molecules like this compound, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the industry-standard stationary phase.[1] Its slightly acidic nature is generally not problematic for this compound. However, if you observe significant tailing or suspect decomposition, consider using neutral alumina as an alternative, or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (typically ~0.5-1%).[2]
Q2: How do I determine the optimal solvent system (mobile phase)?
The selection of the mobile phase is the most critical variable in achieving good separation.[3] The process should always begin with Thin-Layer Chromatography (TLC) analysis.
Core Principle: The goal is to find a solvent system where the this compound has an Rf value between 0.25 and 0.35 .[3] This range ensures the compound interacts sufficiently with the stationary phase for effective separation without requiring excessively large volumes of solvent for elution.
Recommended Starting Solvents: Begin with a binary mixture of a non-polar and a polar solvent. Common choices include:
-
Hexane / Ethyl Acetate
-
Petroleum Ether / Ethyl Acetate
-
Toluene / Ethyl Acetate
Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.[4]
Q3: What are the likely impurities from the synthesis of this compound?
Understanding potential impurities is key to developing a robust purification strategy. Depending on the synthetic route, such as the Paal-Knorr synthesis, common impurities may include:
-
Unreacted 2-nitroaniline: A highly polar starting material that will likely remain near the baseline on TLC in your chosen solvent system.
-
Unreacted 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran): This is a less polar impurity.[5][6]
-
Side-products: Arising from incomplete reaction or alternative reaction pathways. Their polarities will vary.
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during the column chromatography procedure.
Separation & Elution Problems
Q4: My product is stuck on the baseline (Rf ≈ 0) and won't elute from the column. What's wrong?
This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel.[1]
Solution:
-
Confirm with TLC: Ensure your pre-analysis TLC was accurate.
-
Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent. For example, if you are using 90:10 Hexane:Ethyl Acetate, switch to 85:15 or 80:20. This is known as "gradient elution."[1] Make these changes slowly to avoid eluting all compounds at once.
Q5: All my spots, including my product, came out in the first few fractions with the solvent front (Rf ≈ 1). How do I fix this?
This indicates your mobile phase is too polar. The solvent is outcompeting your compound for binding sites on the silica, leading to no retention.[2]
Solution:
-
Restart with a Less Polar System: If possible, recover your mixed sample by evaporating the solvent. Re-run the column using a significantly less polar mobile phase. For instance, if 70:30 Hexane:Ethyl Acetate failed, try 95:5 or 90:10.
-
TLC is Key: This issue underscores the importance of preliminary TLC work to find the optimal Rf value before committing a large sample to the column.[3]
Q6: I'm getting very poor separation between my product and a close-running impurity. What are my options?
This is a common challenge that requires careful optimization.
Solutions:
-
Optimize the Solvent System: A different solvent combination may improve selectivity. For example, switching from Hexane/Ethyl Acetate to Dichloromethane/Hexane might alter the elution order or improve separation.
-
Use a Shallow Gradient: Instead of large jumps in polarity, use a very slow, gradual increase (e.g., increasing the polar component by 1-2% every 50-100 mL of solvent).
-
Check Column Loading: Overloading the column is a primary cause of poor separation. A general rule is to use a silica-to-crude-sample weight ratio of at least 30:1 to 50:1 for difficult separations.[1]
-
Improve Packing Technique: A poorly packed column with channels or cracks will lead to band broadening and co-elution. Ensure the silica bed is uniform and free of air bubbles.
Product Recovery & Purity Issues
Q7: My product fractions are showing significant "tailing" on TLC. Why is this happening and how can I prevent it?
Tailing, where a spot appears as a streak rather than a tight circle, can be caused by several factors.
Causes & Solutions:
-
Sample Overload: Too much sample was spotted on the TLC plate or loaded onto the column, exceeding the capacity of the stationary phase at that point. Use a more dilute sample for TLC analysis and ensure the column is not overloaded.
-
Compound Instability: The compound may be degrading on the acidic silica gel.[2] You can test for this by spotting your crude mixture on a TLC plate, waiting 30-60 minutes, and then developing the plate. If new spots or streaks appear, decomposition is likely. In this case, use deactivated silica or neutral alumina.
-
Inappropriate Loading Solvent: If the sample is loaded in a solvent that is too strong (too polar), it can spread the initial band, leading to tailing throughout the elution. Always load the sample in the weakest possible solvent it is soluble in.[7]
Q8: After running the column, I can't find my product. Where could it have gone?
While alarming, this situation has several logical explanations.
Troubleshooting Steps:
-
It's Still on the Column: You may have ended the elution prematurely with a solvent that was not polar enough. Try flushing the column with a very polar solvent (e.g., 100% Ethyl Acetate or 95:5 Ethyl Acetate:Methanol) and analyze these fractions.
-
It Decomposed on the Column: As mentioned in Q7, silica gel can catalyze the degradation of sensitive compounds.[2] If you suspect this, a stability test on a TLC plate is a crucial diagnostic step.
-
It Eluted Undetected: If this compound is not colored, you must rely on TLC or other analytical methods to track it. Concentrate a few fractions from the range where you expected it to elute and re-check by TLC.[2]
Experimental Protocol: Step-by-Step Purification
This protocol outlines a standard procedure for the column chromatography of crude this compound.
Step 1: Mobile Phase Selection via TLC
-
Prepare several TLC chambers with different solvent systems of increasing polarity (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate).
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on at least three TLC plates.
-
Develop one plate in each chamber.
-
Visualize the plates under UV light (254 nm).
-
Identify the solvent system that provides an Rf of ~0.3 for the target product and good separation from major impurities.[3][8]
Step 2: Column Packing (Slurry Method)
-
Select a glass column of appropriate size. For 1 gram of crude material, a column with a 2-3 cm diameter is a good starting point.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (0.5 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent you plan to use for elution (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake.
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid pouring.
-
Gently tap the side of the column continuously to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle into a uniform bed. Never let the solvent level drop below the top of the silica bed.
Step 3: Sample Loading (Dry Loading Method)
Dry loading is often superior as it results in a sharper initial band.[7]
-
Dissolve your crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
Gently overlay the sample layer with a thin layer of sand to prevent disturbance.
Step 4: Elution and Fraction Collection
-
Carefully add your starting mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
If using gradient elution, gradually and systematically increase the polarity of the mobile phase according to your plan.
-
Monitor the separation by collecting a small spot from every few fractions for TLC analysis.
Step 5: Product Isolation
-
Using your TLC analysis, identify all fractions containing the pure product.
-
Combine these pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical techniques such as NMR, LC-MS, or melting point.
Data Summary
The following table provides hypothetical data to guide your solvent system selection. Actual Rf values must be determined experimentally.
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (Target) | Rf of 2-nitroaniline (Impurity) | Rf of Non-polar byproduct (Impurity) | Assessment |
| 95:5 | 0.10 | 0.01 | 0.45 | Not polar enough for target elution. |
| 90:10 | 0.30 | 0.05 | 0.65 | Optimal. Good separation from both impurities.[3][8] |
| 80:20 | 0.55 | 0.15 | 0.85 | Too polar; poor separation from non-polar impurity. |
Visualization: Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting poor separation during column chromatography.
Caption: Troubleshooting decision tree for poor separation.
References
- Restek Corporation. (n.d.). A Systematic Approach to Troubleshooting.
- Chemistry For Everyone. (2024, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
- ResearchGate. (2015). How can I select the solvent system for column chromatography?
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- University of Rochester Chemistry Department. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
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- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
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- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Wikipedia. (n.d.). Pyrrole.
- Request PDF. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis.
- National Center for Biotechnology Information. (2019). Recent Advancements in Pyrrole Synthesis. PubMed Central.
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
- Camiolo, S., Gale, P. A., Hursthouse, M. B., & Light, M. E. (2003). Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation. Organic & Biomolecular Chemistry, 1, 741-744.
- ePrints Soton. (n.d.). Calix[1]pyrroles: New Solid-Phase HPLC Supports for the Separation of Anions.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
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Effective recrystallization techniques for 1-(2-Nitrophenyl)pyrrole
Technical Support Center: 1-(2-Nitrophenyl)pyrrole Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective recrystallization of this compound. We will move beyond simple procedural lists to explain the underlying principles and troubleshooting logic, ensuring you can adapt and optimize the purification for the highest purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should know before starting?
A1: Understanding the basic physical properties is crucial for designing a successful recrystallization. While specific experimental data can vary, here are the key computed and reported values for this compound and related structures.
| Property | Value / Information | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| CAS Number | 33265-60-0 | [1][3] |
| Appearance | Typically a yellow solid or crystalline powder. | [4] |
| Melting Point | Not definitively published for this specific isomer. Related compounds like 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole melt at 61-64°C[4], and 1-(2-methyl-3-nitrophenyl)pyrrole melts at 70-72°C[5]. Expect a relatively low melting point, which is critical for avoiding "oiling out". | N/A |
Q2: Which solvent should I choose for recrystallizing this compound?
A2: There is no single "best" solvent; the ideal choice depends on the impurities present in your crude material. The guiding principle is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.[6][7] Given the aromatic nitro and pyrrole moieties, good starting points are polar solvents. We strongly recommend performing a small-scale solvent screen first.
Recommended Solvents for Screening:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene.
-
Two-Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane.[8]
Q3: My purified product is still yellow. Does this mean it's impure?
A3: Not necessarily. The presence of the 2-nitrophenyl group means the compound itself is inherently yellow. However, a dull, brownish, or deep orange coloration may indicate the presence of persistent impurities. If you suspect impurities are contributing to the color, a decolorizing step with activated charcoal may be warranted.
Q4: Can I put my hot solution directly into an ice bath to speed up crystallization?
A4: This is strongly discouraged. Rapid cooling, or "crashing," leads to the formation of small, impure crystals because impurities get trapped in the rapidly forming crystal lattice.[9] For the highest purity, allow the solution to cool slowly to room temperature to form large, well-defined crystals before moving it to an ice bath to maximize the yield.[7][10]
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific issues you may encounter during the procedure. The following diagram provides a high-level workflow for diagnosing and solving these common problems.
Caption: Troubleshooting flowchart for recrystallization.
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?
A: This is a very common issue, typically arising from two main causes:
-
Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure.[11] You have likely added more hot solvent than the minimum required to dissolve the compound, meaning the solution is not saturated enough for crystals to form upon cooling.
-
Solution: Gently reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. To check if you are on the right track, dip a glass rod into the hot solution; a rapid formation of solid "frost" on the rod as it cools in the air indicates a properly saturated solution.
-
-
Cause 2: Supersaturation: Sometimes, a solution can become supersaturated, where the compound remains dissolved even though its solubility limit has been exceeded.[11][12]
-
Solution 1 (Induce Crystallization): Scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[11]
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.
-
Q: My compound separated as a liquid (an oil) instead of a solid. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the saturated solution cools to a temperature that is still above the melting point of your compound. [12] Given the relatively low melting points of similar nitrophenylpyrroles, this is a significant risk.
-
Cause: The concentration of the solute is so high that it comes out of solution as a liquid before the solution has cooled enough for it to solidify into crystals. Impurities can also lower the melting point, exacerbating this issue.
-
Solution:
-
Reheat the flask to re-dissolve the oil completely.
-
Add a small amount (10-20% more volume) of the hot solvent to decrease the saturation point.[9]
-
Ensure extremely slow cooling. You can achieve this by leaving the flask on a hot plate with the heat turned off or by placing it inside a larger beaker of hot water (a water bath) to insulate it. This allows the solution to cool gradually, so that it reaches the temperature at which crystals form before it reaches the point of oiling out.[11]
-
Q: My final yield is very low. How can I improve my recovery?
A: A low yield can result from several factors during the process.
-
Cause 1: Using Too Much Solvent: As discussed, excess solvent will retain more of your compound in the mother liquor even after cooling.[6][9]
-
Cause 2: Incomplete Crystallization: Not allowing sufficient time for cooling, especially in the ice bath, can leave a significant amount of product dissolved.
-
Cause 3: Premature Crystallization During Hot Filtration: If you performed a hot filtration step to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel.
-
Solution: To prevent this, use a pre-heated filter funnel and flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.[12] You can then boil off this excess solvent before the final cooling step.
-
-
Solution for Recovery: If you still have the filtrate (mother liquor), you can try to recover more product by boiling off more solvent and attempting a second crystallization.
Standard Recrystallization Protocol for this compound
This protocol is a starting point. The optimal solvent and volumes must be determined empirically based on your specific sample.
Step 1: Solvent Selection
-
Place ~20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature. Note any solvents that dissolve the compound readily at room temperature; these are unsuitable for single-solvent recrystallization.[6]
-
For solvents that do not dissolve the compound at room temperature, gently heat them in a water bath. Add the solvent dropwise until the solid just dissolves.[7]
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath.
-
The ideal solvent is one that dissolves the compound poorly at 0°C but completely at its boiling point, and which produces a good crop of crystals upon cooling. [7]
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[6]
-
Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Crucially, add just enough solvent to dissolve the compound—no more. [10]
Step 3 (Optional): Decolorization and Hot Filtration
-
If the solution is highly colored with impurities or contains insoluble material, remove it from the heat. Add a very small amount of activated charcoal (a spatula tip is sufficient).
-
Bring the solution back to a boil for a few minutes.
-
To remove the charcoal and any other solids, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the flask to cool slowly and undisturbed on a benchtop. Crystal formation should begin within 5-20 minutes.[9]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the product yield.[7]
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.
-
Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass for final air drying.
References
- 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole. UNIS. [Link]
- 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole. Hoffman Fine Chemicals. [Link]
- Problems in recrystalliz
- Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- This compound.
- Recrystallization - Single Solvent. University of Toronto. [Link]
- Recrystallization I. University of California, Irvine. [Link]
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
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- Recrystalliz
- Pyrrole.
- Pyrrole. Wikipedia. [Link]
- Purification and properties of a quinone-dependent p-nitrophenylphosphatase from Clostridium sticklandii. PubMed. [Link]
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- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Identifying and minimizing side products in pyrrole synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted pyrroles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, with a focus on identifying and minimizing the formation of side products in your experiments. Our approach is grounded in mechanistic understanding to empower you to make informed decisions and optimize your synthetic routes.
General Troubleshooting & FAQs
This section addresses overarching issues that are common across various pyrrole synthesis methodologies.
Question 1: My pyrrole synthesis is resulting in a low yield and a dark, tarry substance. What is the likely cause and how can I prevent it?
Answer: A low yield accompanied by a dark, often insoluble material (commonly called "pyrrole black") is a classic sign of product polymerization.[1] Pyrrole rings are electron-rich and susceptible to oxidation and acid-catalyzed polymerization.[2] The initiation can occur via protonation or oxidation, leading to reactive intermediates that rapidly form polymeric chains.[3]
Key Mitigation Strategies:
-
Control Acidity: Avoid strongly acidic conditions where possible. While many pyrrole syntheses are acid-catalyzed, excessive acidity can promote polymerization.[2] Titrate your catalyst loading carefully.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidation of the electron-rich pyrrole ring by atmospheric oxygen.
-
Temperature Management: Avoid excessive heating. While higher temperatures can increase reaction rates, they can also accelerate decomposition and polymerization pathways.[4]
-
Purification: Upon reaction completion, work up the product promptly and avoid prolonged exposure to air or light.
Question 2: I'm struggling to purify my final pyrrole product. What are some effective general purification strategies?
Answer: Pyrrole purification can be challenging due to the product's potential instability and the presence of closely related byproducts. A multi-step approach is often most effective.
-
Aqueous Wash: Begin by performing a standard aqueous workup. Dissolve the crude residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove water-soluble impurities and salts.[4]
-
Solvent Trituration/Washing: Unreacted starting materials, particularly excess pyrrole, can often be removed by washing the crude mixture with a non-polar solvent like hexane.[5]
-
Acid Treatment for Basic Impurities: If you suspect the presence of basic impurities like pyrrolidines (a common byproduct in some syntheses), you can treat the crude mixture with a dilute acid. This protonates the more basic impurity, which can then be removed by an aqueous wash or distillation.[6][7]
-
Distillation: For liquid pyrroles, vacuum distillation is a powerful purification technique. It is crucial to use reduced pressure to avoid thermal decomposition at high temperatures.[6]
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying solid or high-boiling liquid pyrroles. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity (e.g., with ethyl acetate), is typically effective.[4]
Troubleshooting Guide: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most direct routes to pyrroles.[8] However, it is not without its challenges.
Question 3: My Paal-Knorr reaction is yielding a significant amount of a furan byproduct. How can I suppress this side reaction?
Answer: This is the most common side reaction in the Paal-Knorr synthesis. The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization to form a furan, directly competing with the desired reaction with the amine.[9][10] The key to minimizing this is precise control over the reaction's pH.
Causality: The furan formation pathway is highly favored under strongly acidic conditions (pH < 3).[11][12] In contrast, the pyrrole synthesis proceeds efficiently under neutral or weakly acidic conditions.[11]
Solutions:
-
Use a Weak Acid Catalyst: Instead of strong mineral acids, use a weak acid like acetic acid, which can also serve as the solvent.[4][11] This provides sufficient catalysis for the pyrrole formation without excessively promoting the furan cyclization.
-
Avoid Amine Hydrochloride Salts: Using the hydrochloride salt of your amine introduces a strong acid (HCl) into the reaction, which will favor furan formation.[11] Use the free amine instead.
-
Modern Catalysts: Consider using milder Lewis acid catalysts such as Sc(OTf)₃ or Bi(NO₃)₃, which can promote the reaction under less harsh conditions.[13]
Question 4: The reaction is very slow or incomplete, even after prolonged heating. What factors could be at play?
Answer: A sluggish Paal-Knorr reaction often points to issues with reactant reactivity or suboptimal conditions.[9][14]
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound can inhibit the reaction. It is highly recommended to use purified dicarbonyls; distillation or recrystallization should be performed if purity is questionable.[4]
-
Amine Nucleophilicity: Amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react much more slowly.[14] For these substrates, you may need to increase the reaction temperature, use a more active catalyst, or consider microwave-assisted heating to reduce reaction times.[4][13]
-
Steric Hindrance: Bulky groups on either the dicarbonyl or the amine can sterically impede the reaction.[13] This may require longer reaction times or higher temperatures to overcome the steric barrier.
| Catalyst | Typical Conditions | Notes |
| Brønsted Acids | ||
| Acetic Acid (AcOH) | Reflux in AcOH | Standard, effective for many substrates. Can act as both catalyst and solvent.[11] |
| p-TsOH | Catalytic amount, reflux in Toluene | Stronger acid, can increase furan formation if not used judiciously.[10] |
| Lewis Acids | ||
| Sc(OTf)₃, Yb(OTf)₃ | Catalytic amount (1-5 mol%), often solvent-free or in organic solvent | Milder conditions, shorter reaction times, often higher yields.[13] |
| Bi(NO₃)₃, FeCl₃ | Catalytic amount, often in water or solvent-free | Environmentally benign, effective, and inexpensive catalysts.[13][15] |
| Heterogeneous | ||
| Montmorillonite Clay | Reflux in solvent or solvent-free | Mild, reusable catalyst.[16] |
| Amberlite IR 120 | Solvent-free, room temp or mild heat | Acidic resin, easy to remove by filtration, recyclable.[12] |
Troubleshooting Guide: Knorr & Hantzsch Syntheses
These classical methods allow for the construction of more complex, polysubstituted pyrroles but have their own characteristic side reactions.
Question 5 (Knorr Synthesis): My Knorr pyrrole synthesis is giving a complex mixture with low yields of the desired product. I suspect self-condensation. How do I manage this?
Answer: Your suspicion is likely correct. The Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester.[17] The primary challenge is the instability of the α-amino-ketone, which readily undergoes self-condensation to form pyrazine byproducts.[9]
The Definitive Solution: The key is to generate the reactive α-amino-ketone in situ. This is almost universally accomplished by the reduction of a more stable α-oximino-ketone precursor.
Workflow:
-
Oxime Formation: The β-ketoester is treated with sodium nitrite in acetic acid to form the α-oximino-β-ketoester.
-
In Situ Reduction and Condensation: This stable oxime is then added to a mixture of the second equivalent of the β-ketoester and a reducing agent, typically zinc dust in acetic acid. The zinc reduces the oxime to the amine, which immediately reacts with the other ketoester in the flask, preventing it from self-condensing.[17]
Question 6 (Hantzsch Synthesis): I am attempting a Hantzsch synthesis and observing byproducts other than my target pyrrole. What are the likely side reactions?
Answer: The Hantzsch synthesis is a three-component reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[18][19] Given the number of reactive species, several side reactions are possible.
Potential Side Reactions & Solutions:
-
Furan Formation: Similar to the Paal-Knorr synthesis, a furan derivative can form as a byproduct.[9]
-
Reaction between Amine and Haloketone: The amine can directly displace the halide on the α-haloketone (nucleophilic substitution), leading to an α-amino-ketone. This intermediate can then undergo self-condensation, as seen in the Knorr synthesis.
-
Chemoselectivity Issues: If your starting materials contain other reactive functional groups, they may compete in the reaction. Careful planning of protecting group strategies may be necessary.[20]
Optimization Strategy: The order of addition and reaction conditions are critical. A common successful strategy is to first form the enamine intermediate by reacting the β-ketoester with the amine/ammonia. This enamine is then reacted with the α-haloketone.[19] This sequential approach can minimize side reactions by ensuring the desired nucleophile (the enamine) is formed before introducing the electrophilic α-haloketone.
Experimental Protocols
Protocol 1: Optimized Paal-Knorr Synthesis of 1,2,5-trimethylpyrrole
This protocol emphasizes conditions designed to minimize furan byproduct formation.[9]
-
Materials: 2,5-Hexanedione, Methylamine (40% in water), Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,5-hexanedione (1 eq) and glacial acetic acid (as solvent).
-
Slowly add an excess of aqueous methylamine (2-3 eq) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux (approx. 100-110 °C) and monitor the progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-2 hours), cool the mixture to room temperature.
-
Carefully neutralize the mixture by pouring it into a beaker of ice and slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via vacuum distillation or column chromatography.
-
Protocol 2: In Situ Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol uses the in situ generation of the α-amino ketone to prevent self-condensation.[17]
-
Materials: Ethyl acetoacetate, Sodium nitrite, Zinc dust, Glacial acetic acid.
-
Procedure:
-
Prepare Oxime Solution: In a flask, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath. Slowly add a solution of sodium nitrite (1.0 eq) in a small amount of water, keeping the temperature below 10 °C. Stir for 30 minutes.
-
Prepare Reaction Flask: In a separate, larger round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add ethyl acetoacetate (1.1 eq) and glacial acetic acid.
-
Reaction: Gently heat the reaction flask to ~60-70 °C. Concurrently and slowly, add the prepared oxime solution from the dropping funnel and zinc dust (2.5 eq) in small portions to the reaction flask. The reaction is exothermic; maintain the temperature between 80-100 °C by controlling the addition rate and using external cooling if necessary.
-
After the addition is complete, stir the mixture vigorously for another 30-60 minutes until the reaction is complete (monitor by TLC).
-
Pour the hot mixture into a large volume of cold water and stir. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrrole.
-
References
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
- Hsueh, C. C., et al. (1998). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism.
- Konwer, S., et al. (2019). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. Journal of Industrial Textiles. [Link]
- Müller, W., et al. (1996). Purification of crude pyrroles. U.S. Patent No. 5,502,213.
- ResearchGate. (2022). Polymerization mechanism of pyrrole with APS. [Link]
- Das, S. (2022). Synthesis of Polypyrrole and Their Application. IOSR Journal of Applied Chemistry. [Link]
- BenchChem. (2025). Optimization of reaction conditions for pyrrole synthesis.
- Wikipedia. Paal–Knorr synthesis. [Link]
- ResearchGate. (2020).
- ResearchGate. (2021).
- Müller, W., et al. (1994). Process for the purification of crude pyrroles. European Patent No. EP0608688A1.
- University of Liverpool. Paal-Knorr Pyrrole Synthesis. [Link]
- Organic Chemistry Portal. Pyrrole synthesis. [Link]
- Tzankova, D., et al. (2017). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy. [Link]
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
- Wikipedia. Hantzsch pyrrole synthesis. [Link]
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Wang, H., et al. (2024). Photo- and electro-chemical synthesis of substituted pyrroles. Organic Chemistry Frontiers, RSC Publishing. [Link]
- Franklin, R. J., et al. (2011). Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (2024). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. [Link]
- Name Reaction. Hantzsch Pyrrole Synthesis. [Link]
- BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
- Kaur, N. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Metals and Non-Metals, Taylor & Francis. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
- Organic Syntheses. Pyrrole. [Link]
- Banik, B. K., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry. [Link]
- OpenBU, Boston University.
- Wikipedia. Knorr pyrrole synthesis. [Link]
- BenchChem. (2025). Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles.
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Optimizing reaction conditions for synthesizing N-aryl pyrroles
Welcome to the technical support center for N-aryl pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in synthesizing these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction conditions.
This resource is structured into a series of troubleshooting guides and frequently asked questions (FAQs) covering the most common synthetic routes.
General Troubleshooting & FAQs
This section addresses high-level issues that are common across various synthetic methods for N-aryl pyrroles.
Q1: My reaction is resulting in a low yield or a complex mixture of products. What are the first things I should check?
A1: When facing low yields or complex product mixtures, it's crucial to return to the fundamentals before attempting drastic changes to the protocol.[1] A systematic check of the following is the most efficient path to a solution:
-
Purity of Starting Materials: This is the most common culprit. Impurities in 1,4-dicarbonyl compounds, anilines, or solvents can introduce competing side reactions.[1][2] Always use freshly purified reagents and dry solvents, especially for moisture-sensitive reactions like cross-couplings.[1]
-
Stoichiometry: Ensure the ratio of reactants is correct. An excess of the amine is often used in condensation reactions to drive the reaction to completion, but a large excess can sometimes complicate purification.
-
Reaction Atmosphere: For modern palladium-catalyzed cross-coupling reactions, maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation.
-
Temperature Control: Inconsistent heating can lead to the formation of thermal degradation byproducts. Ensure uniform and stable temperature control. For some classical methods that required harsh heating, modern microwave-assisted protocols can offer significant improvements in yield and reaction time by providing rapid and uniform heating.[3][4][5]
Q2: I'm struggling with the final purification. What are some common strategies for purifying N-aryl pyrroles?
A2: Purification can be challenging due to the similar polarity of the product and unreacted starting materials, particularly the aniline.
-
Acid/Base Wash: If your N-aryl pyrrole is stable to acid, a dilute acid wash (e.g., 1M HCl) during the aqueous workup can remove unreacted aniline by converting it to its water-soluble ammonium salt.
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is key. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient is often necessary to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be a highly effective method for obtaining very pure material.
General Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving common issues in N-aryl pyrrole synthesis.
Caption: The Paal-Knorr reaction pathway versus the competing furan synthesis pathway.
Q4: My reaction is very slow or incomplete, especially with an electron-deficient aniline. How can I improve the reaction rate and conversion?
A4: Electron-withdrawing groups on the aniline decrease its nucleophilicity, slowing down the initial attack on the dicarbonyl. [1][6]Simply increasing the temperature or reaction time can lead to degradation. [2]
-
Catalyst Choice: This is where catalyst selection becomes critical. For unreactive anilines, stronger (but still controlled) acid catalysts are needed. Trifluoroacetic acid (TFA) has been shown to be a highly efficient catalyst for these cases, often providing excellent yields at room temperature. [7]* Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for accelerating these slow reactions. It can dramatically reduce reaction times from hours to minutes and often improves yields. [3][4][5]* Solvent-Free Conditions: Mechanochemical activation (ball-milling) or solvent-free heating with a solid acid catalyst can also enhance reactivity by increasing the concentration of reactants. [8]
Table 1: Comparison of Catalysts for a Model Paal-Knorr Reaction
| Catalyst | Conditions | Yield of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole | Reference |
| Trifluoroacetic Acid (TFA) | MDC, Room Temp | 92% | [7] |
| p-Toluenesulfonic Acid | MDC, Room Temp | 80% | [7] |
| Sulfamic Acid | MDC, Room Temp | 60% | [7] |
| Iodine | MDC, Room Temp | 40% | [7] |
| Acetic Acid | Reflux | Moderate | [7] |
| Citric Acid (10 mol%) | Ball Mill, 30 Hz, 30 min | 87% | [8] |
Clauson-Kaas Synthesis
This method reacts a primary amine with 2,5-dialkoxytetrahydrofuran, a stable surrogate for the sensitive 1,4-dicarbonyl moiety. [9][10] Q5: I am using an aniline with a strong electron-donating group, and the reaction is messy. What is the issue?
A5: While electron-donating groups make the aniline more nucleophilic and generally lead to faster reactions, they can also increase the propensity for side reactions like polymerization or oxidation, especially under harsh acidic conditions.
-
Solution: The key is to use milder catalysts. While traditional protocols use acetic acid, modern variations have found that catalysts like MgI₂ etherate or scandium triflate can be highly effective and selective, even at lower temperatures. [9]Using aqueous or greener solvent systems can also sometimes mitigate side reactions. [11][12]
Hantzsch Pyrrole Synthesis
This is a multi-component reaction involving an α-haloketone, a β-ketoester, and an amine. [13][14]While versatile, its complexity can lead to challenges.
Q6: My Hantzsch synthesis is giving a low yield, and I suspect a competing reaction. What is the likely culprit?
A6: The Hantzsch synthesis can compete with the Feist–Benary furan synthesis, particularly when using α-chlorocarbonyl compounds. [15]This side reaction involves the cyclization of the β-ketoester and the α-haloketone without the incorporation of the amine.
-
Mechanistic Insight: The accepted mechanism for the Hantzsch synthesis begins with the formation of an enamine from the amine and the β-ketoester. [13]This enamine then attacks the α-haloketone. To favor this pathway, conditions should promote rapid enamine formation.
-
Solution:
-
Pre-form the Enamine: In some cases, pre-forming the enamine intermediate before adding the α-haloketone can improve the yield of the desired pyrrole.
-
Catalyst Choice: The use of a Lewis acid catalyst like Yb(OTf)₃ has been reported to alter the regioselectivity and can sometimes favor the desired pyrrole pathway. [15]
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This modern approach is powerful for coupling a pyrrole N-H with an aryl halide. [16]Success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.
Q7: My Buchwald-Hartwig reaction with an aryl chloride is not working. How can I troubleshoot this?
A7: Aryl chlorides are less reactive than bromides or iodides, and successful coupling requires a more specialized catalytic system. The oxidative addition of the Ar-Cl bond to the palladium center is often the rate-limiting step.
-
Causality: This step requires a highly electron-rich and sterically bulky palladium catalyst. The ligand choice is paramount. First-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP are often ineffective for aryl chlorides. [16]* Solution:
-
Select an Appropriate Ligand: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or BrettPhos. [17][18]These ligands promote the difficult oxidative addition step.
-
Choose a Strong Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like carbonates are typically insufficient for aryl chloride activation.
-
Use a High-Boiling Solvent: The reaction often requires higher temperatures (e.g., 100-110 °C). Toluene or dioxane are common solvents.
-
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Table 2: Ligand Selection Guide for Buchwald-Hartwig N-Arylation
| Ligand | Coupling Partner | Typical Base | Notes |
| XPhos | Aryl Chlorides, Bromides, Triflates | NaOtBu, K₃PO₄ | Very general and robust ligand for a wide range of substrates. [17] |
| SPhos | Aryl Chlorides, Bromides | NaOtBu, Cs₂CO₃ | Excellent for sterically hindered aryl chlorides. |
| BrettPhos | Primary Amines, Aryl Chlorides | LiHMDS | Designed for selective coupling of primary amines and tolerates functional groups. [18] |
| DPPF | Aryl Bromides, Iodides | NaOtBu | A "second-generation" bidentate ligand, less effective for chlorides. [16] |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of N-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
This protocol provides an example of a modern, rapid synthesis using microwave irradiation.
Reactants:
-
2,5-Hexanedione (1.0 mmol, 114 mg)
-
p-Anisidine (4-methoxyaniline) (1.1 mmol, 135 mg)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (4.0 mL)
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2,5-hexanedione and p-anisidine.
-
Add ethanol and glacial acetic acid.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave synthesizer. Irradiate the mixture at 120 °C for 10 minutes. [3]5. After the reaction, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 95:5 Hexane:Ethyl Acetate) to obtain the pure product.
References
- Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry. [Link]
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]
- Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid c
- Paal–Knorr synthesis. Wikipedia. [Link]
- Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society. [Link]
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation.
- Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. [Link]
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme Chemistry. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed. [Link]
- Hantzsch pyrrole synthesis. Wikipedia. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Clauson-Kaas Pyrrole Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
How to prevent polymerization during pyrrole reactions
A Guide to Preventing Unwanted Polymerization in Pyrrole Reactions
Welcome to the Technical Support Center for Pyrrole Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who work with the versatile yet sensitive pyrrole scaffold. Uncontrolled polymerization is a frequent and frustrating challenge in pyrrole chemistry, leading to low yields, complex purification, and reaction failure. This document provides in-depth, field-proven insights and actionable protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding pyrrole's inherent reactivity.
Q1: Why is my pyrrole reaction mixture turning dark brown or black and forming a tar-like substance?
A: This is a classic visual indicator of uncontrolled pyrrole polymerization. Pyrrole is an electron-rich aromatic compound, making it highly susceptible to attack by electrophiles, including a protonated pyrrole molecule. This initiates a rapid chain reaction, forming insoluble, dark-colored polypyrrole materials.
Q2: What are the primary triggers for this unwanted polymerization?
A: There are two main culprits: acids and oxidizing agents.
-
Acid-Catalyzed Polymerization: Under acidic conditions, the pyrrole ring becomes protonated. This disrupts its aromaticity, making the protonated pyrrole a potent electrophile that reacts with other neutral pyrrole molecules to kickstart polymerization. Even weak acids can initiate this process.
-
Oxidative Polymerization: In the presence of air (oxygen) or other oxidants (like FeCl₃), pyrrole can undergo oxidation to form a radical cation. These radical cations are highly reactive and couple with each other or with neutral pyrrole monomers to form polymers. This process is often visually indicated by the liquid darkening upon exposure to air.
Q3: Is it possible to completely stop pyrrole from polymerizing during storage?
A: While challenging to stop entirely, polymerization during storage can be significantly minimized. Storing pyrrole under an inert atmosphere (nitrogen or argon) at low temperatures (0-6°C, or even -80°C for long-term storage) is highly effective. Using a container with desiccant can also help by keeping the material dry and minimizing oxygen exposure. It is best practice to distill pyrrole immediately before use to remove any polymeric impurities.
Q4: What is the single most effective strategy to prevent polymerization during a reaction?
A: The most reliable and widely adopted method is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen. This strategy is fundamental to modern pyrrole functionalization.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during pyrrole reactions.
Problem 1: Immediate Blackening and Precipitation Upon Reagent Addition
-
Observation: Upon adding an acidic reagent (e.g., Lewis acid, protic acid) or an electrophile, the reaction mixture rapidly darkens and a solid precipitate or tar forms.
-
Probable Cause: Uncontrolled, rapid acid-catalyzed polymerization of an unprotected or insufficiently protected pyrrole. The high local concentration of the acid upon addition causes immediate and widespread protonation and subsequent polymerization.
-
Recommended Solutions:
-
N-Protection (Primary Strategy): If not already employed, protect the pyrrole nitrogen with a suitable electron-withdrawing group. This reduces the electron density of the ring, making it far less susceptible to protonation and electrophilic attack.
-
Drastic Temperature Reduction: Perform the reaction at a significantly lower temperature (e.g., -78 °C to 0 °C) before and during the addition of the acidic reagent. This slows the rate of the polymerization reaction, allowing the desired reaction to compete more effectively.
-
Controlled Reagent Addition: Add the acidic or electrophilic reagent very slowly (dropwise) to a well-stirred, dilute solution of the pyrrole substrate. This prevents localized high concentrations and helps dissipate any heat generated.
-
Problem 2: Low Yield of Desired Product with Significant Baseline Material on TLC
-
Observation: The reaction proceeds, but the yield of the target molecule is poor. Thin-Layer Chromatography (TLC) analysis shows a streak of material from the baseline to the solvent front, characteristic of polymeric byproducts.
-
Probable Cause: A slower, but still significant, polymerization process is competing with the desired chemical transformation. This can be due to suboptimal pH, presence of atmospheric oxygen, or prolonged heating.
-
Recommended Solutions:
-
Implement N-Protection: As the most robust solution, an N-protecting group will stabilize the pyrrole ring against various reaction conditions. (See Table 1 for options).
-
Maintain an Inert Atmosphere: Degas your solvent and run the reaction under a blanket of nitrogen or argon. This is crucial for preventing oxidative polymerization, especially in reactions involving organometallics or those running for extended periods.
-
Optimize pH: For reactions that require acidic or basic conditions, carefully control the pH. In syntheses like the Paal-Knorr, maintaining a weakly acidic or neutral pH is critical to prevent side reactions.
-
Monitor Reaction Time: Longer is not always better. Monitor the reaction's progress closely by TLC. Once the starting material is consumed, work up the reaction promptly to prevent product degradation or polymerization over time.
-
Core Strategy: N-Protection of the Pyrrole Ring
The rationale behind N-protection is to decrease the nucleophilicity and electron density of the pyrrole ring. An electron-withdrawing group on the nitrogen atom makes the ring less prone to both protonation and oxidative degradation, allowing for a broader range of chemical transformations.
| Protecting Group | Common Reagent | Key Advantages | Deprotection Conditions | Citation(s) |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Very stable to acidic and oxidative conditions. Excellent for directing lithiation. | Strong base (e.g., NaOH, KOH) or reducing conditions (e.g., Mg/MeOH). | |
| Benzenesulfonyl | Benzenesulfonyl chloride | Similar stability and utility to the tosyl group. | Strong base or reducing conditions. | |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Easily removed under acidic conditions (e.g., TFA). | Not suitable for reactions requiring strong acid. | |
| Carboxybenzyl (Cbz) | Benzyl chloroformate | Stable to mild acid; removed by hydrogenolysis. | H₂, Pd/C. |
Workflow for Preventing Polymerization
The following diagram outlines a generalized workflow for conducting a reaction with a sensitive pyrrole substrate.
Caption: A generalized workflow for pyrrole functionalization.
Mechanisms of Unwanted Polymerization
Understanding the "why" is critical for effective troubleshooting. The following diagrams illustrate the key mechanistic pathways of pyrrole degradation.
Acid-Catalyzed Polymerization Pathway
Caption: The mechanism of acid-catalyzed pyrrole polymerization.
Oxidative Polymerization Pathway
Caption: The mechanism of oxidative pyrrole polymerization.
Experimental Protocols
Protocol 1: General Procedure for N-Tosylation of Pyrrole
This protocol provides a robust method for protecting the pyrrole nitrogen, significantly enhancing its stability for subsequent reactions.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Pyrrole Addition: Slowly add a solution of the pyrrole substrate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for 1 hour to ensure complete deprotonation.
-
Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.The Journal of Organic Chemistry. [Link]
- Koech, P. K., et al. (2013). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones.
- Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
- Koech, P. K., et al. (2013). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones.
- Pyrrole Protection. (2025).
- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.The Journal of Organic Chemistry. [Link]
- Does it make sense to freeze pyrrole to stop spontaneous polymerization?
- The Oxidation of Pyrrole. (2021).
- The Oxidation of Pyrrole.Semantic Scholar. [Link]
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole nitrogen atom.
Solving solubility issues for 1-(2-Nitrophenyl)pyrrole in common solvents
Welcome to the technical support resource for 1-(2-Nitrophenyl)pyrrole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure your experimental success.
Part 1: Understanding the Solubility Challenge of this compound
The solubility behavior of this compound is dictated by its distinct molecular architecture. The molecule consists of a non-polar, aromatic pyrrole ring attached to a phenyl ring, which is substituted with a highly polar nitro group (-NO₂). This combination of a large, relatively non-polar backbone with a strongly polar functional group results in a molecule with a complex and often problematic solubility profile.
The principle of "like dissolves like" suggests that solubility is maximized when the intermolecular forces of the solute and solvent are similar.[1][2] For this compound, this is rarely straightforward:
-
Non-polar solvents (e.g., hexane, toluene) will interact favorably with the aromatic rings but poorly with the polar nitro group.
-
Polar protic solvents (e.g., water, ethanol) can interact with the nitro group but may be repelled by the large hydrophobic surface area of the rings.
-
Polar aprotic solvents (e.g., DMSO, DMF) are often the most effective starting point, as they can engage in dipole-dipole interactions with the nitro group without the competing hydrogen-bonding network of protic solvents.
This guide provides systematic strategies to overcome these intrinsic challenges.
Part 2: Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter in the laboratory. We begin with a logical workflow to guide your solvent selection and solubilization strategy.
Workflow for Solubility Troubleshooting
This decision tree provides a systematic approach to achieving a successful dissolution of this compound.
Caption: A decision tree for troubleshooting the solubility of this compound.
FAQ 1: Why is this compound insoluble in my chosen solvent?
Answer: The insolubility likely stems from a mismatch in polarity between your solvent and the distinct regions of the molecule. The large, non-polar surface area of the fused phenyl and pyrrole rings dominates its character, making it poorly soluble in highly polar solvents like water. Conversely, the highly polar nitro group hinders solubility in purely non-polar solvents like hexane.
Table 1: Predicted Solubility of this compound in Common Lab Solvents
| Solvent Class | Example Solvents | Predicted Efficacy | Rationale |
| Non-Polar | Hexane, Toluene, Chloroform | Low to Moderate | Favorable interaction with aromatic rings, but the polar nitro group is poorly solvated. Toluene and chloroform are better than hexane due to higher polarizability. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Recommended Starting Point. These solvents possess strong dipoles that can effectively solvate the nitro group, while also accommodating the non-polar rings. |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | The strong hydrogen-bonding network of these solvents (especially water) makes it energetically unfavorable to create a cavity for the large, non-polar molecule.[3] |
FAQ 2: I have slight precipitation. Can I improve solubility without adding a co-solvent?
Answer: Yes. Before altering your solvent system, which can complicate downstream processing, you should attempt to increase solubility by modifying physical conditions.
-
Temperature: For most neutral organic solids, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[5] Applying heat provides this energy. A study of 50 organic compounds in water showed an exponential increase in solubility with temperature.[6][7]
-
Sonication: Using an ultrasonic bath can aid dissolution. The high-frequency sound waves create micro-cavitations in the solvent, which can help break apart solid aggregates and increase the interaction between the solute and solvent at the particle surface.
-
Particle Size Reduction: If you are working with a coarse crystalline material, reducing its particle size can increase the dissolution rate.[8][9][10] A larger surface area allows for greater interaction with the solvent.[9] This can be achieved by carefully grinding the material with a mortar and pestle.
Protocol 1: Improving Solubility with Heat and Sonication
-
Initial Setup: Place your vial or flask containing the compound and solvent in a secondary container (e.g., a beaker).
-
Heating: Place the setup on a stirrer/hotplate and begin stirring. Gently warm the solution to 40-60°C. Causality: This temperature range often provides sufficient kinetic energy to overcome the activation barrier for dissolution without risking thermal degradation for many organic compounds.[4]
-
Observation: Observe if the compound dissolves. Do not boil the solvent.
-
Sonication (If Needed): If solids remain, transfer the setup to an ultrasonic bath, keeping the temperature elevated if possible. Sonicate in 5-10 minute intervals.
-
Final Check: Once dissolved, allow the solution to slowly cool to room temperature. Observe for any precipitation, which would indicate that the solution was supersaturated at room temperature.
FAQ 3: My compound is still not dissolving. How do I select and use a co-solvent?
Answer: Co-solvency is a powerful technique to enhance the solubility of poorly soluble compounds by using a mixture of solvents.[11][12][13][14] The goal is to create a solvent blend with polarity intermediate to that of the individual components, better matching the needs of the solute.[3][15]
For this compound, a common strategy is to use a primary solvent in which the compound is sparingly soluble and add a small amount of a "stronger" solvent in which it is highly soluble.
-
Example Scenario: If your primary solvent is methanol (for a reaction) and the compound is not dissolving, you could add a small percentage of a polar aprotic solvent like DMSO or DMF as a co-solvent.
Protocol 2: Systematic Co-Solvent Screening
-
Primary Solvent: Add a known volume of your primary solvent to a known mass of this compound (e.g., 10 mg of compound in 1 mL of solvent).
-
Select Co-solvents: Choose 2-3 potential co-solvents in which the compound is known or predicted to be highly soluble (e.g., DMSO, DMF, acetone).
-
Titration: While stirring vigorously, add the first co-solvent dropwise (e.g., 10-20 µL at a time) to the suspension.
-
Observe: Continue adding the co-solvent until the solid completely dissolves. Record the volume of co-solvent added.
-
Calculate: Determine the minimum percentage (v/v) of the co-solvent required for dissolution. For example, if 100 µL of DMSO was needed to dissolve the compound in 1 mL of methanol, the required co-solvent system is 9% DMSO in methanol.
-
Repeat: Repeat the process for other selected co-solvents to find the most efficient system.
-
Validation: Always perform a blank run with your final solvent system to ensure it does not interfere with your downstream application (e.g., reaction, analytical measurement).
FAQ 4: Can I use pH modification or other solubilizing agents?
Answer: While pH adjustment is a common technique for ionizable compounds, its utility for this compound is limited but not zero.[16][17][18] For other agents, the choice depends on your application.
-
pH Modification: this compound does not have strongly acidic or basic functional groups. The pyrrole nitrogen is extremely weakly basic. Therefore, drastic pH changes are unlikely to cause significant ionization and solubility enhancement in the way they would for a carboxylic acid or an amine.[16][19] However, in highly acidic or basic media, subtle changes to the electronic structure or specific interactions could marginally affect solubility. This approach is generally not recommended as a primary strategy.
-
Surfactants: For aqueous formulations, non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can be used.[15][20] These molecules form micelles in water, creating a hydrophobic core where this compound can be sequestered, thus increasing its apparent aqueous solubility. This is primarily useful for formulation and drug delivery applications, not organic synthesis.[10][21]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10][20] They can form inclusion complexes with poorly soluble molecules like this compound, effectively encapsulating the non-polar part of the molecule and presenting a water-soluble exterior. This is a common strategy in pharmaceutical formulation to improve aqueous solubility.[15]
FAQ 5: How do I design a protocol for purifying this compound by recrystallization?
Answer: Recrystallization is an excellent purification technique that exploits differences in solubility at different temperatures.[22] The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[22] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).
Protocol 3: Recrystallization of this compound
This protocol is based on general principles for nitroaromatic compounds.[22][23][24] A mixed solvent system, such as Ethanol/Water, is often effective.
-
Solvent Screening:
-
Place ~20 mg of your crude compound into a test tube.
-
Add a solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. Note the volume. This indicates high solubility at room temperature, making it a poor choice on its own.
-
In another test tube with ~20 mg of crude compound, add a solvent in which it is poorly soluble (e.g., water). Heat the mixture. If it doesn't dissolve, this is a good "anti-solvent."
-
A good system is one where the compound is soluble in a "solvent" (like ethanol) and insoluble in an "anti-solvent" (like water), and the two solvents are miscible.
-
-
Recrystallization Procedure (Ethanol/Water System):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely. Work on a hot plate and add the solvent in small portions.
-
If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
To the hot, clear solution, add warm water dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining mother liquor.
-
Dry the crystals thoroughly.
-
References
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- Mobley, D. L., & Guthrie, J. P. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
- Wikipedia. Cosolvent. [Link]
- Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
- Verstraeten, S. V., & Proesmans, P. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
- Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]
- Google Patents.
- Gavali, S. M., & Pacharane, S. S. (2018). Techniques to improve the solubility of poorly soluble drugs.
- Madhavi, M. (2015). solubility enhancement and cosolvency. Slideshare. [Link]
- Al-Hamidi, H., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
- Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Black, S., & Muller, F. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]
- ResearchGate. (2025). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. [Link]
- ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
- Chemistry LibreTexts. (2022). 13.
- PubChem. This compound. [Link]
- Georganics. This compound - High purity. [Link]
- Chemistry LibreTexts. (2023).
- NIST. This compound. [Link]
- PubChem. 1-(2-Nitrophenyl)-2,3,4,5-tetraphenylpyrrole. [Link]
- Hoffman Fine Chemicals. CAS 305811-27-2 | 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole. [Link]
- Solubility of Things.
- Wang, S., et al. (2016). Solubilization of organic compounds by arginine-derived polymers. Chinese Chemical Letters. [Link]
- Google Patents.
- ResearchGate. (2025). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. [Link]
- askIITians. (2025). How does pH affect solubility?[Link]
- Gracin, S., & Rasmuson, Å. C. (2004).
- PharmaCompass. Solubilizer Agent | Excipient | Pharmaceutical drug delivery. [Link]
- Google Patents. Method of crystallizing nitro products.
- CORE. Bio-Based Solvents for Organic Synthesis. [Link]
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
- Big Bend Community College. (2020). Impact of pH on Solubility. YouTube. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
- PubChem. Pyrrole. [Link]
- MDPI. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link]
- PubMed Central.
- Wikipedia. Pyrrole. [Link]
- ResearchGate. Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. [Link]
- Organic Chemistry Portal. Pyrrole synthesis. [Link]
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Technical Support Center: Navigating Ambiguities in the NMR Spectrum of Substituted Pyrroles
Welcome to the Technical Support Center dedicated to resolving the complex and often ambiguous signals encountered in the Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyrroles. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on precise structural elucidation for their work. Here, we move beyond simple spectral interpretation, offering in-depth troubleshooting guides and frequently asked questions to tackle the specific challenges posed by the unique electronic and dynamic properties of the pyrrole ring.
Introduction: The Pyrrole Conundrum in NMR
The pyrrole scaffold is a cornerstone in pharmaceuticals and functional materials.[1] While NMR spectroscopy is the primary tool for its structural analysis, the pyrrole ring's five-membered aromatic system, with its heteroatom, presents a unique set of interpretive challenges.[1] Factors such as substituent effects, dynamic processes like proton exchange and tautomerism, and complex spin-spin coupling patterns can lead to ambiguous or misleading spectra. This guide provides a systematic approach to recognizing and resolving these ambiguities, ensuring the integrity of your structural assignments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and points of confusion when analyzing the NMR spectra of substituted pyrroles.
FAQ 1: Why is the N-H proton signal often broad or completely absent in my ¹H NMR spectrum?
This is one of the most frequently encountered issues. The ¹⁴N nucleus has a nuclear spin of I=1 and, as a result, possesses a quadrupole moment. This quadrupole moment interacts with the local electric field gradient, leading to rapid relaxation of the nitrogen nucleus. This rapid quadrupolar relaxation provides an efficient relaxation pathway for the attached N-H proton, causing its signal to become very broad, sometimes to the point of being indistinguishable from the baseline.[2][3][4][5]
Quick Troubleshooting:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. If the broad signal disappears, it confirms its identity as an exchangeable N-H proton.[5][6]
-
Variable Temperature (VT) NMR: Lowering the temperature can sometimes sharpen the N-H signal.[2] Conversely, raising the temperature might also sharpen the signal by promoting faster exchange, averaging out the quadrupolar effects.[2]
FAQ 2: The chemical shifts of my pyrrole ring protons are not where I expected them to be. What influences their position?
The chemical shifts of the α-protons (H2/H5) and β-protons (H3/H4) are highly sensitive to the electronic nature of the substituents on the pyrrole ring.[1]
-
Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or carbonyl groups, will deshield the ring protons, causing their signals to shift downfield (to a higher ppm value).
-
Electron-Donating Groups (EDGs) like alkyl or alkoxy groups, will shield the ring protons, leading to an upfield shift (to a lower ppm value).[1]
The position of the substituent also matters. A substituent at the C2 position will have a more significant impact on the chemical shifts of the other ring protons than a substituent at the C3 position.[7]
FAQ 3: The coupling patterns of the ring protons are complex and don't follow simple n+1 rules. Why?
In substituted pyrroles, the protons on the ring form a complex spin system. Unlike simple aliphatic chains, long-range couplings (over four or five bonds) are common. For instance, the coupling between H2 and H4 (⁴J) and H2 and H5 (⁵J) can be significant. Furthermore, the coupling constants between adjacent protons (e.g., J23, J34) can be of similar magnitude to long-range couplings, leading to complex, overlapping multiplets that are difficult to interpret at first glance.[3][8][9]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for resolving more challenging spectral ambiguities.
Troubleshooting Issue 1: Overlapping Signals and Ambiguous Connectivity
When the ¹H NMR spectrum is crowded, especially in the aromatic region, making definitive assignments of individual protons and their connectivity becomes challenging. This is a common issue in polysubstituted pyrroles.
Causality: Overlapping signals can be due to similar electronic environments of different protons or accidental isochrony (having the same chemical shift by coincidence).[6][10]
Workflow for Resolution: 2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments are indispensable for resolving overlapping signals and establishing connectivity.[11][12]
Experimental Protocol: Acquiring and Interpreting 2D NMR Data
-
Sample Preparation: For ¹H-¹³C correlation experiments (HSQC, HMBC), a more concentrated sample is often required (20-50 mg in 0.5-0.7 mL of deuterated solvent).[1]
-
Acquire a ¹H-¹H COSY (Correlation Spectroscopy) Spectrum: This experiment reveals which protons are coupled to each other, typically through two or three bonds.[11] Cross-peaks in the COSY spectrum connect coupled protons.
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment identifies which protons are directly attached to which carbon atoms.[11] Each cross-peak corresponds to a C-H bond.
-
Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Spectrum: This is often the key to assembling the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away.[11] This is particularly useful for identifying quaternary carbons and linking different spin systems.
-
Data Analysis:
-
Use the HSQC to assign the carbons directly attached to known protons.
-
Use the COSY to trace out the proton-proton coupling networks within the molecule.
-
Use the HMBC to connect these fragments. For example, an HMBC correlation from a methyl proton singlet to a pyrrole ring carbon can definitively place the methyl group on that carbon.
-
Visualization of 2D NMR Workflow:
Caption: Workflow for resolving ambiguous pyrrole structures using 2D NMR.
Troubleshooting Issue 2: Dynamic Processes - Tautomerism and Restricted Rotation
Substituted pyrroles can exist in multiple tautomeric forms or exhibit restricted rotation around certain bonds (e.g., an amide substituent), leading to broadened signals or the appearance of multiple sets of signals for a single compound.[13][14][15][16]
Causality: Chemical exchange processes that occur on a timescale similar to the NMR experiment can cause signal broadening or coalescence. If the exchange is slow, separate signals for each species are observed. If it's fast, an averaged signal is seen. At intermediate rates, broad peaks result.[17]
Workflow for Resolution: Variable Temperature (VT) NMR
VT NMR is the most powerful tool for studying dynamic processes.[13][17][18][19] By changing the temperature, you can alter the rate of exchange and observe the effect on the spectrum.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. Note any unusually broad signals or duplicate sets of peaks.
-
Cooling the Sample: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.
-
Expected Outcome (for slow exchange): If two species are in equilibrium, broad peaks at room temperature may resolve into two distinct sets of sharp signals at lower temperatures as the exchange rate slows.
-
-
Heating the Sample: If distinct sets of signals are observed at room temperature, gradually increase the temperature in 10-20 K increments.
-
Expected Outcome (for fast exchange): As the temperature increases, the two sets of signals will broaden, coalesce into a single broad peak, and eventually sharpen into a single set of averaged signals as the exchange rate becomes very fast.
-
-
Data Analysis: The temperature at which two signals merge is known as the coalescence temperature. This can be used to calculate the energy barrier for the dynamic process.[13]
Visualization of Dynamic Exchange:
Caption: Effect of temperature on NMR signals in a dynamic equilibrium.
Troubleshooting Issue 3: Differentiating Isomers
Distinguishing between constitutional isomers (e.g., 2-acetyl-4-methylpyrrole vs. 2-acetyl-3-methylpyrrole) can be challenging if based solely on ¹H chemical shifts and coupling constants.
Causality: Isomers may have similar functional groups, leading to spectra with the same number of signals and similar multiplicities. The subtle differences in chemical shifts and coupling constants may not be sufficient for unambiguous assignment.
Workflow for Resolution: Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments detect spatial proximity between protons (typically within 5 Å). This is a powerful tool for differentiating isomers by establishing through-space correlations.[20]
Experimental Protocol: 1D or 2D NOE Spectroscopy (NOESY/ROESY)
-
Acquire a 1D NOE difference spectrum:
-
Identify a proton with a well-resolved signal, such as a methyl singlet.
-
Irradiate this specific proton's frequency.
-
Acquire a difference spectrum, which will show only the protons that are spatially close to the irradiated proton. An enhancement of a ring proton's signal upon irradiation of a methyl group confirms their proximity.
-
-
Acquire a 2D NOESY or ROESY spectrum:
-
This experiment is more comprehensive and shows all through-space correlations in a single spectrum.
-
Cross-peaks in a NOESY/ROESY spectrum indicate that two protons are close in space, even if they are not coupled.
-
For example, in 2-acetyl-4-methylpyrrole, you would expect to see an NOE correlation between the methyl protons and the H3 and H5 protons. In 2-acetyl-3-methylpyrrole, the NOE would be between the methyl protons and the H4 proton.
-
Data Summary Table: Typical ¹H and ¹³C Chemical Shift Ranges for Unsubstituted Pyrrole
| Nucleus | Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Proton | N-H | 8.0 - 8.5 (often broad) | - |
| α-H (H2, H5) | ~6.7 | - | |
| β-H (H3, H4) | ~6.2 | - | |
| Carbon | α-C (C2, C5) | - | ~118 |
| β-C (C3, C4) | - | ~108 |
Note: These values are for unsubstituted pyrrole in CDCl₃ and can be significantly influenced by substituents and solvent choice.[1][21]
Conclusion
The NMR spectra of substituted pyrroles are rich with structural information, but their interpretation requires a nuanced approach that goes beyond basic analysis. Ambiguities arising from signal broadening, complex coupling, and dynamic processes are common but can be systematically resolved. By employing a logical troubleshooting workflow that incorporates one- and two-dimensional NMR techniques, including COSY, HSQC, HMBC, and NOE experiments, along with variable temperature studies, researchers can confidently elucidate the correct structures of their pyrrole-containing molecules. This rigorous approach is fundamental to the integrity of research and development in medicinal chemistry and materials science.
References
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- Fukui, H., Shimokawa, S., & Sohma, J. (1969). Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics, 18(2), 217-229.
- Journal of Chemical Education. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. ACS Publications.
- Molecular Physics. (1969). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde.
- Canadian Journal of Chemistry. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing.
- ResearchGate. (2025). Analysis of the N.M.R. Spectrum of pyrrole.
- Canadian Journal of Chemistry. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing.
- The Journal of Physical Chemistry. (n.d.). NMR Study of the Tautomerism of Porphyrin Including the Kinetic HH/HD/DD Isotope Effects in the Liquid and the Solid State. ACS Publications.
- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
- New Journal of Chemistry. (2003). Syntheses, structures and tautomers of 2,5-disubstituted pyrroles. RSC Publishing.
- ResearchGate. (n.d.). On the Protonation and Deuteration of Pyrroles.
- ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism.
- ResearchGate. (n.d.). Vibrations of pyrrole, N-substituted pyrroles, and their cations.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing.
- VNU Journal of Science: Natural Sciences and Technology. (n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY.
- Kwan, E. E. (n.d.). 2D NMR Solutions.pdf.
- 2D NMR. (n.d.).
- ResearchGate. (n.d.). 1 H NMR spectra over the course of the reaction of pyrrole with acetone....
- Chemical Communications. (2013). Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. RSC Publishing.
- Journal of Chemical Information and Computer Sciences. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.
- Semantic Scholar. (n.d.). SYNTHESIS AND NMR-INVESTIGATION O F ANNELATED PYRROLE DERIVATIVES Helmut ~~reitzer, Wolfgang Holzer, Christiane Puschmann, Andr.
- Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy | Spectrometer. Magnetic Resonance.
- NMR CASE Troubleshooting Guide. (2009, January 12).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).
- Chemical Science. (2020). Reference-free NOE NMR analysis.
- Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- Journal of the American Chemical Society. (n.d.). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. PMC - NIH.
- ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?.
- 2D NMR FOR THE CHEMIST. (n.d.).
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- Organometallics. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL.
- Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- McDermott - Columbia University. (2024, February 21). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics.
- ResearchGate. (n.d.). The 1 H NMR NOE experiment – 1.59 ppm.
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Technical Support Center: A Guide to Gas Chromatography of Thermally Labile Nitroaromatic Compounds
Welcome to the technical support center for the gas chromatographic (GC) analysis of thermally labile nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult analytes. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and troubleshooting strategies to ensure the integrity and accuracy of your analytical results.
Understanding the Challenge: The Instability of Nitroaromatics in GC
Nitroaromatic compounds, a class of molecules crucial in pharmaceuticals, environmental analysis, and forensic science, are often thermally labile. This means they are susceptible to degradation at the high temperatures typically employed in conventional gas chromatography. The primary site of this degradation is the hot GC inlet, where the sample is vaporized before entering the analytical column.[1][2] This thermal breakdown can lead to a host of analytical problems, including poor sensitivity, non-existent or misshapen peaks, and a lack of reproducibility. The key to successful analysis lies in minimizing the thermal stress on these molecules during their journey from injection to detection.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address the specific issues you may be observing in your chromatograms. We will diagnose the likely causes and provide a systematic approach to resolving them.
Issue 1: No Peaks or Severely Diminished Peak Area for Nitroaromatic Analytes
Question: I've injected my nitroaromatic standard, but I'm seeing no peaks, or the peaks are much smaller than expected. What's happening to my compounds?
Answer: This is a classic symptom of thermal degradation in the GC inlet.[1][2] The high temperatures are likely causing your nitroaromatic compounds to break down before they even reach the column. Additionally, active sites within the inlet liner or on the column itself can adsorb these sensitive analytes.
Troubleshooting Workflow:
-
Evaluate and Optimize Inlet Temperature: While a high inlet temperature is necessary for the vaporization of many compounds, it can be detrimental to thermally labile ones.[2][3]
-
Action: Start with a lower inlet temperature, for example, 200°C, and gradually increase it in 10-20°C increments.[4] Monitor the peak response and shape at each step. You are looking for a balance between efficient vaporization and minimal degradation. A good starting point for many applications is 250°C.[2]
-
-
Assess the Inlet Liner: The liner is a critical component that can be a major source of analyte degradation and adsorption.
-
Action: Ensure you are using a deactivated liner. A single taper liner with glass wool is often a good choice as the glass wool can aid in vaporization and trap non-volatile residues.[5] If you have been running dirty samples, the liner may have active sites. Replace it with a new, deactivated one.[6][7]
-
-
Consider a "Colder" Injection Technique: For highly sensitive compounds, bypassing the hot inlet altogether or minimizing the time spent in it is ideal.
-
Action: If your instrument is equipped with a Programmed Temperature Vaporizing (PTV) inlet or a Cool On-Column (COC) inlet, these are superior options for thermally labile compounds.[1][8] A PTV inlet allows for a "cold splitless" injection, where the sample is introduced into a cool liner, which is then rapidly heated to transfer the analytes to the column.[9] A COC injection deposits the sample directly onto the column at a temperature below the solvent's boiling point, eliminating the hot vaporization step entirely.[10][11]
-
Logical Troubleshooting Diagram for Analyte Loss:
Caption: Troubleshooting workflow for loss of nitroaromatic analyte peaks.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My nitroaromatic peaks are showing significant tailing. What is causing this, and how can I improve the peak shape?
Answer: Peak tailing is often a result of active sites in your system that interact with the polar nitro groups of your analytes. This can occur in the inlet liner, at the head of the column, or due to contamination.[12][13] Fronting can sometimes be observed with on-column decomposition.[14]
Troubleshooting Workflow:
-
Inlet Maintenance is Key: An active or contaminated inlet is a primary cause of peak tailing.
-
Action: As a first step, replace the inlet liner with a new, high-quality deactivated liner.[12] Also, replace the septum and any seals in the inlet that could be a source of contamination.
-
-
Column Health Check: The first few centimeters of your GC column can accumulate non-volatile residues and become active.
-
Action: Trim the first 10-15 cm from the front of the column. This will remove the most contaminated section and provide a fresh, inert surface for the separation to begin.[12]
-
-
Use of Analyte Protectants: In some cases, co-injecting "analyte protectants" can improve the peak shape of sensitive compounds.
-
Action: This advanced technique involves adding a small amount of a compound that will preferentially bind to active sites, effectively shielding your analytes of interest. This has been shown to be effective for some explosive compounds.[15]
-
Issue 3: Poor Reproducibility
Question: My peak areas for the same standard are highly variable between injections. What could be causing this lack of reproducibility?
Answer: Poor reproducibility with thermally labile compounds often points to inconsistent conditions within the GC inlet. This can be due to issues like "backflash," where the sample solvent rapidly expands to a volume greater than the liner, pushing the sample vapor out of the inlet and leading to sample loss.[4] It can also be caused by septum leaks or inconsistent vaporization.
Troubleshooting Workflow:
-
Prevent Backflash: Understand your solvent's expansion volume at your inlet temperature and pressure.
-
Action: Use a solvent with a lower expansion coefficient or reduce your injection volume. Ensure your liner volume is sufficient to contain the vaporized sample. Using a pulsed splitless injection can also help by increasing the inlet pressure during injection to more rapidly transfer the sample to the column.[4]
-
-
Check for Leaks: A leaking septum is a common source of sample loss and poor reproducibility.[13]
-
Action: Regularly replace the septum. After replacement, perform a leak check on your inlet.
-
-
Optimize Injection Speed: The speed of injection can influence the vaporization process.
-
Action: For autosamplers, a fast injection is generally preferred to ensure the sample is introduced as a tight band.[16]
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for nitroaromatic compounds?
A1: A low to mid-polarity column is typically a good starting point. A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, ZB-5) is a versatile choice for a wide range of nitroaromatics.[17][18] For compounds that require a different selectivity, a 14% cyanopropylphenyl phase (e.g., DB-1701) can be a good alternative.[18] The key is to choose a high-quality, inert column with low bleed characteristics to ensure good peak shape and sensitivity.[18]
Q2: What are the best detector options for nitroaromatic compounds?
A2: Several detectors offer high sensitivity and selectivity for nitroaromatics:
-
Electron Capture Detector (ECD): Highly sensitive to electronegative compounds like nitroaromatics, making it a common choice.[6][19]
-
Nitrogen-Phosphorus Detector (NPD): Offers good selectivity for nitrogen-containing compounds.[19]
-
Thermal Energy Analyzer (TEA): Highly selective for compounds that produce NO and NO2 upon pyrolysis, making it excellent for explosives analysis.[15][20]
-
Mass Spectrometry (MS): Provides structural information for confident identification and can be operated in sensitive modes like Negative Chemical Ionization (NCI) for enhanced detection of nitroaromatics.[21][22]
Q3: Can I use hydrogen as a carrier gas for nitroaromatic analysis?
A3: Yes, hydrogen can be used as a carrier gas and can provide faster analysis times and better efficiency. However, be aware that it can cause reactions during fragmentation in a mass spectrometer, potentially leading to spectra that differ from standard libraries created with helium.[23] If using MS, it may be necessary to create an in-house spectral library under hydrogen conditions.[23]
Q4: Is derivatization a viable option for difficult nitroaromatic compounds?
A4: While this guide focuses on direct GC analysis, derivatization is a powerful technique, particularly if you are struggling with non-volatile nitroaromatics or if you are using LC-MS.[24][25][26] The nitro group can be reduced to an amine, which is often more amenable to chromatographic analysis and can be more easily ionized for MS detection.[26] However, this adds an extra step to your sample preparation.
Best Practices for Method Development
To proactively avoid the issues detailed above, incorporate these best practices into your method development process.
Inlet and Injection Parameter Optimization
| Parameter | Recommendation | Rationale |
| Injection Technique | Cool On-Column (COC) or Programmed Temperature Vaporizing (PTV) | Minimizes thermal stress on the analyte, preventing degradation.[1][8][10][11] |
| Inlet Temperature | Start at 200-250°C and optimize | Balances efficient vaporization with the prevention of thermal degradation.[2][3] |
| Liner Type | Deactivated, single taper with glass wool | An inert surface is crucial to prevent adsorption, and glass wool aids in vaporization.[5][6][7] |
| Injection Volume | 1 µL (or less) | Minimizes the risk of backflash and column overload. |
Column and Detector Selection
| Parameter | Recommendation | Rationale |
| Column Phase | Low to mid-polarity (e.g., 5% phenyl) | Provides good selectivity for a wide range of nitroaromatics.[17] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | A standard dimension that offers a good balance of efficiency and sample capacity.[27] |
| Detector | ECD, NPD, TEA, or MS (NCI mode) | These detectors offer the high sensitivity and/or selectivity needed for trace analysis of nitroaromatics.[6][19][21][22] |
Experimental Protocol: Inlet Liner Replacement
A frequent and correctly performed liner change is one of the most critical maintenance procedures for this application.
-
Cool the Inlet: Before opening the inlet, ensure the temperature is below 50°C to avoid burns and prevent oxygen from entering a hot system.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Carefully unscrew the septum nut and remove the septum.
-
Remove the Old Liner: Using clean forceps, gently remove the old liner from the inlet.
-
Clean the Inlet (if necessary): If the inlet body appears dirty, gently wipe it with a lint-free swab lightly dampened with a suitable solvent like methanol or acetone.
-
Install the New Liner: Wearing powder-free gloves, take the new, deactivated liner and place it in the inlet, ensuring the O-ring is properly seated.
-
Reassemble: Replace the septum and septum nut, tightening it to the manufacturer's specification (do not overtighten).
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check to ensure the system is sealed.
-
Heat the Inlet: Set the inlet to your desired temperature and allow the system to equilibrate before running samples.
Workflow for Proactive Method Development:
Caption: A proactive workflow for developing robust GC methods for nitroaromatics.
References
- Time in Buenos Aires, AR. (n.d.). Google.
- Matisova, E., & Krupcik, J. (n.d.). FAST GC AND GC-MS ANALYSIS OF EXPLOSIVES.
- Analysis of Explosives by Chemical Ionization GC/MS. (n.d.). SCISPEC.
- Almog, J., et al. (n.d.). Trace detection of explosives with a unique large volume injection gas chromatography-mass spectrometry (LVI-GC-MS) method. RSC Publishing.
- Optimized Explosives Analysis Using Portable Gas Chromatography–Mass Spectrometry for Battlefield Forensics. (n.d.). LCGC International.
- Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). EPA.
- GC Inlets An Introduction. (n.d.). Agilent.
- Optimizing Splitless Injections: Inlet Temperature. (2020, May 13). Restek.
- Uclés, S., et al. (2018, August 13). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. PubMed.
- Analysis of explosive materials and explosive residue on contaminated matrices utilizing the Agilent Technologies GCMS 5977A/ 9000 Intuvo. (n.d.). Agilent Technologies.
- GC Injection Techniques for Accurate Chromatography. (2025, June 17). Phenomenex.
- Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (n.d.). ResearchGate.
- Optimizing Splitless GC Injections. (2018, August 13). LCGC International.
- GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (n.d.). ManualLib.com.
- Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. (n.d.). ResearchGate.
- Thermally labile analytes analysed by A) hot splitless GC injection, and B) cold on-column injection of a solution of germacrene D into the GC injection port. (n.d.). ResearchGate.
- Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. (n.d.). dtic.mil.
- 3-5 Cold-on-Column Injection Method. (n.d.). GL Sciences.
- RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. (n.d.). Taylor & Francis Online.
- Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (n.d.). Analytical Methods (RSC Publishing).
- Wang, P., et al. (2014, May 16). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. RSC Publishing.
- Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. (n.d.).
- S/SP Inlet instead of On-column ? - Page 2. (2017, March 30). Chromatography Forum.
- Agilent GC Column Equivalent - J&W, CP-Sil, Varian, Chrompak & More. (n.d.). GL Sciences.
- Technical Support Center: Optimizing GC Inlet Temperature for Phenanthrene-d10 Analysis. (n.d.). Benchchem.
- Beat the Heat: Cold Injections in Gas Chromatography. (2020, July 1). LCGC International.
- Understanding the GC Inlet: Which Type is Most Appropriate for your Method?. (2021, April 22). Agilent.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace.
- Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. (2023, August 9). NIH.
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- Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. (2018, October 4).
- GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. (n.d.). GL Sciences.
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- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
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- Analysis of thermally labile pesticides by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry with a temperature-programmed injector. (n.d.). Weizmann Institute of Science - Weizmann Research Portal.
- GC Column Selection Guide. (n.d.). Sigma-Aldrich.
- GC-TEA analysis in laboratory. (n.d.). FILAB.
- GC Column Cross-Reference. (n.d.). Restek Resource Hub.
- Amirav, A., et al. (n.d.). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. PubMed.
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- GC Troubleshooting. (n.d.). Stepbio.
- Advanced GC Troubleshooting.pdf. (n.d.). Agilent.
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Technical Support Center: Overcoming Poor Separation in HPLC of Nitrophenyl Pyrrole Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of nitrophenyl pyrrole isomers. The structural similarity of these isomers often leads to co-elution and poor resolution, complicating accurate quantification and analysis. This resource provides in-depth, scientifically-grounded troubleshooting strategies and frequently asked questions to help you systematically optimize your separations.
Understanding the Challenge: The Physicochemical Properties of Nitrophenyl Pyrrole Isomers
Nitrophenyl pyrrole isomers are positional isomers, meaning they share the same molecular formula but differ in the position of the nitro group on the phenyl ring (ortho, meta, para). This subtle structural difference results in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by traditional reversed-phase HPLC challenging.[1][2] The key to successful separation lies in exploiting these minor differences through careful method development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of nitrophenyl pyrrole isomers in a question-and-answer format.
Q1: My nitrophenyl pyrrole isomers are co-eluting or showing very poor resolution with a standard C18 column. What is my first step?
A1: Re-evaluate Your Stationary Phase.
While C18 columns are the workhorses of reversed-phase chromatography, their primary separation mechanism is based on hydrophobicity.[3] Since positional isomers often have very similar hydrophobic characteristics, a C18 column may not provide sufficient selectivity.
Causality: The separation of aromatic isomers can be significantly enhanced by stationary phases that offer alternative separation mechanisms, such as π-π interactions.[4]
Troubleshooting Protocol:
-
Switch to a Phenyl-Hexyl or Phenyl Column: These columns contain phenyl groups in the stationary phase, which can interact with the aromatic rings of your nitrophenyl pyrrole isomers through π-π interactions.[3][4][5] This provides an additional separation mechanism beyond simple hydrophobicity, often leading to improved resolution of positional isomers.[1][2]
-
Consider a Pentafluorophenyl (PFP) Column: PFP columns offer a unique selectivity due to a combination of hydrophobic, dipole-dipole, and π-π interactions. They can be particularly effective for separating isomers with differing electron distributions.[2]
-
Explore Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) can also provide alternative selectivity for isomers capable of hydrogen bonding or dipole-dipole interactions.[6]
Data Summary: Stationary Phase Selection Guide
| Stationary Phase | Primary Separation Mechanism(s) | Recommended For |
| C18 | Hydrophobic Interactions | General purpose, initial screening |
| Phenyl-Hexyl / Phenyl | Hydrophobic & π-π Interactions | Aromatic and positional isomers[3][5] |
| Pentafluorophenyl (PFP) | Hydrophobic, Dipole-Dipole, π-π Interactions | Halogenated compounds, isomers with distinct electronic properties[2] |
| Polar-Embedded (e.g., Amide) | Hydrophobic & Hydrogen Bonding | Polar isomers, compounds with H-bond donors/acceptors[6] |
Q2: I've tried a phenyl column, but my resolution is still not optimal. How can I improve separation by modifying the mobile phase?
A2: Systematically Optimize Your Mobile Phase Composition.
The mobile phase is a powerful tool for manipulating selectivity in HPLC.[7][8] For nitrophenyl pyrrole isomers, both the organic modifier and the aqueous phase composition (including pH and buffers) are critical.
Causality: The choice of organic solvent can influence the π-π interactions between the analytes and a phenyl-based stationary phase.[4] Additionally, the ionization state of the pyrrole nitrogen and the nitro group can be altered by pH, affecting their interaction with the stationary phase.
Troubleshooting Protocol:
-
Organic Modifier Selection:
-
Methanol vs. Acetonitrile: When using a phenyl column, methanol can enhance π-π interactions, potentially increasing retention and altering selectivity compared to acetonitrile.[4] It is recommended to screen both solvents.
-
Solvent Blends: A mixture of methanol and acetonitrile can sometimes provide unique selectivity that neither solvent can achieve alone.[4]
-
-
pH Adjustment:
-
Determine pKa: If the pKa of your nitrophenyl pyrrole isomers is known or can be predicted, adjust the mobile phase pH to be at least one pH unit away from the pKa.[9][10] This ensures the analytes are in a single ionic form (either fully protonated or deprotonated), leading to sharper, more symmetrical peaks.
-
Buffer Selection: Use a buffer with a pKa close to your target pH to maintain a stable pH throughout the analysis.[3][9] Common buffers include phosphate, acetate, and formate.[3]
-
-
Isocratic vs. Gradient Elution:
-
If your isomers elute very close together, an isocratic method (constant mobile phase composition) may be sufficient after optimization.
-
For more complex mixtures or isomers with slightly different polarities, a shallow gradient can help to improve resolution and peak shape.[10]
-
Experimental Workflow: Mobile Phase Optimization
Caption: Workflow for mobile phase optimization.
Q3: My peaks are broad and tailing. What could be the cause and how do I fix it?
A3: Address Potential Secondary Interactions and System Issues.
Peak tailing and broadening can significantly degrade resolution and are often caused by undesirable interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[11][12]
Causality: For basic compounds like pyrroles, interactions with acidic silanol groups on the silica backbone of the stationary phase are a common cause of peak tailing.[11] System issues like column voids or extra-column volume can also lead to peak distortion.[11][13]
Troubleshooting Protocol:
-
Diagnose the Problem:
-
All Peaks Tailing: If all peaks in the chromatogram are tailing, suspect a physical problem such as a partially blocked column frit or a void in the column packing.[14]
-
Only Analyte Peaks Tailing: If only the nitrophenyl pyrrole isomer peaks are tailing, the issue is likely chemical, related to secondary interactions.[11]
-
-
Chemical Solutions (Analyte-Specific Tailing):
-
Mobile Phase pH: For basic analytes, increasing the mobile phase pH can suppress the ionization of silanol groups, reducing tailing. However, be mindful of the column's pH limitations (typically pH 2-8 for standard silica columns).[14]
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to block most of the active silanol groups. Ensure you are using a high-quality, well-end-capped column.
-
Add a Competing Base: Adding a small amount of a competing base (e.g., triethylamine, TEA) to the mobile phase can saturate the active silanol sites, improving peak shape for your basic analytes.
-
-
Physical Solutions (General Tailing/Broadening):
-
Backflush the Column: If you suspect a blocked frit, reversing the column and flushing it to waste may dislodge particulate matter.[14]
-
Check for Voids: A sudden drop in pressure or a significant change in peak shape can indicate a column void. If a void is suspected, the column may need to be replaced.[11]
-
Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter. Use low-volume fittings.
-
Q4: Can changing the column temperature improve my separation?
A4: Yes, temperature is a valuable but often overlooked parameter for optimizing selectivity.
Causality: Temperature affects the viscosity of the mobile phase, the kinetics of mass transfer, and the thermodynamics of the analyte-stationary phase interactions.[15][16] Changing the temperature can alter the retention times of your isomers differently, leading to a change in selectivity and potentially improved resolution.[15][17]
Troubleshooting Protocol:
-
Systematic Temperature Screening:
-
Benefits of Elevated Temperatures:
-
Reduced Backpressure: Higher temperatures decrease mobile phase viscosity, leading to lower system backpressure. This can allow for the use of higher flow rates to shorten analysis times.[15][16]
-
Improved Peak Efficiency: Increased temperatures can improve the speed of mass transfer, often resulting in sharper, narrower peaks.[16]
-
-
Considerations and Cautions:
-
Analyte Stability: Ensure your nitrophenyl pyrrole isomers are stable at elevated temperatures.
-
Column Stability: Be aware of the temperature limits of your column, especially at extreme pH values, as high temperatures can accelerate the degradation of the silica support.[11]
-
Logical Relationship: Impact of Temperature on HPLC Separation
Caption: Effect of temperature on key chromatographic parameters.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
- Chrom Tech. (2025, March 6). Why Temperature Is Important in Liquid Chromatography.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
- Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
- Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- Agilent. (2011, February 8). HPLC Separation Fundamentals.
- Advanced Pharmaceutical Analysis. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- Chromatography Forum. (2017, December 14). separation of positional isomers.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-(2-Nitrophenyl)pyrrole for Researchers and Drug Development Professionals
Introduction
1-(2-Nitrophenyl)pyrrole is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the nitro group on the phenyl ring opens avenues for further functionalization, making it a key intermediate in the synthesis of more complex molecules with potential biological activity. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of prominent synthesis methods for this compound, grounded in experimental data and mechanistic principles to inform your selection of the most suitable protocol for your research needs.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the N-aryl pyrrole core of this compound is predominantly achieved through condensation reactions between a primary amine (2-nitroaniline) and a 1,4-dicarbonyl compound or its synthetic equivalent. The two most established methods are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine.[1][2] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[2] The presence of an electron-withdrawing group like the nitro group on the aniline can influence the nucleophilicity of the amine and the overall reaction rate.[1]
The Clauson-Kaas Synthesis
The Clauson-Kaas synthesis offers an alternative approach by utilizing a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran.[3][4] Under acidic conditions, the 2,5-dimethoxytetrahydrofuran is hydrolyzed in situ to generate the reactive succinaldehyde, which then undergoes condensation with the primary amine in a manner analogous to the Paal-Knorr reaction.[4] This method avoids the often-unstable nature of simple 1,4-dialdehydes.
Comparative Analysis of Synthesis Methods
This section details and compares two distinct and effective methods for the synthesis of this compound: a modern, heterogeneous catalytic cascade reaction and a rapid, microwave-assisted Clauson-Kaas synthesis.
Method 1: Heterogeneous Cobalt-Catalyzed Cascade Synthesis
A recent advancement in the synthesis of N-substituted pyrroles involves a cascade reaction that combines the reduction of a nitroarene with a subsequent Paal-Knorr or Clauson-Kaas condensation in a one-pot process.[5] This approach is particularly relevant for the synthesis of this compound as it starts directly from 2-nitroaniline and utilizes a recyclable heterogeneous catalyst.
Reaction Principle
This method employs a bifunctional cobalt catalyst (Co/NGr-C@SiO2-L) that facilitates the transfer hydrogenation of the nitro group of 2-nitroaniline to an amino group, which then immediately reacts with a 1,4-dicarbonyl source (either 2,5-hexanedione for a Paal-Knorr type reaction or 2,5-dimethoxytetrahydrofuran for a Clauson-Kaas type reaction) to form the pyrrole ring.[5] Formic acid serves as a benign reductant in this transfer hydrogenation process.[5]
Diagram of the Catalytic Cascade Workflow
Caption: Workflow of the one-pot cobalt-catalyzed cascade synthesis.
Detailed Experimental Protocol
-
Reactants: 2-nitroaniline (0.5 mmol), 2,5-hexanedione (0.8 mL) or 2,5-dimethoxytetrahydrofuran (0.8 mL), Co/NGr-C@SiO2-L catalyst (40 mg), and a formic acid/triethylamine (5:2) mixture (1.75 mmol HCOOH).[5]
-
Setup: The reactants are combined in a sealed vessel.
-
Reaction Conditions: The mixture is heated to 100 °C for 24 hours.[5]
-
Work-up and Purification: The catalyst is removed by filtration, and the product is isolated and purified using standard techniques.
Performance Data
| 1,4-Dicarbonyl Source | Reaction Type | Yield (%) |
| 2,5-Hexanedione | Paal-Knorr | 75 |
| 2,5-Dimethoxytetrahydrofuran | Clauson-Kaas | Slower reaction rate, with 5% dipyrrolyl benzene byproduct |
Data sourced from Beller, M., et al. (2020).[5]
Expert Insights
This cascade approach offers significant advantages in terms of step economy and sustainability. The use of a heterogeneous catalyst allows for easy separation and potential recycling. The reaction proceeds under relatively mild conditions and avoids the need for pre-reduction of the nitroaniline. The Paal-Knorr variant with 2,5-hexanedione appears to be more efficient for this specific substrate compared to the Clauson-Kaas variant under these catalytic conditions.[5]
Method 2: Microwave-Assisted Clauson-Kaas Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields.[3] This approach is highly applicable to the Clauson-Kaas synthesis of N-arylpyrroles.
Reaction Principle
This method utilizes microwave irradiation to rapidly heat the reaction mixture of an aniline and 2,5-dimethoxytetrahydrofuran in a suitable solvent, typically a weak acid like acetic acid which also acts as a catalyst.[3] The microwave energy efficiently promotes the hydrolysis of the acetal and the subsequent condensation and cyclization steps, dramatically reducing the reaction time compared to conventional heating.
Diagram of the Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted Clauson-Kaas synthesis.
Detailed Experimental Protocol (Adapted from a general procedure for nitroanilines)
-
Reactants: 2-nitroaniline (1.50 mmol), 2,5-dimethoxytetrahydrofuran (1.50 mmol), and glacial acetic acid (3 mL).[3]
-
Setup: The reactants are combined in a 2-5 mL microwave vial with a magnetic stir bar. The vessel is sealed.
-
Reaction Conditions: The reaction mixture is heated under microwave irradiation for 10 minutes at 170 °C, with a pre-stirring of 20 seconds.[3]
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water, neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Performance Data
While a specific yield for this compound is not provided in the reference protocol, the synthesis of the isomeric 1-(4-Nitrophenyl)pyrrole under these conditions proceeds with a high yield (91%).[3] Given the similar electronic nature of the starting materials, a comparable high yield can be anticipated for the ortho-isomer.
| Starting Amine | Reaction Time (min) | Temperature (°C) | Yield (%) |
| p-Nitroaniline | 10 | 170 | 91 |
Data sourced from Ketcha, D. M., et al. (2009).[3]
Expert Insights
The primary advantage of the microwave-assisted method is the significant reduction in reaction time, from hours to minutes. This high-throughput potential is particularly attractive in a drug discovery context. The procedure is straightforward and does not require a specialized metal catalyst. However, it requires access to a dedicated microwave reactor, and the reaction is performed at a relatively high temperature and pressure.
Comparison Summary
| Feature | Method 1: Catalytic Cascade | Method 2: Microwave-Assisted Clauson-Kaas |
| Starting Materials | 2-Nitroaniline, 1,4-dicarbonyl source, formic acid | 2-Nitroaniline, 2,5-dimethoxytetrahydrofuran |
| Catalyst | Heterogeneous Cobalt Catalyst | Acetic Acid (serves as solvent and catalyst) |
| Reaction Time | 24 hours | 10 minutes |
| Temperature | 100 °C | 170 °C |
| Yield | ~75% (with 2,5-hexanedione) | High (expected to be comparable to 91% for the para-isomer) |
| Key Advantages | Step-economy, use of a recyclable catalyst, mild conditions | Extremely rapid, high yield, no metal catalyst required |
| Key Considerations | Longer reaction time, synthesis of the catalyst | Requires a microwave reactor, operates at high temperature and pressure |
Conclusion and Recommendations
Both the heterogeneous cobalt-catalyzed cascade reaction and the microwave-assisted Clauson-Kaas synthesis represent effective and modern approaches to the synthesis of this compound, each with distinct advantages.
-
For process development and scale-up applications where sustainability and catalyst recyclability are paramount, the heterogeneous catalytic cascade method is a compelling choice. Its one-pot nature and use of a benign reductant align well with green chemistry principles, despite the longer reaction time.
-
For rapid lead optimization and library synthesis in a drug discovery setting, the microwave-assisted Clauson-Kaas synthesis is highly recommended. The dramatic reduction in reaction time allows for the rapid generation of analogs for biological screening.
Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher, including available equipment, desired scale, and the importance of factors such as reaction time and sustainability. Both methods presented here offer robust and validated pathways to the valuable intermediate, this compound.
References
- Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(11), 180-189.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- National Institutes of Health. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Wikipedia. Paal–Knorr synthesis.
- OMICS International. Continuous Flow Synthesis of N-Substituted Pyrroles Using a Heterogeneous Acid Catalyst: Process Intensification in Organic Manufacturing. Journal of Molecular Pharmaceutics & Organic Process Research.
- Pharmacia. Microwave-assisted organic synthesis of pyrroles (Review).
- RGM College of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1533522.
- Organic Chemistry Portal. Pyrrole synthesis.
- CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Pharmacy and Medical Sciences, 5(1), 1-4.
- MDPI.
- PubMed. A sustainable catalytic pyrrole synthesis.
- National Institutes of Health.
- MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- National Institutes of Health. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances, 11(32), 19897-19904.
- Royal Society of Chemistry. Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation. Organic & Biomolecular Chemistry, 4(19), 3583-3589.
- Beller, M., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie International Edition, 59(43), 18679-18683.
- American Chemical Society. A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Journal of the American Chemical Society, 146(48), 32008–32104.
- Carroll College. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars.
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Reactivity Showdown: 1-(2-Nitrophenyl)pyrrole vs. 1-(4-Nitrophenyl)pyrrole - A Comparative Guide
For researchers and professionals in drug development and materials science, understanding how isomeric changes impact molecular reactivity is paramount. This guide provides an in-depth comparison of the chemical reactivity of 1-(2-nitrophenyl)pyrrole and 1-(4-nitrophenyl)pyrrole. We will dissect the subtle yet profound influence of the nitro group's position on the electronic and steric properties of these molecules, supported by theoretical principles and experimental insights.
The Molecules at a Glance: Structural and Electronic Fundamentals
At first glance, this compound and 1-(4-nitrophenyl)pyrrole are simple isomers. However, the placement of the powerful electron-withdrawing nitro (–NO₂) group dictates the electronic communication between the phenyl and pyrrole rings, leading to distinct reactivity profiles.
The nitro group exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): An through-sigma-bond electron withdrawal due to the high electronegativity of the nitrogen and oxygen atoms. This effect weakens with distance.
-
Resonance Effect (-M): A through-pi-system withdrawal of electron density, which deactivates aromatic rings towards electrophilic attack by creating partial positive charges at the ortho and para positions relative to the nitro group.[1][2][3]
Pyrrole, conversely, is an electron-rich aromatic heterocycle. The lone pair on the nitrogen atom participates in the aromatic sextet, making the ring highly susceptible to electrophilic attack, preferentially at the C2 (alpha) position.[4][5][6]
The crucial difference between the two isomers lies in steric hindrance .
-
In 1-(4-nitrophenyl)pyrrole , the nitro group is distant from the pyrrole ring, allowing the two rings to adopt a relatively coplanar conformation. This planarity permits maximum overlap of the π-orbitals, enabling efficient electronic communication. The strong -M effect of the nitro group is fully expressed, withdrawing electron density from the phenyl ring and, consequently, from the pyrrole nitrogen.
-
In This compound , the bulky nitro group is adjacent to the pyrrole ring. This proximity causes significant steric repulsion, forcing the phenyl and pyrrole rings to twist out of plane.[7][8] This loss of planarity severely disrupts π-orbital overlap between the rings, fundamentally inhibiting the resonance (-M) effect. The inductive (-I) effect, which operates through the sigma bond framework, remains largely intact.
Comparative Reactivity Analysis
The structural differences outlined above have profound implications for how these molecules behave in chemical reactions.
2.1 Electrophilic Aromatic Substitution (EAS)
On the Pyrrole Ring: The pyrrole ring is the primary site for electrophilic attack in these molecules. An N-phenyl substituent is generally deactivating compared to an N-H or N-alkyl group. The additional presence of a nitro group further deactivates the system.
-
1-(4-Nitrophenyl)pyrrole: The full, unhindered resonance effect of the para-nitro group strongly withdraws electron density from the pyrrole ring. This makes the ring significantly less nucleophilic and thus less reactive towards electrophiles.
-
This compound: Due to the twisted conformation, the resonance-based deactivation is greatly reduced. The pyrrole ring, therefore, retains more of its intrinsic electron-rich character. Consequently, it is more reactive towards electrophiles than the para isomer.
Prediction: For reactions like nitration, halogenation, or Friedel-Crafts acylation on the pyrrole ring, this compound will react faster and under milder conditions than 1-(4-nitrophenyl)pyrrole.
On the Phenyl Ring: Both isomers feature a phenyl ring strongly deactivated by a nitro group, making electrophilic substitution on this ring exceptionally difficult.[2][3] The reaction would require harsh conditions and would be directed meta to the nitro group. The difference in reactivity between the two isomers for this transformation is negligible, as both are highly unreactive.
2.2 Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups ortho or para to a suitable leaving group (e.g., a halide).[1][9] While our parent molecules lack a leaving group, we can analyze their susceptibility to nucleophilic attack.
-
1-(4-Nitrophenyl)pyrrole: The phenyl ring is activated towards nucleophilic attack, particularly at the C1 position (bearing the pyrrole) and the C4 position (bearing the nitro group).
-
This compound: The phenyl ring is also activated. However, the ortho-nitro group introduces significant steric shielding around the C1 position, potentially hindering the approach of a nucleophile.
Prediction: The phenyl ring of the para isomer is electronically and sterically more accessible to nucleophilic attack than that of the ortho isomer.
2.3 Reduction of the Nitro Group
The conversion of a nitro group to an amine is a fundamental transformation, typically achieved with reagents like SnCl₂/HCl or via catalytic hydrogenation.[10]
-
1-(4-Nitrophenyl)pyrrole: The nitro group is sterically unhindered and readily accessible to chemical reagents or the surface of a heterogeneous catalyst. Its reduction is expected to proceed smoothly.
-
This compound: The adjacent pyrrole ring provides significant steric bulk around the nitro group. This can impede the coordination of the nitro group to a catalyst surface or slow the attack of a reducing agent.
Prediction: The reduction of the nitro group in this compound is likely to be slower than the reduction of its counterpart in the para isomer.
Data Summary and Experimental Protocols
Comparative Reactivity Summary
| Reaction Type | Target Ring | More Reactive Isomer | Rationale |
| Electrophilic Substitution | Pyrrole Ring | This compound | Reduced resonance deactivation due to steric twist. |
| Electrophilic Substitution | Phenyl Ring | (Both Unreactive) | Strong deactivation by the nitro group in both isomers. |
| Nucleophilic Substitution | Phenyl Ring | 1-(4-nitrophenyl)pyrrole | Less steric hindrance for nucleophile approach. |
| Reduction of Nitro Group | - | 1-(4-nitrophenyl)pyrrole | Nitro group is sterically more accessible. |
Experimental Protocol: Reduction of 1-(4-nitrophenyl)pyrrole to 1-(4-aminophenyl)pyrrole
This protocol describes a standard method for the reduction of an aromatic nitro group using tin(II) chloride, a reliable and high-yielding procedure.[10]
Materials:
-
1-(4-nitrophenyl)pyrrole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-nitrophenyl)pyrrole (1.0 g, 5.31 mmol).
-
Reagent Addition: Add ethanol (20 mL) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (6.0 g, 26.6 mmol, ~5 equivalents).
-
Reaction: Carefully add concentrated HCl (10 mL) to the mixture. Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding 5 M NaOH solution until the pH is basic (~pH 9-10). A thick white precipitate of tin salts will form.
-
Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-aminophenyl)pyrrole.
-
Purification: The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Conclusion
The comparison between this compound and 1-(4-nitrophenyl)pyrrole serves as an excellent case study in physical organic chemistry. It highlights that reactivity is not governed by electronic effects alone; the three-dimensional arrangement of atoms and the resulting steric interactions play a decisive role.
-
1-(4-nitrophenyl)pyrrole behaves as a classic, fully conjugated system where the powerful electron-withdrawing effects of the nitro group are transmitted efficiently, deactivating the pyrrole ring and rendering the nitro group accessible for reduction.
-
This compound is a sterically constrained molecule. The enforced non-planar geometry insulates the pyrrole ring from the resonance effects of the nitro group, making the pyrrole more reactive towards electrophiles while simultaneously shielding the nitro group from chemical attack.
For scientists designing synthetic routes or developing structure-activity relationships, recognizing these isomeric differences is critical for predicting reaction outcomes and modulating molecular properties.
References
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- Fernández, G. Nucleophilic substitution in pyrrole, thiophene and furan. Química Organica.org.
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- SciSpace. (1984). Nucleophilic aromatic substitution in the pyrrole ring: leaving group effect.
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- Satarkar, S., & Dubey, R. S. (2025). STUDY OF 1-[4-H NITROPHENYL] PYRROLE-2- CARBALDEHYDE TO MITIGATE CORROSION OF MILD STEEL IN ACIDIC SOLUTION. Rasayan Journal of Chemistry.
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- CK-12 Foundation. Explain electrophilic substitution in nitro compounds.
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- Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.
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- Krzeszewski, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- Riddles, P. W., et al. (1983). Application of trans and cis isomers of p-nitrophenyl-(1R, S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate to the assay of pyrethroid-hydrolyzing esterases. Analytical Biochemistry.
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A Comparative Spectroscopic Guide to Nitrophenyl Pyrrole Isomers: Elucidating Structure through UV-Vis, NMR, and IR Analysis
Introduction
In the landscape of medicinal chemistry and materials science, nitrophenyl pyrroles represent a critical class of heterocyclic compounds. Their utility as synthetic intermediates and their presence in biologically active molecules makes the precise determination of their structure a cornerstone of research and development.[1] The isomeric placement of the nitro group on the phenyl ring—be it ortho, meta, or para—dramatically influences the molecule's electronic properties, conformation, and, consequently, its biological activity and material characteristics. An unambiguous structural assignment is therefore not merely an academic exercise but a prerequisite for meaningful downstream applications.
This guide provides a comprehensive, comparative analysis of the key spectroscopic signatures that differentiate ortho-, meta-, and para-nitrophenyl pyrrole isomers. Moving beyond a simple recitation of data, we will delve into the causal relationships between isomeric structure and spectroscopic output, offering field-proven insights into experimental design and data interpretation. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical characterization to drive their projects forward.
The Structural Basis of Spectroscopic Variation: An Electronic Perspective
The foundational principle for distinguishing these isomers lies in understanding the potent electron-withdrawing nature of the nitro (-NO₂) group. This effect, mediated through both inductive and resonance pathways, perturbs the electron density across the entire molecule. The critical difference arises from the geometric position of this group relative to the pyrrole ring, which dictates the extent and nature of this electronic perturbation.
-
Ortho-Isomer: The close proximity of the nitro group to the pyrrole linkage forces a steric clash, often resulting in a twisted conformation where the phenyl and pyrrole rings are not coplanar. This twisting can inhibit resonance effects but enhances through-space inductive effects and anisotropic influences on adjacent protons.
-
Meta-Isomer: The nitro group's influence is primarily inductive, as its position does not allow for direct resonance conjugation with the pyrrole ring system. This results in a more moderate electronic perturbation compared to the other isomers.
-
Para-Isomer: This configuration allows for maximum resonance interaction between the electron-withdrawing nitro group and the electron-rich pyrrole ring through the phenyl bridge. This creates a strong intramolecular charge-transfer (ICT) character, significantly impacting the molecule's electronic and spectroscopic properties.[2]
The following diagram illustrates these structural differences and the resulting electronic influence.
Caption: Standardized workflow for the spectroscopic analysis of isomers.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the nitrophenyl pyrrole isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. [3] * Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and prevents the exchange of the N-H proton, which appears as a sharp signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). [2] * Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, 16-64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. [2] * ¹³C NMR: Use a proton-decoupled pulse program. A wider spectral width (0 to 180 ppm) and a significantly larger number of scans (≥1024) are required. [2]3. Data Analysis:
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the proton signals to determine relative proton counts.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons, paying close attention to the diagnostic patterns of the nitrophenyl ring.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR Method - Preferred):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal. This is a crucial step for data integrity, as the background is automatically subtracted from the sample spectrum. [2] * Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
-
Instrumentation & Acquisition:
-
Use a standard FTIR spectrometer.
-
Acquire the spectrum over a range of 4000 to 600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Label the peaks of major vibrational modes.
-
Critically compare the precise frequencies of the asymmetric and symmetric -NO₂ stretches between the isomers. Check for the presence of the N-H stretch around 3400 cm⁻¹.
-
Protocol 3: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (typically in the 1-10 µg/mL range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 Absorbance Units).
-
Use the same pure solvent as a reference blank to zero the spectrophotometer.
-
-
Instrumentation & Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan a wavelength range from approximately 200 to 600 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Compare the λmax values across the three isomers to identify the bathochromic or hypsochromic shifts as predicted by their electronic structures.
-
Conclusion
The differentiation of ortho-, meta-, and para-nitrophenyl pyrrole isomers is readily achievable through a systematic and comparative application of fundamental spectroscopic techniques. ¹H NMR provides the most unambiguous evidence through the distinct chemical shifts and splitting patterns of the aromatic protons. UV-Visible spectroscopy serves as an excellent corroborating technique, with the λmax value acting as a direct indicator of the molecule's overall conjugation and charge-transfer character. Finally, IR spectroscopy confirms the presence of the critical nitro functional group and offers subtle but valuable clues based on the precise frequencies of its stretching vibrations. By understanding the causal link between isomeric structure and spectroscopic output, researchers can confidently and accurately elucidate the structure of these vital chemical entities.
References
- BenchChem. A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs.
- Camiolo, S., Gale, P. A., Hursthouse, M. B., & Light, M. E. (2003). Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation. Organic & Biomolecular Chemistry, 1, 741-744. [Link]
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025). Journal of the Serbian Chemical Society.
- Electronic Supplementary Information for Catalytic activity of ultrafine hybrid HPB@Cu2O-Fe2O3 NPs. The Royal Society of Chemistry.
- A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. Gazi University Journal of Science. [Link]
- Londoño-Salazar, J., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. [Link]
- Srikanth, K. E., et al. (2020). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue.
- Human Metabolome Database. (2024). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]
- PubChem. 1-(2-Nitrophenyl)pyrrole. [Link]
- Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Turkish Chemical Society, Section A: Chemistry.
- BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity. (2025). Chemistry & Biodiversity. [Link]
- Vibrational frequencies for Pyrrole.
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- Analysis of the N.M.R. Spectrum of pyrrole.
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A Definitive Guide to the Structural Confirmation of 1-(2-Nitrophenyl)pyrrole Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the unambiguous determination of molecular structure is a cornerstone of success. For N-aryl heterocyclic compounds such as 1-(2-Nitrophenyl)pyrrole, a molecule with potential applications in medicinal chemistry and materials science, precise structural confirmation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, a comprehensive analysis necessitates the use of two-dimensional (2D) techniques. This guide provides an in-depth technical comparison of how COSY, HSQC, and HMBC experiments are synergistically employed to unequivocally confirm the structure of this compound, supported by predictive data and detailed experimental protocols.
The Imperative of 2D NMR in Structural Elucidation
For complex organic molecules, 1D ¹H and ¹³C NMR spectra are often crowded, leading to signal overlap that can obscure crucial structural information.[1] 2D NMR spectroscopy circumvents this by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle. This approach not only confirms connectivity but also allows for the confident assignment of every proton and carbon atom in the molecule.
Experimental Design and Data Acquisition: A Self-Validating Workflow
A robust experimental design is critical for obtaining high-quality 2D NMR data. The following protocol outlines a self-validating workflow for the analysis of this compound.
Experimental Protocol
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signals that may overlap with those of the analyte.
-
Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Initial 1D Spectra Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed to obtain a high-quality proton spectrum. This spectrum is used to determine the optimal spectral width for the 2D experiments.
-
¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. This provides information on the number of unique carbon environments.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of different molecular fragments.
-
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} A streamlined workflow for the acquisition and analysis of 2D NMR data.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole Ring | ||
| H-2/H-5 | ~7.0 - 7.2 | ~122.0 |
| H-3/H-4 | ~6.3 - 6.5 | ~110.0 |
| Nitrophenyl Ring | ||
| H-3' | ~7.8 - 8.0 | ~125.0 |
| H-4' | ~7.6 - 7.8 | ~130.0 |
| H-5' | ~7.5 - 7.7 | ~128.0 |
| H-6' | ~7.9 - 8.1 | ~135.0 |
| C-1' | ~138.0 | |
| C-2' | ~145.0 |
Deciphering the 2D NMR Spectra: A Step-by-Step Analysis
COSY: Mapping the Proton-Proton Network
The COSY spectrum reveals the connectivity between protons on the same spin system. For this compound, we expect to see the following key correlations:
-
Pyrrole Ring: Cross-peaks connecting H-2/H-5 with H-3/H-4, confirming the integrity of the pyrrole ring.
-
Nitrophenyl Ring: A network of cross-peaks between the adjacent aromatic protons H-3', H-4', H-5', and H-6', establishing the substitution pattern on the phenyl ring.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#EA4335"];
} Expected COSY correlations for this compound.
HSQC: Linking Protons to their Carbons
The HSQC spectrum provides a direct link between each proton and the carbon to which it is attached. This experiment is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. Each protonated carbon will show a cross-peak with its corresponding proton signal.
| ¹H-¹³C Correlation | Interpretation |
| H-2/H-5 with C-2/C-5 | Confirms the assignment of the alpha-carbons of the pyrrole ring. |
| H-3/H-4 with C-3/C-4 | Confirms the assignment of the beta-carbons of the pyrrole ring. |
| H-3' with C-3' | Assigns the carbon signal for C-3' of the nitrophenyl ring. |
| H-4' with C-4' | Assigns the carbon signal for C-4' of the nitrophenyl ring. |
| H-5' with C-5' | Assigns the carbon signal for C-5' of the nitrophenyl ring. |
| H-6' with C-6' | Assigns the carbon signal for C-6' of the nitrophenyl ring. |
HMBC: Assembling the Molecular Framework
The HMBC spectrum is arguably the most powerful tool for confirming the overall structure, as it reveals long-range (two and three-bond) correlations between protons and carbons. This allows for the connection of the pyrrole and nitrophenyl rings at the correct positions.
Key Expected HMBC Correlations:
-
Linking the Rings: The most critical correlations will be from the protons on the pyrrole ring (H-2/H-5) to the ipso-carbon of the nitrophenyl ring (C-1'), and from the protons on the nitrophenyl ring (specifically H-6') to the carbons of the pyrrole ring (C-2/C-5). These correlations unequivocally establish the N-phenyl linkage.
-
Within the Pyrrole Ring: Correlations from H-2/H-5 to C-3/C-4 and C-5/C-2 will further confirm the ring structure.
-
Within the Nitrophenyl Ring: Long-range correlations between the phenyl protons and carbons will corroborate the assignments made from the COSY and HSQC data.
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled"]; edge [color="#34A853"];
} Pivotal HMBC correlations for confirming the structure of this compound.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound is a clear example of the power of modern 2D NMR spectroscopy. By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, researchers can move beyond simple spectral matching to a deep and definitive understanding of molecular architecture. The COSY spectrum delineates the proton-proton coupling networks within each ring system. The HSQC spectrum then provides a direct and unambiguous assignment of the protonated carbons. Finally, the HMBC spectrum acts as the master key, revealing the long-range connectivities that piece the entire molecular framework together. This synergistic approach provides a self-validating system for structural elucidation, ensuring the highest level of confidence in the identity and purity of synthesized compounds, a critical requirement in all fields of chemical research and development.
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A Senior Application Scientist's Guide: HPLC-UV vs. GC-MS for Quantitative Analysis of Pyrrole Derivatives
In the landscape of pharmaceutical development and chemical synthesis, pyrrole derivatives represent a cornerstone class of heterocyclic compounds. Their structural motifs are integral to a vast array of biologically active molecules, including drugs, natural products, and advanced materials.[1][2][3][4] Consequently, the ability to accurately and robustly quantify these derivatives in various matrices is not merely a procedural step but a critical determinant of product quality, safety, and efficacy.
This guide provides an in-depth comparison of two instrumental pillars of the analytical laboratory—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of pyrrole derivatives. Moving beyond a simple recitation of specifications, we will explore the fundamental principles, practical workflows, and critical decision-making criteria that govern the selection of the optimal technique for your specific application.
Understanding the Core Technologies
The choice between HPLC-UV and GC-MS begins with a firm grasp of their distinct separation and detection principles. The physicochemical properties of your target pyrrole derivative will inherently favor one approach over the other.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC operates on the principle of separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[5][6][7] The separation is driven by the analyte's polarity, solubility, and specific interactions with the column chemistry.
For detection, a UV-Vis detector measures the amount of light absorbed by the analyte as it passes through a flow cell.[8][9] This is governed by the Beer-Lambert Law, where absorbance is directly proportional to the concentration of the analyte. Pyrrole and its derivatives inherently possess chromophores (the pyrrolic ring and associated conjugated systems) that absorb light in the UV spectrum, making this a straightforward detection method.[10] The selectivity can be tuned by monitoring a specific wavelength where the analyte has maximum absorbance and potential interferences have minimal absorbance.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating compounds that are volatile or can be made volatile.[12][13] The separation occurs as an inert carrier gas (the mobile phase) transports the vaporized sample through a column containing a stationary phase.[14][15][16] Compounds are separated based on their boiling points and affinity for the stationary phase.
The mass spectrometer serves as a highly specific and sensitive detector. As analytes elute from the GC column, they enter an ion source, typically employing Electron Ionization (EI), where they are bombarded with high-energy electrons. This process creates a positively charged molecular ion and a series of characteristic fragment ions.[16][17] These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical "fingerprint."[14][18]
Head-to-Head Comparison: A Framework for Decision-Making
The selection process involves a trade-off analysis across several key performance attributes. The nature of the pyrrole derivative itself is the most critical variable.
| Feature | HPLC-UV | GC-MS | Expert Causality & Insight |
| Analyte Suitability | Excellent for a wide range of polar, non-volatile, and thermally labile pyrrole derivatives.[12][13] | Limited to volatile and thermally stable pyrrole derivatives.[12][13] | Many functionalized pyrroles, especially those designed as pharmaceuticals, are large, polar molecules that would decompose at the high temperatures required for GC injection. HPLC is the default choice for such compounds. |
| Derivatization | Generally not required, simplifying the workflow.[19][20] Can be used to enhance detectability for weak chromophores.[21] | Often mandatory for polar or non-volatile analytes to increase volatility and thermal stability (e.g., silylation).[22][23] | Derivatization adds time, cost, and potential sources of error to an analysis. Incomplete reactions or side-product formation can compromise quantitative accuracy. It is a necessary step to enable GC analysis for certain compounds but is best avoided if a direct method like HPLC is viable. |
| Specificity | Good. Based on chromatographic retention time and UV wavelength selection. Vulnerable to co-eluting impurities with similar spectral properties. | Excellent. Provides two dimensions of confirmation: retention time and a unique mass spectrum (fragmentation pattern).[14][24] | The mass spectrum is a highly specific identifier. Even if two compounds chromatographically co-elute, their mass spectra will almost certainly be different, allowing for deconvolution and accurate quantification. This makes GC-MS the superior choice for complex matrices where interferences are likely. |
| Sensitivity | Good. Dependent on the molar absorptivity of the analyte. Typically in the low ng/mL to µg/mL range. | Excellent. Generally higher sensitivity, especially in Selected Ion Monitoring (SIM) mode. Can reach pg/mL levels. | For trace-level analysis, such as impurity profiling or pharmacokinetic studies, the sensitivity of GC-MS is often indispensable. The ability to monitor only specific, high-abundance ions (SIM mode) filters out background noise and dramatically enhances the signal-to-noise ratio. |
| Cost & Complexity | Lower initial instrument cost and generally lower operating costs, though solvent consumption can be significant.[6] Operation is relatively straightforward. | Higher initial instrument cost. Requires carrier gases and more intensive maintenance (e.g., vacuum system, ion source cleaning).[6] | For a routine quality control (QC) environment with a well-defined product, the robustness, lower cost, and ease of use of HPLC-UV often make it the more practical and economical choice. GC-MS is a more specialized tool requiring a higher level of operator expertise. |
Experimental Protocols: A Case Study
To illustrate a practical application, we will outline the validation of a quantitative method for a model compound, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate , a representative pyrrole derivative that is amenable to both techniques.
Workflow Diagram: HPLC-UV Analysis
Detailed Protocol: HPLC-UV Method
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in methanol.
-
Generate a calibration curve by performing serial dilutions of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Prepare unknown samples by accurately weighing and dissolving them in methanol to achieve a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Standard liquid chromatograph.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 265 nm (determined via UV scan of the analyte).
-
-
Validation:
-
Inject the calibration standards to establish linearity.
-
Perform replicate injections (n=6) of low-concentration standards to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).[25][26]
-
Assess intra-day and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations.[27]
-
Workflow Diagram: GC-MS Analysis
Detailed Protocol: GC-MS Method
-
Standard & Sample Preparation:
-
Prepare a 100 µg/mL primary stock solution of the analyte in methanol.
-
Generate a calibration curve by performing serial dilutions to concentrations of 0.1, 0.5, 1, 5, 10, and 25 ng/mL. Note the significantly lower concentration range compared to HPLC, reflecting higher sensitivity.
-
Prepare unknown samples similarly, targeting a concentration within this lower range.
-
-
Instrumentation & Conditions:
-
GC-MS System: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250 °C, Split ratio 20:1.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 20 °C/min, hold for 2 min.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM). Quantifier ion: m/z 167 (Molecular Ion). Qualifier ions: m/z 138, 122.
-
-
Validation:
-
Perform validation steps for linearity, LOD, LOQ, precision, and accuracy as described for the HPLC-UV method, using the appropriate concentration ranges.
-
Supporting Data: A Comparative Summary
The following table summarizes the expected performance data from the validation of the two methods for our model compound.
Table 1: Comparative Validation Data for the Quantification of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method | Analysis |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods provide excellent linearity over their respective concentration ranges. |
| Range | 1.0 - 100 µg/mL | 0.1 - 25 ng/mL | The operational range of GC-MS is at a much lower concentration, highlighting its sensitivity advantage. |
| LOD | 0.3 µg/mL | 0.03 ng/mL | The GC-MS method is approximately 10,000 times more sensitive (lower LOD) than the HPLC-UV method for this analyte. |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | The lowest quantifiable concentration is significantly better with GC-MS, making it suitable for trace analysis.[25][26] |
| Precision (%RSD) | < 2.0% | < 5.0% | Both methods demonstrate excellent precision, well within typical acceptance criteria for analytical methods. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | Both methods are highly accurate, capable of providing reliable quantitative results. |
Final Verdict: Selecting the Fittest Tool for the Purpose
Neither HPLC-UV nor GC-MS is universally superior; they are complementary tools, and the optimal choice is dictated by the analytical objective.[6]
Choose HPLC-UV when:
-
Your pyrrole derivative is non-volatile, polar, or thermally unstable . This is the most common scenario for complex pharmaceutical molecules.
-
You are performing routine QC testing where concentrations are relatively high and the matrix is well-characterized.
-
Cost-effectiveness, high throughput, and simplicity of operation are primary considerations.
Choose GC-MS when:
-
Your pyrrole derivative is volatile and thermally stable , or can be readily and reliably derivatized.
-
Ultimate sensitivity is paramount , such as for trace impurity analysis, environmental monitoring, or bioanalytical studies.
-
High specificity is required to overcome complex sample matrices and provide unequivocal identification of the analyte.
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A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Nitrophenyl Pyrroles: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone, integral to a multitude of biologically active compounds.[1] The introduction of a nitrophenyl substituent to this versatile heterocycle gives rise to a fascinating interplay of structural isomerism and biological function. The position of the nitro group—be it ortho, meta, or para—profoundly influences the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological targets. This guide offers an in-depth, objective comparison of the biological activities of ortho-, meta-, and para-nitrophenyl pyrroles, supported by experimental data to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
The Decisive Role of Isomerism: A Structural Overview
The ortho (1,2-), meta (1,3-), and para (1,4-) positioning of the nitro group on the phenyl ring attached to a pyrrole core dictates the molecule's overall charge distribution and spatial arrangement. These seemingly subtle structural shifts can lead to significant differences in biological activity, a concept central to structure-activity relationship (SAR) studies.[2] The electron-withdrawing nature of the nitro group can modulate the reactivity of the pyrrole ring and influence intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are critical for binding to biological macromolecules.[3]
Comparative Biological Activity: A Data-Driven Analysis
This section provides a comparative analysis of the anticancer and antimicrobial activities of nitrophenyl pyrrole isomers, drawing upon quantitative experimental data from peer-reviewed studies.
Anticancer Activity: A Tale of Positional Selectivity
The cytotoxic potential of nitrophenyl pyrroles against various cancer cell lines is a key area of investigation. A study by Özdemir et al. on a series of pyrrole-based chalcones provides a direct comparison of the cytotoxic effects of ortho-, meta-, and para-nitrophenyl derivatives.[4] The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting a biological or biochemical function, serves as the primary metric for comparison.[4]
Table 1: Comparative Cytotoxicity (IC₅₀ in µg/mL) of Nitrophenyl Pyrrole-Based Chalcones [4]
| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | C6 (Rat Glioma) | NIH/3T3 (Mouse Fibroblast) |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (Para) | >100 | >100 | >100 | >100 |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one (Meta) | >100 | >100 | >100 | >100 |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one (Ortho) | 37 ± 1.1 | 27 ± 0.9 | >100 | >100 |
| Cisplatin (Reference Drug) | 21 ± 0.5 | 38 ± 1.3 | 11 ± 0.4 | 45 ± 1.5 |
Data sourced from Özdemir et al. (2017).[4]
From the data presented, a clear structure-activity relationship emerges. The ortho-nitrophenyl derivative demonstrated notable and selective anticancer activity against A549 and HepG2 cell lines, with IC₅₀ values of 37 µg/mL and 27 µg/mL, respectively.[4] In contrast, the meta- and para-isomers were largely inactive against all tested cancer cell lines at concentrations up to 100 µg/mL.[4] This suggests that the steric and electronic effects conferred by the ortho-positioning of the nitro group are crucial for the cytotoxic activity of this particular class of compounds. The ortho-isomer's activity against the HepG2 cell line was even more potent than the standard chemotherapeutic drug, cisplatin.[4]
Antimicrobial Activity: A Spectrum of Isomeric Efficacy
The same study by Özdemir et al. also investigated the antimicrobial properties of these nitrophenyl pyrrole chalcones against a panel of pathogenic bacteria and fungi.[4] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, was used to quantify their activity.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Nitrophenyl Pyrrole-Based Chalcones [4]
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | C. krusei |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (Para) | 250 | 500 | 500 | 250 | 125 |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one (Meta) | 250 | 500 | 500 | 250 | 125 |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one (Ortho) | 125 | 250 | 250 | 125 | 62.5 |
| Ampicillin (Reference) | 1 | 2 | - | - | - |
| Ketoconazole (Reference) | - | - | - | 1 | 1 |
Data sourced from Özdemir et al. (2017).[4]
The antimicrobial data reveals a similar trend to the anticancer activity. The ortho-nitrophenyl derivative consistently exhibited the most potent antimicrobial activity against all tested strains, with MIC values ranging from 62.5 to 250 µg/mL.[4] The meta- and para-isomers displayed weaker activity.[4] This reinforces the significance of the ortho-substitution for the biological activity of this scaffold.
Experimental Protocols: A Guide to Reproducible Research
The following are detailed, step-by-step methodologies for the key experiments cited in this guide, ensuring scientific integrity and reproducibility.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenyl pyrrole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing: Microdilution Method
The microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of the nitrophenyl pyrrole compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the microdilution method for MIC determination.
Concluding Remarks and Future Directions
The presented data underscores the profound impact of positional isomerism on the biological activity of nitrophenyl pyrroles. The consistent superior performance of the ortho-substituted derivatives in both anticancer and antimicrobial assays suggests that this particular spatial arrangement is key to their mechanism of action. This could be attributed to a combination of factors, including favorable intramolecular interactions, optimal steric fit within the target's active site, and altered electronic properties that enhance binding affinity.
While this guide provides a solid foundation for understanding the structure-activity relationships of these compounds, further research is warranted. A notable gap in the current literature is the lack of direct comparative studies on the anti-inflammatory and antioxidant activities of simple ortho-, meta-, and para-nitrophenyl pyrroles. Future investigations should aim to synthesize and evaluate these isomers in a broader range of biological assays to create a more complete picture of their therapeutic potential. Such studies will be invaluable for the rational design of next-generation pyrrole-based therapeutics with enhanced potency and selectivity.
References
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- Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and chemical toxicology, 32(9), 839-844. [Link]
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A Comparative Guide to Catalysts for the Synthesis of N-Substituted Pyrroles
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The synthesis of N-substituted pyrroles, in particular, is of paramount importance as the substituent on the nitrogen atom profoundly influences the molecule's biological activity and physical properties. The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl compound with a primary amine, remains a foundational and widely utilized method for constructing this heterocyclic motif.[1][2] However, the choice of catalyst is critical, dictating the reaction's efficiency, substrate scope, and environmental footprint.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of N-substituted pyrroles, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their specific application. We will delve into the performance of different catalysts, supported by experimental data, and provide detailed protocols for key methodologies.
Catalyst Performance: A Comparative Analysis
The efficacy of a catalyst in N-substituted pyrrole synthesis is a function of several parameters, including reaction time, temperature, catalyst loading, and, most importantly, the yield of the desired product. The choice of catalyst can range from simple Brønsted and Lewis acids to sophisticated transition metal complexes and organocatalysts, each with its own set of advantages and limitations.
Here, we present a comparative summary of the performance of representative catalysts in the synthesis of N-substituted pyrroles via the Paal-Knorr reaction and related methodologies.
| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) | Time | Reference |
| Iron-Based Catalysts | ||||||
| FeCl₃ | 2,5-Dimethoxytetrahydrofuran, Aniline | N-Phenylpyrrole | Water, 60 °C, 2 mol% | 95 | 1-4 h | [3] |
| Iron(0) complex | 1-Phenylethanol, Aniline | 2-Phenyl-5-methyl-1-phenyl-1H-pyrrole | Toluene, 130 °C | 91 | 24 h | [4] |
| Noble Metal Catalysts | ||||||
| Au(I) complex | N-Propargyl β-enaminone | Trisubstituted pyrrole | CH₂Cl₂, rt | up to 98 | 1-2 h | [5] |
| [IPrAu(CH₃CN)]SbF₆ | Alkynyl thioether, Isoxazole | 3-Sulfenyl pyrrole | PhCF₃, 80 °C, 5 mol% | up to 95 | 12 h | [6] |
| Other Metal Catalysts | ||||||
| Mn complex | 1,2-Amino alcohol, Keto ester | Substituted pyrrole | Toluene, 110 °C | up to 97 | 24 h | [7] |
| Ti(IV) complex | Alkyne, Diazene | Polysubstituted pyrrole | Toluene, 100 °C | up to 94 | 12 h | [8] |
| Organocatalysts | ||||||
| L-Tryptophan | Hexane-2,5-dione, Aromatic amine | N-Aryl-2,5-dimethylpyrrole | Solvent-free, 70 °C | 86-97 | 1-2 h | [6] |
| Squaric acid | Tetrahydro-2,5-dimethoxyfuran, Aniline | N-Phenylpyrrole | Water, 60 °C | 85-97 | 3-6 h | [6] |
| Brønsted/Lewis Acids | ||||||
| Trifluoroacetic Acid | Acetonylacetone, p-Bromoaniline | 1-(p-Bromophenyl)-2,5-dimethyl-1H-pyrrole | Reflux | 92 | 1 h | [9] |
| CATAPAL 200 (Alumina) | Acetonylacetone, Primary amine | N-Substituted pyrrole | Solvent-free, 60 °C | 68-97 | 45 min | [10] |
In-Depth Look at Key Catalytic Systems
Iron Catalysis: The Economical and Eco-Friendly Workhorse
Iron catalysts have emerged as a highly attractive option for large-scale synthesis due to their low cost, low toxicity, and environmental friendliness.[11] Iron(III) chloride, in particular, has proven to be a simple and effective catalyst for the Paal-Knorr synthesis in water, an environmentally benign solvent.[3][12]
The reaction proceeds under mild conditions and tolerates a wide range of substrates, including electron-rich, electron-deficient, and sterically hindered amines, as well as sulfonamides and amides, affording high yields of the corresponding N-substituted pyrroles.[3][12] The likely mechanism involves the in situ generation of HCl from the hydrolysis of FeCl₃ in water, which then acts as the Brønsted acid catalyst.[3]
-
To a round-bottom flask, add aniline (5 mmol) and 2,5-dimethoxytetrahydrofuran (6 mmol).
-
Add water (4 mL) to the flask.
-
Add iron(III) chloride heptahydrate (FeCl₃·7H₂O, 2 mol%) to the mixture.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-phenylpyrrole.
Gold Catalysis: Precision and Versatility for Complex Pyrroles
Gold catalysts, particularly cationic gold(I) complexes, have revolutionized the synthesis of complex heterocyclic compounds due to their unique π-acidic nature.[3][12] In the context of pyrrole synthesis, gold catalysts enable a variety of transformations, including the cycloisomerization of enynes and the amino-Claisen rearrangement of N-propargyl enaminones, to produce highly substituted pyrroles.[5]
These reactions often proceed under very mild conditions with high atom economy and functional group tolerance. The mechanism typically involves the activation of a carbon-carbon multiple bond by the gold catalyst, which triggers a cascade of cyclization and rearrangement steps to form the pyrrole ring.[8]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the alkynyl thioether (1.0 equiv) and the isoxazole derivative (2.0 equiv).
-
Add the gold(I) catalyst, such as [IPrAu(CH₃CN)]SbF₆ (5 mol%), to the tube.
-
Add the solvent, for example, trifluorotoluene (PhCF₃, 0.1 M).
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the 3-sulfenyl pyrrole.
Organocatalysis: A Metal-Free Approach to Pyrrole Synthesis
Organocatalysis has gained significant traction as a powerful, metal-free strategy in organic synthesis. For the preparation of N-substituted pyrroles, various organocatalysts, including amino acids like L-tryptophan and Brønsted acids such as squaric acid, have been successfully employed.[6]
These catalysts often operate through mechanisms involving the formation of iminium ions or hydrogen bonding interactions to activate the substrates.[6] Organocatalytic methods offer several advantages, including mild reaction conditions, often in environmentally friendly solvents like water or even under solvent-free conditions, and the use of readily available, non-toxic catalysts.[6]
-
In a reaction vial, combine hexane-2,5-dione (1 mmol) and the desired aromatic amine (1 mmol).
-
Add L-tryptophan (10 mol%) as the catalyst.
-
Heat the solvent-free reaction mixture at 70 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 1-2 hours), dissolve the reaction mixture in a suitable organic solvent.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion: Selecting the Right Tool for the Job
The synthesis of N-substituted pyrroles is a well-established field with a diverse array of catalytic methods at the disposal of the modern chemist. The choice of the most appropriate catalyst is a critical decision that should be guided by the specific requirements of the target molecule and the desired scale of the synthesis.
-
For large-scale, cost-effective synthesis where the starting materials are simple, iron catalysis , particularly with FeCl₃ in water, offers an excellent combination of high yields, mild conditions, and environmental sustainability.
-
For the synthesis of complex, highly functionalized pyrroles , where precision and functional group tolerance are paramount, gold catalysis provides unparalleled versatility and efficiency, albeit at a higher cost.
-
For metal-sensitive applications or when seeking green alternatives , organocatalysis presents a powerful and increasingly sophisticated approach, with a growing number of efficient and selective catalysts being developed.
By understanding the strengths and limitations of each catalytic system, researchers can make informed decisions to accelerate their research and development efforts in the ever-important field of N-heterocyclic chemistry.
References
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- Saito, A., Konishi, T., & Hanzawa, Y. (2007). Synthesis of Pyrroles by Gold(I)-Catalyzed Amino−Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Organic Letters, 9(16), 3021-3023. [Link]
- Gilbert, Z. W., Hue, R. J., & Tonks, I. A. (2016). Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti(II)/Ti(IV) redox catalysis.
- Various Authors. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(1), 142. [Link]
- Rentería-Gómez, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2653. [Link]
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- Emayavaramban, B., Sen, M., & Sundararaju, B. (2017). Iron-Catalyzed Sustainable Synthesis of Pyrrole. Organic Letters, 19(1), 6–9. [Link]
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A Comparative Guide to High-Resolution Mass Spectrometry for the Accurate Mass Determination of 1-(2-Nitrophenyl)pyrrole
This guide provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) platforms for the accurate mass determination of the small organic molecule, 1-(2-Nitrophenyl)pyrrole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to molecular formula confirmation.
The Imperative of Mass Accuracy in Chemical Research
In the landscape of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. Nominal mass, which provides the integer mass of a molecule, is insufficient to differentiate between isomers or compounds with different formulas that share the same integer mass.[1] For instance, two distinct molecules can have a nominal mass of 121 Da, but their precise masses, measured to several decimal places, will differ, allowing for their confident identification.[1] High-resolution mass spectrometry (HRMS) provides this capability by measuring the mass-to-charge ratio (m/z) with high precision, enabling the determination of a unique elemental formula.[2] For novel compounds like this compound, achieving a mass accuracy within a narrow tolerance (typically < 5 ppm) is a standard criterion for structure validation and publication.[3]
Our target analyte, this compound, is a small organic molecule used in various research applications.[4] Its key physicochemical properties are:
The goal of this guide is to compare the primary HRMS technologies capable of experimentally verifying this exact mass with a high degree of confidence.
A Head-to-Head Comparison: Time-of-Flight (TOF) vs. Orbitrap Mass Analyzers
The two dominant technologies in modern HRMS for small molecule analysis are Time-of-Flight (TOF) and Orbitrap mass analyzers. While both can provide the requisite mass accuracy, their underlying principles and performance characteristics present distinct advantages and trade-offs.
The Principle of Mass Analysis
-
Time-of-Flight (TOF): In a TOF analyzer, ions are accelerated by an electric field into a field-free "drift tube." Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly. The m/z is determined by the ion's flight time. Its resolving power is relatively constant across the entire mass range.[7]
-
Orbitrap: The Orbitrap is an ion trap that confines ions in an orbital motion around a central spindle-like electrode. The frequency of this orbital motion is directly related to the ion's m/z. This frequency is detected as an image current, which is then converted into a mass spectrum via a Fourier Transform (FT).[8]
Performance Metrics for Small Molecule Analysis
| Feature | Time-of-Flight (TOF / Q-TOF) | Orbitrap (Q Exactive, Orbitrap Exploris) | Rationale & Field Insights |
| Mass Resolution | Good to Excellent (20,000 - 60,000 FWHM) | Excellent to Ultra-High (60,000 - >240,000 FWHM) | For small molecules like this compound, the ultra-high resolution of the Orbitrap provides superior ability to separate the analyte peak from isobaric interferences in complex matrices, increasing analytical selectivity.[9][10] |
| Mass Accuracy | Very Good (< 5 ppm with internal calibration) | Excellent (< 3 ppm, often < 1 ppm with internal calibration) | Both platforms achieve the necessary accuracy for formula confirmation.[11][12] The inherent stability of the Orbitrap analyzer often allows for high accuracy even with external calibration, simplifying workflows.[11] |
| Scan Speed | Very Fast (>20 Hz) | Fast (up to ~20 Hz, but often at reduced resolution) | TOF's high data acquisition rate is a distinct advantage for coupling with fast Ultra-High-Performance Liquid Chromatography (UHPLC), ensuring sufficient data points across narrow chromatographic peaks.[7] |
| Sensitivity & Dynamic Range | Excellent | Very Good | In some scenarios, particularly in high-throughput metabolomics, TOF instruments have demonstrated a superior ability to detect low-abundant ions due to a wider in-spectrum dynamic range and lower baseline noise.[9] |
| Cost & Maintenance | Generally lower initial cost and simpler maintenance. | Higher initial investment and more specialized maintenance. | For laboratories focused purely on routine formula confirmation, a TOF system may present a more cost-effective solution. For multi-purpose research involving complex mixture analysis, the superior resolution of the Orbitrap is often justified. |
Experimental Protocol: Accurate Mass Determination of this compound
This protocol outlines a self-validating workflow for obtaining a high-confidence accurate mass measurement. The causality behind each step is explained to ensure scientific integrity.
Workflow Visualization
Caption: Experimental workflow for accurate mass determination.
Step-by-Step Methodology
-
Sample Preparation (Justification: Purity and Ionization Efficiency)
-
Accurately weigh and dissolve a small amount of this compound in a high-purity solvent. A 50/50 mixture of acetonitrile/water is a common choice for electrospray ionization.
-
Prepare a final concentration of approximately 50 µM (about 0.01 mg/mL).[14] This concentration is typically sufficient to produce a strong signal without causing detector saturation or space-charge effects that can degrade mass accuracy.[15]
-
The sample must be free of particulates. Filter if necessary. Purity should be >70% to ensure the target ion is a major component in the spectrum.[14]
-
-
Instrumentation and Calibration (Justification: Establishing a Trustworthy m/z Scale)
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The pyrrole nitrogen is a likely site for protonation, leading to the formation of the protonated molecule [M+H]⁺.
-
Mass Analyzer: Set the instrument to acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).
-
Calibration: For the highest accuracy, use an internal calibrant. This involves co-infusing a known reference compound that generates ions of known m/z alongside the analyte.[11] This dynamically corrects for any minor drifts in the instrument's electronics or temperature, which is especially important for TOF instruments.[11] FT-based instruments like the Orbitrap have higher stability and can often achieve < 3 ppm accuracy with a recent external calibration.[11]
-
-
Data Acquisition (Justification: Ensuring High-Quality Raw Data)
-
Acquire data for a short period (e.g., 1 minute) via direct infusion or from the apex of a chromatographic peak if using LC-MS.
-
Ensure the signal intensity for the ion of interest (expected m/z ~189.0658 for [M+H]⁺) is robust, typically with an intensity of >1E5 counts.
-
Data should be acquired in "centroid" mode for easier processing, where the instrument's software identifies the center of each mass peak.[16]
-
-
Data Processing and Validation (Justification: Confirming the Elemental Formula)
-
Using the instrument's software, identify the monoisotopic peak for the protonated molecule, [C₁₀H₈N₂O₂ + H]⁺.
-
The software will use the co-infused calibrant ions to create a calibration curve and report the measured accurate mass of your analyte ion.
-
Calculate Mass Error: The mass error in parts-per-million (ppm) is the ultimate measure of accuracy. It is calculated as:
-
ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
-
Validate Isotopic Pattern: A crucial self-validation step is to compare the experimentally observed isotopic pattern with the theoretical pattern for the proposed formula. The relative abundance of the A+1 peak (containing one ¹³C atom) and A+2 peak should closely match the theoretical values for C₁₀H₈N₂O₂. This provides orthogonal confirmation of the elemental composition.
-
Alternative Analytical Techniques: A Comparative Overview
While HRMS is the gold standard for accurate mass determination, it is useful to understand its position relative to other analytical methods.
| Technique | Information Provided | Advantages | Limitations for Accurate Mass |
| Low-Resolution MS | Nominal (integer) molecular weight and fragmentation pattern. | Lower cost, robust, good for quantification. | Cannot differentiate between isobaric compounds; insufficient for elemental formula confirmation.[1] |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information (carbon-hydrogen framework).[17] | Unrivaled for determining molecular structure and connectivity. | Does not directly measure molecular weight. |
| Elemental Analysis (CHN) | Percentage composition of C, H, N, etc. | Provides empirical formula. | Requires highly pure sample (>99%); does not measure the intact molecule; less precise than HRMS. |
| Gas/Liquid Chromatography (GC/LC) | Separation of mixtures; retention time for identification against a standard.[18] | Excellent for separation and quantification.[17] | Provides no direct information on molecular weight or formula.[18] |
This comparison underscores that for the specific goal of confirming the elemental formula of this compound, HRMS is the most direct, precise, and definitive technique available to the modern researcher.
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Cross-validation of experimental data with PubChem database for CID 520611
To our valued researchers, scientists, and drug development professionals,
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-
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-
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-
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A Comparative Guide to Electron Ionization (EI) and Electrospray Ionization (ESI) for Pyrrole Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the structural elucidation and quantification of heterocyclic compounds like pyrrole and its derivatives are paramount. Pyrrole moieties are integral to a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The choice of ionization technique in mass spectrometry (MS) is a critical decision that dictates the quality and nature of the data obtained. This guide provides an in-depth comparison of two workhorse ionization methods, Electron Ionization (EI) and Electrospray Ionization (ESI), to inform the analysis of pyrrole-containing molecules.
The Dichotomy of Ionization: Hard vs. Soft Techniques
The fundamental difference between EI and ESI lies in the energy imparted to the analyte molecule during ionization. EI is a "hard" ionization technique that uses high-energy electrons to bombard a molecule, often leading to extensive fragmentation.[3] In contrast, ESI is a "soft" ionization method that uses a high voltage to create a fine spray of charged droplets, gently transferring ions from solution into the gas phase with minimal fragmentation.[4][5] This distinction is the primary determinant for their respective applications in pyrrole analysis.
Electron Ionization (EI): The Power of Fragmentation
Electron Ionization is a classic and robust technique, typically coupled with Gas Chromatography (GC-MS).[3][4] It is best suited for volatile and thermally stable small molecules.[6][7]
The EI Mechanism
In the EI source, vaporized analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[4][8] This interaction ejects an electron from the molecule, creating a radical cation (M•+).[9] The excess energy deposited into this molecular ion often causes it to break apart into a predictable pattern of smaller fragment ions.[3][6] This fragmentation pattern is highly reproducible and serves as a "fingerprint" for a specific compound, allowing for confident identification through comparison with spectral libraries like those from NIST or Wiley.[6]
Suitability for Pyrrole Analysis
-
Structural Elucidation: The rich fragmentation provided by EI is invaluable for determining the structure of unknown pyrrole derivatives. The fragmentation patterns can reveal the nature and position of substituents on the pyrrole ring.[10]
-
Library Matching: For known pyrroles, the reproducible fragmentation allows for rapid identification by matching the acquired spectrum against established databases.[6] A predicted GC-MS spectrum for non-derivatized pyrrole at 70 eV shows characteristic fragment ions.
-
Volatility Requirement: EI requires the analyte to be volatile and thermally stable enough to be introduced into the high-vacuum source of the mass spectrometer, typically via a gas chromatograph.[7] While simple pyrrole is volatile, many larger, more functionalized derivatives may require derivatization or pyrolysis GC-MS.[11][12] Studies have shown that some pyrrole esters possess excellent thermal stability, making them suitable for GC-MS analysis.[11]
Electrospray Ionization (ESI): The Gentle Approach for Intact Molecules
Electrospray Ionization has revolutionized the analysis of polar, large, and thermally fragile molecules, and it is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9]
The ESI Mechanism
ESI generates ions from a liquid solution.[13] The sample, dissolved in a polar, volatile solvent, is pumped through a capillary held at a high potential (2-6 kV).[5] This creates a fine spray of charged droplets. A drying gas helps the solvent to evaporate, causing the droplets to shrink. As the charge density on the droplet surface increases, it reaches a point where ions are ejected into the gas phase.[5] This process is exceptionally gentle and typically results in the formation of protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+), with little to no fragmentation.[4][9]
Suitability for Pyrrole Analysis
-
Molecular Weight Determination: ESI is the preferred method when the primary goal is to determine the molecular weight of a pyrrole derivative, as it predominantly produces intact molecular ions.[4][9] This is crucial in drug development and metabolomics for confirming the identity of synthesized compounds or identifying metabolites.
-
Analysis of Polar and Non-Volatile Derivatives: Many pharmaceutically relevant pyrroles are large, polar molecules that are not amenable to GC-MS. ESI, coupled with LC, is ideal for these compounds.[14][15] For example, a validated LC/MS/MS method has been developed for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a polar biomarker, in human skin biopsies.[14][16]
-
Tandem Mass Spectrometry (MS/MS): While ESI is a soft technique, structural information can be obtained by coupling it with tandem mass spectrometry (MS/MS).[17] In this setup, the intact protonated molecule is selected and then fragmented through collision-induced dissociation (CID).[18] This allows for controlled fragmentation, providing structural insights. Studies on 2-substituted pyrrole derivatives have elucidated typical fragmentation mechanisms using ESI-MS/MS, showing that the fragmentation pathways are heavily influenced by the side-chain substituents.[1][19]
Head-to-Head Comparison: EI vs. ESI for Pyrrole Analysis
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | Hard ionization via high-energy electron bombardment.[3] | Soft ionization via high voltage and solvent evaporation.[4] |
| Typical Analyte | Volatile, thermally stable, small molecules (<400 amu).[7][17] | Polar, thermally labile, large molecules (peptides, proteins, etc.).[6][20] |
| Sample Introduction | Gas Chromatography (GC).[4] | Liquid Chromatography (LC) or direct infusion.[9] |
| Primary Ion Formed | Radical cation (M•+).[9] | Protonated molecule ([M+H]+) or other adducts.[4] |
| Fragmentation | Extensive, provides structural "fingerprint".[3][6] | Minimal to none in the source; requires MS/MS for fragmentation.[9][17] |
| Molecular Ion Peak | Often weak or absent.[4] | Typically the base peak (most intense).[9] |
| Key Advantage for Pyrroles | Structural elucidation of unknowns via library-matchable fragmentation.[6][10] | Accurate molecular weight determination of polar/large derivatives.[4][14] |
| Key Limitation for Pyrroles | Not suitable for non-volatile or thermally unstable derivatives.[17] | Provides limited structural information without MS/MS.[9] |
Decision-Making Workflow: Choosing the Right Technique
The selection between EI and ESI is dictated by the specific analytical question and the physicochemical properties of the pyrrole analyte.
Experimental Protocols
Protocol 1: GC-EI-MS for a Volatile Pyrrole Derivative
This protocol outlines a general procedure for analyzing a thermally stable, volatile pyrrole derivative, such as 2-acetyl-1-pyrroline, a key odorant in foods.[21]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the pyrrole derivative in a volatile organic solvent (e.g., dichloromethane).
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For complex matrices like food samples, a solvent extraction or headspace solid-phase microextraction (HS-SPME) is necessary to isolate volatile compounds.[22]
-
-
GC-MS Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[8]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[8]
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the pyrrole derivative based on its retention time.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. The fragmentation pattern is key to positive identification.
-
Protocol 2: LC-ESI-MS for a Non-Volatile Pyrrole Derivative
This protocol describes a method for analyzing a polar, non-volatile pyrrole-containing compound, such as a pyrrolizidine alkaloid in milk or a synthetic pyrrole-based drug candidate.[15]
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with reversed-phase LC, such as a mixture of acetonitrile and water, to a concentration of approximately 10 µg/mL.[23]
-
Acidify the sample solution with 0.1% formic acid to promote protonation ([M+H]+ formation) in positive ion mode.[23][24]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could block the LC or MS system.[23]
-
-
LC-MS Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100-1000.
-
-
-
Data Analysis (with optional MS/MS):
-
Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]+).
-
Confirm the molecular weight from the full scan mass spectrum.
-
For structural confirmation, perform a separate MS/MS experiment. Isolate the [M+H]+ ion and apply collision energy to induce fragmentation. Analyze the resulting product ion spectrum to confirm the structure.[25][26]
-
Conclusion
The choice between Electron Ionization and Electrospray Ionization for pyrrole analysis is not a matter of superiority but of suitability for the task at hand. EI-MS is an unparalleled tool for the structural identification of volatile and thermally stable pyrroles through its reproducible and extensive fragmentation. ESI-MS is indispensable for determining the molecular weight of polar, large, or thermally fragile pyrrole derivatives, providing the gentle ionization necessary to keep the molecule intact. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can select the optimal analytical strategy to unlock the structural and quantitative information required for their scientific endeavors.
References
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- Song, F., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
- Liang, X., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693-2701. [Link]
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- Lee, J. Y., et al. (2002). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. Journal of the Korean Chemical Society, 46(5), 453-456. [Link]
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- Element Lab Solutions. (n.d.).
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- Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE, 11(12), e0167502. [Link]
- ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]
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- Gornik, T., et al. (2007). ESI-MS Characterization of a Novel Pyrrole-Inosine Nucleoside that Interacts with Guanine Bases. Journal of the American Society for Mass Spectrometry, 18(6), 1107-1114. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Nitrophenyl)pyrrole
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents like 1-(2-Nitrophenyl)pyrrole demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of proactive safety that protects both laboratory personnel and the environment.
Hazard Profile and Immediate Safety Precautions
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While comprehensive toxicological data is not available for this specific compound, its structure as a nitroaromatic compound and available Safety Data Sheets (SDS) dictate a cautious approach.[1][2]
Key Hazards:
-
Irritation: Causes skin, eye, and respiratory system irritation.[1][3]
-
Potential for Harmful Ingestion/Inhalation: May be harmful if swallowed or inhaled.[1][3]
-
Hazardous Decomposition: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide.[3]
Required Personal Protective Equipment (PPE)
Before handling waste or initiating any cleanup procedure, the following PPE is mandatory to prevent exposure:
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant (e.g., Nitrile) | To prevent skin contact and irritation.[1] |
| Eye Protection | Chemical safety goggles and/or a full-face shield | To protect eyes from splashes and dust.[3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of dust or vapors.[3] Facilities should be equipped with an eyewash and safety shower.[1] |
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct classification and segregation at the point of generation. Mismanagement at this stage can lead to dangerous chemical reactions and regulatory non-compliance.
Hazardous Waste Classification
Any this compound, whether in pure form, as a residue in a container, or mixed with other materials, must be managed as hazardous waste. Chemical waste generators are required to determine if a discarded chemical is classified as hazardous under US EPA guidelines listed in 40 CFR Parts 261.3.[1] State and local regulations must also be consulted to ensure full compliance.[1] Do not dispose of this chemical down the drain or in regular trash, as it should not be released into the environment.[1][4]
Chemical Incompatibility
As a nitroaromatic compound, this compound presents specific incompatibility risks. It is crucial to collect and store this waste separately from the following chemical classes to prevent violent reactions, fires, or explosions:
-
Strong Reducing Agents
-
Strong Oxidizing Agents
-
Strong Acids and Bases [5]
-
Combustible Materials
Waste streams must be segregated to prevent accidental mixing.[4]
On-Site Waste Collection and Storage Protocol
A systematic collection process ensures safety and compliance within the laboratory.
Step 1: Select the Appropriate Waste Container
-
Use a designated, leak-proof container made of a material compatible with the chemical. The original product container is often a suitable choice.[4]
-
Ensure the container has a secure, tight-fitting lid.[1]
Step 2: Label the Container Correctly
-
The container must be clearly labeled before any waste is added.
-
The label must include:
Step 3: Accumulate Waste Safely
-
Collect waste containing this compound in its designated container.
-
Keep the container closed at all times, except when adding waste.[3]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[4]
Step 4: Store in a Designated Area
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[1]
-
It is best practice to use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]
Spill Management Protocol
In the event of an accidental spill, a swift and organized response is critical to mitigate hazards.
Step 1: Evacuate and Secure the Area
-
Immediately alert personnel in the vicinity and evacuate the affected area.[4]
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Before attempting any cleanup, don the full PPE as specified in Section 1.1.
Step 3: Contain the Spill
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[1]
-
For solutions, use an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[4]
Step 4: Collect and Containerize
-
Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container.[4]
-
Label the container appropriately as described in Section 3.2.
Step 5: Decontaminate the Area
-
Clean the spill area with an appropriate solvent, followed by soap and water.[4]
-
Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.
Step 6: Report the Incident
-
Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific procedures.[4]
Final Disposal Pathway: Incineration
The accepted and most environmentally responsible method for the final disposal of nitroaromatic compounds is high-temperature incineration.
Mechanism and Rationale: High-temperature incineration in a specialized chemical incinerator, often equipped with afterburners and scrubbers, ensures the complete thermal decomposition of the molecule.[4] This process breaks down the compound into simpler, less harmful components like carbon dioxide, water, and nitrogen gas. The scrubbers are essential for neutralizing the hazardous NOx gases that are produced, preventing their release into the atmosphere.
Procedure:
-
Engage a Licensed Professional: All hazardous waste, including this compound, must be disposed of through a licensed and approved professional waste disposal service.[3][4]
-
Manifest and Transport: Your institution's EHS department will coordinate with the disposal vendor to ensure the waste is properly manifested, packaged, and transported in accordance with Department of Transportation (DOT) and EPA regulations.
-
Certificate of Destruction: The waste disposal service will provide a certificate of destruction, completing the cradle-to-grave tracking required for hazardous waste.
Under no circumstances should you attempt to treat or dispose of this chemical on your own.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Nitrophenyl)pyrrole
This document provides essential, immediate safety and logistical information for the handling and disposal of 1-(2-Nitrophenyl)pyrrole (CAS No. 33265-60-0). As your partner in research and development, we are committed to providing value beyond the product itself, building a foundation of deep trust by ensuring you have the critical information to work safely and effectively. This guide is structured to provide a direct, procedural workflow grounded in authoritative safety data.
Hazard Assessment: Understanding the Risks of this compound
Before any laboratory work commences, a thorough understanding of the compound's hazard profile is paramount. This assessment is the causal foundation for the specific personal protective equipment (PPE) and handling protocols outlined below. This compound is a yellow solid that presents multiple health and environmental risks.[1] The primary hazards are summarized in the table below.
| Hazard Category | Description | Primary Routes of Exposure | Authoritative Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Ingestion, Dermal, Inhalation | |
| Skin Irritation | Causes skin irritation.[1][2][3] | Dermal | [1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Ocular | [1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2][3] Breathing dust should be avoided.[1] | Inhalation | [1][2][3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Improper Disposal |
While comprehensive toxicological properties have not been fully investigated, some nitropyrrole compounds have demonstrated mutagenic and cytotoxic effects in studies, which necessitates a cautious approach.[4] All chemical products should be handled with the recognition of having "unknown hazards and toxicity".[5]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical, minimizing all potential routes of exposure.[6] A multi-layered approach is a field-proven best practice.
Primary Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls must be in place. All handling of this compound, especially the weighing and transfer of the solid powder, must be conducted within a certified chemical fume hood.[7] This is the most effective way to control respiratory exposure. Facilities must also be equipped with an eyewash station and a safety shower.[1]
Mandatory PPE Ensemble
| Protection Type | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[8][9] | Protects against direct contact with the powder or solutions, which are known to cause serious eye irritation.[1][2] |
| Skin & Body Protection | A long-sleeved laboratory coat.[8] Chemical-resistant gloves (Nitrile or Neoprene recommended).[8][9] Closed-toe shoes and long pants are mandatory.[8][10] | Prevents skin contact, which can cause irritation and potential systemic toxicity through dermal absorption.[2] Gloves should be inspected before use and changed immediately upon contamination.[8][10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient or during emergency situations.[1][8] | Protects against the inhalation of dust, which is a primary route of exposure and can cause respiratory irritation and systemic harm.[1][2] |
Operational and Disposal Plan: A Step-by-Step Guide
This section provides a direct, procedural workflow for the safe handling and disposal of this compound.
Experimental Workflow: From Preparation to Decontamination
-
Preparation:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Ensure the work area is clear of clutter.
-
Locate the nearest eyewash station and safety shower.[1]
-
Don the complete PPE ensemble as described in Section 2.
-
-
Weighing and Transferring the Solid Compound:
-
Working with Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Handle all solutions within the fume hood.
-
-
Decontamination:
Safe Handling and Disposal Workflow
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. trimaco.com [trimaco.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
